molecular formula C12H18O4 B072854 Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 1459-96-7

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

货号: B072854
CAS 编号: 1459-96-7
分子量: 226.27 g/mol
InChI 键: HDOVTVDGSLEUSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is a high-purity chemical building block of significant interest in advanced organic synthesis and materials science. Its core value lies in the rigid, three-dimensional, and highly symmetric bicyclo[2.2.2]octane scaffold, which serves as a versatile precursor for constructing complex molecular architectures. Researchers primarily utilize this diester to synthesize sophisticated ligands for metal-organic frameworks (MOFs) and porous organic polymers, where its geometry promotes the formation of stable, well-defined structures with potential applications in gas storage, separation, and catalysis. The ester functional groups are key handles for further synthetic elaboration; they can be readily hydrolyzed to the corresponding dicarboxylic acid or reduced to the diol, enabling the integration of the rigid core into larger molecular systems, dendrimers, and pharmaceutical intermediates where conformational restraint is desired to probe structure-activity relationships. This compound is an essential starting material for developing novel polymers with enhanced thermal and mechanical properties due to the intrinsic stability of the bicyclic system. It is offered For Research Use Only and is intended as a critical tool for chemists and material scientists exploring the frontiers of supramolecular chemistry and functional material design.

属性

IUPAC Name

dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVTVDGSLEUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384379
Record name dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-96-7
Record name dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is an organic compound notable for its rigid, bicyclic core structure and ester functional groups. This unique three-dimensional scaffold makes it a valuable building block in various fields of chemical synthesis, including pharmaceuticals and materials science.[1][2] Its defined stereochemistry and the ability to introduce functionality at the bridgehead positions offer a strategic advantage in the design of complex molecular architectures.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental details to support its application in research and development.

Core Physical and Chemical Properties

The physical characteristics of this compound have been documented across various sources. The compound is typically described as a white crystalline solid or powder at room temperature.[3][4][5][6] It is not readily soluble in water but is soluble in organic solvents.[3][7]

Table 1: General and Physical Properties

Property Value References
CAS Number 1459-96-7 [3][4][5]
Molecular Formula C₁₂H₁₈O₄ [1][3][4]
Molecular Weight 226.27 g/mol [3][4][5]
Appearance White crystal / solid / powder [3][4][5][6]
Density 1.206 g/cm³ [3][4][8]
Boiling Point 273.6 °C at 760 mmHg [3][4][6][8]
Flash Point 126.968 °C [3][8]
Vapor Pressure 0.00568 mmHg at 25°C [3][6]
Refractive Index 1.515 [3][6]

| Storage | Room Temperature, Sealed in dry |[3][4] |

Table 2: Spectroscopic Data

Spectrum Type Data References
¹H NMR (CDCl₃) Bicyclic protons: Multiplets at δ 1.2–2.5 ppm; Ester methyl groups: Singlets at δ 3.6–3.8 ppm. [1]
Predicted ¹H NMR (CDCl₃) δ 1.78 and 3.6 ppm. [8]

| Predicted ¹³C NMR (CDCl₃) | δ 27.99, 39.98, 53.12, and 177.62 ppm. |[8] |

Experimental Protocols

While detailed, step-by-step synthetic procedures for this compound are not extensively detailed in the immediate literature, key synthetic strategies can be inferred from related publications. One prominent method involves a Diels-Alder reaction.

Synthesis via Diels-Alder Reaction

A plausible synthetic route is the Diels-Alder cycloaddition between a suitable diene and a dienophile. Specifically, the reaction of dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate with a dienophile could yield the bicyclo[2.2.2]octane skeleton.[9] Subsequent saturation of the resulting double bond would lead to the target compound.

A generalized conceptual workflow for this synthesis is presented below:

G Conceptual Synthesis Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Reduction cluster_2 Purification & Analysis Diene Dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate Adduct Dimethyl bicyclo[2.2.2]oct-2-ene-1,4-dicarboxylate Diene->Adduct + Dienophile, Heat Dienophile Dienophile (e.g., Ethylene) Dienophile->Adduct StartReduction Unsaturated Diester Adduct Adduct->StartReduction FinalProduct This compound StartReduction->FinalProduct H₂, Catalyst (e.g., Pd/C) Purification Column Chromatography / Recrystallization FinalProduct->Purification Analysis NMR, MS, IR Spectroscopy Purification->Analysis

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Steps (Hypothetical Protocol based on[9]):

  • Diels-Alder Cycloaddition: Dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate (the diene) is reacted with a suitable dienophile (such as maleic anhydride, followed by further steps, or conceptually, ethylene under pressure) in a suitable solvent and heated to initiate the cycloaddition.

  • Hydrogenation: The resulting unsaturated bicyclic diester is dissolved in a solvent like ethanol or ethyl acetate. A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (at a pressure ranging from atmospheric to several atmospheres) and stirred until the reaction is complete (monitored by TLC or ¹H NMR).

  • Workup and Purification: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Hydrolysis to Dicarboxylic Acid

The ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, which is a key intermediate for further functionalization.

A representative workflow for ester hydrolysis:

G Ester Hydrolysis Workflow Start This compound Reaction Add Base (e.g., KOH) in Solvent (e.g., Methanol/Water) Reflux Start->Reaction Workup Cool & Concentrate Acidify (e.g., HCl) Reaction->Workup Product Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Workup->Product Purification Extraction & Recrystallization Product->Purification

Caption: General workflow for the hydrolysis of the diester.

Experimental Protocol (based on the hydrolysis of a similar compound[10]):

  • A mixture of this compound and a base such as potassium hydroxide (KOH) is prepared in a solvent system like methanol/water.

  • The mixture is heated to reflux and maintained at that temperature for several hours or until the reaction is complete.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is redissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Applications in Synthesis

The rigid bicyclo[2.2.2]octane core is a desirable motif in medicinal chemistry and materials science. This compound serves as a key intermediate for creating molecules where conformational rigidity is required to enhance biological activity or to impart specific physical properties to a material.[1][2][3] For example, it is used in the synthesis of modulators of the integrated stress pathway, which have potential therapeutic applications in neurodegenerative and metabolic diseases.[3] The ester groups provide convenient handles for conversion into acids, amides, alcohols, and other functional groups, allowing for its incorporation into a wide array of larger, more complex structures.[1]

References

An In-Depth Technical Guide to Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 1459-96-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, identified by CAS number 1459-96-7, is a rigid, saturated bicyclic diester. Its unique three-dimensional structure and chemical functionality make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and, most notably, its applications in drug discovery, with a focus on its role as a precursor for modulators of the Integrated Stress Response (ISR), inhibitors of the MDM2-p53 interaction, and as a structural linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a bicyclo[2.2.2]octane core with two methyl ester groups at the bridgehead positions (1 and 4). This rigid scaffold imparts a well-defined spatial arrangement to the functional groups.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1459-96-7
IUPAC Name This compound
Molecular Formula C₁₂H₁₈O₄[1][2]
Molecular Weight 226.27 g/mol [1][2]
InChI InChI=1S/C12H18O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-8H2,1-2H3
InChIKey HDOVTVDGSLEUSK-UHFFFAOYSA-N
SMILES COC(=O)C12CCC(CC1)(CC2)C(=O)OC
Synonyms Bicyclo[2.2.2]octane-1,4-dicarboxylic acid dimethyl ester, 1,4-Dicarbomethoxybicyclo[2.2.2]octane

Physicochemical and Spectroscopic Properties

A summary of the known physicochemical and spectroscopic data for this compound is presented below. It is noteworthy that an experimentally determined melting point is not consistently reported in the literature, with many sources citing it as "N/A".[1]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White crystalline solid[1]
Boiling Point 273.6 °C at 760 mmHg[1]
Density 1.206 g/cm³[1]
Refractive Index 1.515[1]
Flash Point 126.968 °C[1]
Solubility Soluble in organic solvents; not readily soluble in water.
Vapor Pressure 0.00568 mmHg at 25°C[1]

Table 3: Spectroscopic Data

TechniqueData
¹H NMR Predicted (CDCl₃): δ 1.78 and 3.6 ppm
¹³C NMR Predicted (CDCl₃): δ 27.99, 39.98, 53.12, and 177.62 ppm
Mass Spec. [M+H]⁺ = 227

Synthesis

A general and efficient method for the synthesis of this compound has been reported. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexane)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Cyclohexane

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of diisopropylamine (18.7 mL) in anhydrous THF (180 mL) is cooled to -30 °C.

  • A 2.5 M hexane solution of n-butyllithium (53.6 mL) is added slowly and dropwise to the diisopropylamine solution. The reaction mixture is stirred at a temperature between -20°C and -30°C for 20 minutes and then cooled to -78°C.

  • This solution is then slowly added to a mixture of dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate in anhydrous THF (440 mL).

  • The reaction mixture is allowed to warm to room temperature and is stirred for 11 hours.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The volatile components are removed by evaporation.

  • The remaining mixture is diluted with cyclohexane and water. The aqueous phase is separated and extracted three times with cyclohexane.

  • The combined organic phases are washed sequentially with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is recrystallized from cyclohexane to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product A Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate E Cyclization Reaction (-78°C to RT, 11h) A->E B Diisopropylamine D LDA Formation (-30°C to -20°C) B->D C n-Butyllithium C->D D->E F Quenching (aq. NH4Cl) E->F G Solvent Evaporation F->G H Liquid-Liquid Extraction (Cyclohexane/Water) G->H I Drying and Concentration H->I J Recrystallization (Cyclohexane) I->J K Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate J->K

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The rigid bicyclo[2.2.2]octane scaffold is of significant interest in drug design as it can serve as a non-aromatic, conformationally restricted spacer to orient pharmacophoric elements in a precise three-dimensional arrangement. This compound is a key precursor to bicyclo[2.2.2]octane-1,4-dicarboxylic acid and its derivatives, which have found applications in several therapeutic areas.

Modulators of the Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a cellular signaling network activated by various stress conditions, such as endoplasmic reticulum stress, amino acid deprivation, and viral infection.[3] A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general inhibition of protein synthesis.[3] Dysregulation of the ISR is implicated in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1]

This compound is a crucial intermediate in the synthesis of cycloalkanecarboxamides that act as modulators of the ISR.[1][4] These compounds are designed to interact with components of the ISR pathway, potentially restoring cellular homeostasis.

ISR_Pathway stress1 ER Stress PERK PERK stress1->PERK activates stress2 Amino Acid Deprivation GCN2 GCN2 stress2->GCN2 activates stress3 Viral Infection PKR PKR stress3->PKR activates eIF2a eIF2α PERK->eIF2a GCN2->eIF2a PKR->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a phosphorylation eIF2B eIF2B p_eIF2a->eIF2B inhibits translation_inhibition Global Translation Inhibition p_eIF2a->translation_inhibition eIF2B->eIF2a activates (GEF activity) stress_response_genes Translation of Stress Response mRNAs (e.g., ATF4) translation_inhibition->stress_response_genes homeostasis Cellular Homeostasis stress_response_genes->homeostasis apoptosis Apoptosis stress_response_genes->apoptosis modulator Bicyclo[2.2.2]octane Derivatives modulator->eIF2B modulates

Caption: The Integrated Stress Response (ISR) pathway and the potential point of intervention for bicyclo[2.2.2]octane derivatives.

MDM2-p53 Interaction Inhibitors

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by its negative regulator, the E3 ubiquitin ligase MDM2. The development of small molecules that inhibit the MDM2-p53 protein-protein interaction is a promising strategy in oncology.

The bicyclo[2.2.2]octane-1-carboxylic acid moiety, derived from this compound, has been incorporated into potent MDM2 inhibitors. A notable example is APG-115 (Alrizomadlin), which is currently in clinical development.[3][5][6][7] In these inhibitors, the rigid bicyclic scaffold serves to mimic a key amino acid residue of p53, thereby disrupting its interaction with MDM2.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker plays a crucial role in determining the efficacy and selectivity of the PROTAC.

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid and its derivatives are employed as rigid linkers in the design of PROTACs. The conformational rigidity of the bicyclo[2.2.2]octane core helps to maintain an optimal distance and orientation between the two ligands, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery TargetLigand Target Protein Ligand Linker Bicyclo[2.2.2]octane Linker TargetLigand->Linker TargetProtein Target Protein TargetLigand->TargetProtein binds E3Ligand E3 Ligase Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase binds Linker->E3Ligand Proteasome Proteasome TargetProtein->Proteasome Degradation TernaryComplex Ternary Complex TargetProtein->TernaryComplex Formation of Ternary Complex E3Ligase->TargetProtein Ubiquitination E3Ligase->TernaryComplex Formation of Ternary Complex Ub Ubiquitin

Caption: General mechanism of action for a PROTAC utilizing a rigid bicyclo[2.2.2]octane linker.

Key Experimental Protocol: Hydrolysis to Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

The hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid is a fundamental transformation that enables the use of this scaffold in the aforementioned drug development applications.

Experimental Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid[8]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of this compound, sodium hydroxide, ethanol, and water is heated to reflux.

  • The reaction is monitored for the complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with hydrochloric acid to precipitate the dicarboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its rigid, three-dimensional structure provides a unique scaffold for the design of potent and selective modulators of challenging biological targets. The applications of its derivatives as modulators of the Integrated Stress Response, inhibitors of the MDM2-p53 interaction, and as linkers in PROTAC technology highlight its significance in modern medicinal chemistry. The synthetic accessibility and the potential for further functionalization ensure that this compound will continue to be a compound of interest for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. This symmetrical diester is a valuable building block in organic synthesis, particularly in the construction of rigid molecular scaffolds for pharmaceuticals and materials science. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and Symmetry

This compound possesses a highly symmetrical C₂h point group. This symmetry dictates that there are chemically equivalent protons and carbons, which simplifies its NMR spectra. The molecule contains a rigid bicyclo[2.2.2]octane core with two methyl ester groups at the bridgehead positions (C1 and C4).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main signals. Due to the molecule's symmetry, all twelve methylene protons on the bicyclic framework are chemically equivalent, as are the six protons of the two methyl ester groups.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.78Multiplet12H-CH₂- (Bicyclic framework)
~3.60Singlet6H-OCH₃ (Methyl esters)

Note: The chemical shifts are based on predicted data and may vary slightly in experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing four distinct signals corresponding to the carbonyl carbons of the ester groups, the bridgehead carbons, the methylene carbons of the bicyclic framework, and the methyl carbons of the ester groups.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~177.62C=O (Ester carbonyl)
~53.12-OCH₃ (Ester methyl)
~39.98C1/C4 (Bridgehead)
~27.99-CH₂- (Bicyclic framework)

Note: The chemical shifts are based on predicted data and may vary slightly in experimental conditions.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, it can be filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

Structural Assignment and Logic

The assignment of the NMR signals is based on the chemical environment of the protons and carbons in the molecule. The following diagram illustrates the logical relationship between the molecular structure and its NMR signals.

G Logical Relationship of NMR Signals for this compound cluster_mol Molecular Structure cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals mol This compound H1 δ ~1.78 ppm Multiplet 12H Bicyclic -CH₂- mol->H1 Bicyclic Protons H2 δ ~3.60 ppm Singlet 6H Ester -OCH₃ mol->H2 Ester Methyl Protons C1 δ ~177.62 ppm C=O mol->C1 Carbonyl Carbons C2 δ ~53.12 ppm -OCH₃ mol->C2 Ester Methyl Carbons C3 δ ~39.98 ppm Bridgehead C mol->C3 Bridgehead Carbons C4 δ ~27.99 ppm Bicyclic -CH₂- mol->C4 Bicyclic Methylene Carbons

NMR Signal Assignment Logic

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.

A Technical Guide to Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate: A Rigid Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The bicyclo[2.2.2]octane (BCO) core is a conformationally rigid, three-dimensional scaffold increasingly utilized in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of therapeutic agents. This technical guide focuses on a key derivative, Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (C₁₂H₁₈O₄), a versatile building block in the synthesis of novel pharmaceuticals. This document provides its IUPAC nomenclature, physicochemical properties, detailed synthetic protocols, and its significant application as a precursor to modulators of the Integrated Stress Response (ISR) pathway, a critical cellular signaling cascade implicated in numerous diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Physicochemical Properties

The bicyclic diester with the molecular formula C₁₂H₁₈O₄ is formally known by its IUPAC name: This compound . Its rigid, saturated framework provides a unique three-dimensional structure that is a desirable feature in modern drug design, offering an alternative to planar aromatic rings.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 1459-96-7[3]
Molecular Formula C₁₂H₁₈O₄[3]
Molecular Weight 226.27 g/mol [3]
Appearance White solid/crystal[3]
Boiling Point 273.6 °C at 760 mmHg[3]
Density 1.206 g/cm³[3]
Flash Point 127.0 °C[4]
Refractive Index 1.515[3]
Storage Sealed in dry, Room Temperature[3]

Applications in Drug Development: Modulating the Integrated Stress Response

The primary application of this compound in drug discovery is as a key intermediate for synthesizing modulators of the Integrated Stress Response (ISR).[3] The ISR is a central signaling pathway that cells activate in response to various stressors, such as the accumulation of unfolded proteins in the endoplasmic reticulum, amino acid deprivation, and viral infections.[5][6]

Chronic activation of the ISR is implicated in a range of diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers.[3] The pathway converges on the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event converts eIF2 from a substrate into an inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B.[7] This inhibition stalls the recycling of eIF2-GDP to eIF2-GTP, leading to a global reduction in protein synthesis but a selective increase in the translation of stress-responsive genes, like ATF4.[5][8]

Small molecules derived from the bicyclo[2.2.2]octane scaffold can act as eIF2B modulators. These compounds, such as the experimental drug ISRIB (Integrated Stress Response Inhibitor), can stabilize the active form of the eIF2B enzyme, counteracting the effects of eIF2α phosphorylation and restoring normal protein synthesis.[1][9] The rigid and defined geometry of the bicyclo[2.2.2]octane core is crucial for the precise spatial orientation of functional groups, enabling high-affinity binding to biological targets like eIF2B.[9]

Below is a diagram illustrating the Integrated Stress Response pathway and the mechanism of action for eIF2B modulators.

ISR_Pathway cluster_stress Cellular Stressors cluster_translation Translation Initiation Cycle cluster_response Stress Response stress ER Stress Amino Acid Deprivation Viral Infection, etc. PERK PERK / GCN2 PKR / HRI stress->PERK eIF2aP p-eIF2α PERK->eIF2aP Phosphorylation eIF2_GDP eIF2-GDP eIF2B eIF2B (GEF) eIF2_GDP->eIF2B Substrate eIF2_GTP eIF2-GTP TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2_GTP->TC eIF2B->eIF2_GTP GDP -> GTP Exchange Translation Protein Synthesis TC->Translation Translation->eIF2_GDP eIF2aP->eIF2B Inhibition Global Global Translation Repression eIF2aP->Global ATF4 ATF4 Translation eIF2aP->ATF4 Modulator BCO-derived Modulator (e.g., ISRIB) Modulator->eIF2B Activation/ Stabilization

The Integrated Stress Response (ISR) Pathway.

Experimental Protocols

The synthesis of this compound is typically achieved in two main stages: first, the synthesis of the bicyclo[2.2.2]octane-1,4-dicarboxylic acid core, followed by its esterification. An efficient, microwave-assisted method for the diacid has been developed to improve upon older, more hazardous procedures.[10]

Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

This protocol is adapted from a method designed to be more cost-effective and safer than previous syntheses that used large quantities of Raney nickel.[10] The workflow involves the formation of a bicyclic diketone, conversion to a bis(semicarbazone), and a final reduction/hydrolysis step.

Synthesis_Workflow start Diethyl Succinate step1 1. NaH, t-BuOH, DME, 60°C 2. 1,2-Dibromoethane, Microwave (80W) start->step1 intermediate1 Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate step1->intermediate1 step2 Semicarbazide HCl, NaOAc, EtOH/H₂O intermediate1->step2 intermediate2 Diethyl 2,5-bis(semicarbazone)bicyclo[2.2.2]octane- 1,4-dicarboxylate step2->intermediate2 step3 Powdered KOH, Heat to 160°C (solid phase) intermediate2->step3 product Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid step3->product

Workflow for the synthesis of the dicarboxylic acid.

Protocol:

  • Preparation of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in anhydrous 1,2-dimethoxyethane (DME), a catalytic amount of t-BuOH is added, and the mixture is heated to 60°C. Diethyl succinate (1.0 eq) is added dropwise, and the reaction is stirred overnight at 60°C. The solvent is removed under reduced pressure. The resulting salt is suspended in 1,2-dibromoethane and heated in a microwave apparatus at reflux for 12 hours.[10]

  • Formation of the Bis(semicarbazone): The crude product from the previous step is treated with semicarbazide hydrochloride and sodium acetate in an ethanol/water mixture. The resulting diethyl 2,5-bis(semicarbazone)bicyclo[2.2.2]octane-1,4-dicarboxylate precipitates as a solid and is collected.[10]

  • Reduction and Hydrolysis to the Diacid: The dried bis(semicarbazone) is crushed with powdered potassium hydroxide. The solid mixture is heated in a crucible with stirring from room temperature to 160°C over 45 minutes. After cooling, the solid is dissolved in water, acidified (e.g., with HCl), and the precipitated bicyclo[2.2.2]octane-1,4-dicarboxylic acid is collected by filtration.[10]

Esterification to this compound

The final step is a standard Fischer esterification of the dicarboxylic acid.

Protocol:

  • Reaction Setup: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) is suspended in methanol (excess). A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is carefully added.[11][12]

  • Reaction Conditions: The mixture is heated to reflux (approximately 60–70°C) for 12–18 hours. The reaction can be monitored by techniques such as TLC or GC-MS to confirm the disappearance of the starting material.[11]

  • Workup and Purification: After cooling, the reaction mixture is concentrated to remove excess methanol. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[11]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its rigid, three-dimensional structure serves as an excellent scaffold for creating compounds with precise spatial arrangements, which is particularly advantageous for targeting complex biological systems like the Integrated Stress Response pathway. The synthetic protocols outlined herein provide an efficient route to this important intermediate, enabling further exploration of its potential in developing novel therapeutics for a wide range of stress-related pathologies.

References

Molecular weight and formula of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, a key chemical intermediate with significant applications in pharmaceutical research and development. The document details its physicochemical properties, a comprehensive experimental protocol for its synthesis, and its role as a precursor to modulators of the Integrated Stress Response (ISR) pathway.

Core Compound Properties

This compound is a white crystalline solid.[1] Its rigid, three-dimensional structure, provided by the bicyclo[2.2.2]octane core, makes it a valuable scaffold in medicinal chemistry, often used as a bioisostere for a para-substituted phenyl ring to improve physicochemical properties of drug candidates.

All quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₁₈O₄[2]
Molecular Weight 226.27 g/mol [2]
CAS Number 1459-96-7[2]
Appearance White solid[1]
Boiling Point 273.6 °C at 760 mmHg[1]
Density 1.206 g/cm³[1]
Flash Point 126.968 °C[1]
Refractive Index 1.515[1]
Storage Temperature Room Temperature (Sealed in dry conditions)[1]

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below. This protocol is based on the intramolecular cyclization of a substituted cyclohexane derivative.

Synthesis of this compound

Materials:

  • Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexane)

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexane

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • To a solution of diisopropylamine (18.7 mL) in anhydrous tetrahydrofuran (180 mL), cooled to -30 °C, slowly add a 2.5 M hexane solution of n-butyllithium (53.6 mL) dropwise.

  • Stir the reaction mixture between -20 °C and -30 °C for 20 minutes, then cool to -78 °C.

  • Slowly add the resulting lithium diisopropylamide (LDA) solution to a mixture of dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate in tetrahydrofuran (440 mL).

  • Allow the reaction mixture to stand at room temperature for 11 hours.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Remove the volatile components by evaporation.

  • Dilute the reaction mixture with cyclohexane and water.

  • Separate the aqueous phase and extract it three times with cyclohexane.

  • Combine the organic phases and wash them sequentially with water and a saturated aqueous sodium chloride solution.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Recrystallize the residue from cyclohexane to yield this compound.[1]

experimental_workflow reagents Diisopropylamine n-Butyllithium THF (-30°C to -78°C) reaction_mixture Reaction Mixture (11h at RT) reagents->reaction_mixture LDA Formation & Addition starting_material Dimethyl 1-(2-chloroethyl) cyclohexane-1,4-dicarboxylate in THF starting_material->reaction_mixture quench Quench with sat. NH4Cl(aq) reaction_mixture->quench extraction Workup: Evaporation Cyclohexane/Water Extraction quench->extraction purification Purification: Drying (MgSO4) Concentration Recrystallization extraction->purification product Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate purification->product

Synthesis of this compound.

Role in Drug Development: Modulation of the Integrated Stress Response

This compound serves as a crucial intermediate in the synthesis of cycloalkanecarboxamides, which have been identified as modulators of the Integrated Stress Response (ISR).[1] The ISR is a fundamental cellular signaling network that is activated by a variety of stress conditions, including endoplasmic reticulum stress, nutrient deprivation, viral infection, and oxidative stress.

The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of four stress-sensing kinases: PERK, GCN2, HRI, and PKR. Phosphorylated eIF2α inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. However, this also results in the preferential translation of certain mRNAs, most notably that of the transcription factor ATF4. ATF4, in turn, orchestrates a transcriptional program aimed at resolving the stress and restoring cellular homeostasis. If the stress is too severe or prolonged, the ISR can switch from a pro-survival to a pro-apoptotic pathway.

Compounds derived from this compound can modulate this pathway. For instance, some small molecule modulators have been shown to interact with and stabilize the eIF2B complex, thereby enhancing its activity and making cells less sensitive to the effects of eIF2α phosphorylation. This modulation of the ISR has potential therapeutic applications in a range of diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers.

signaling_pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases stress1 ER Stress PERK PERK stress1->PERK stress2 Amino Acid Deprivation GCN2 GCN2 stress2->GCN2 stress3 Heme Deficiency/ Oxidative Stress HRI HRI stress3->HRI stress4 Viral Infection PKR PKR stress4->PKR eIF2a eIF2α PERK->eIF2a Phosphorylation GCN2->eIF2a Phosphorylation HRI->eIF2a Phosphorylation PKR->eIF2a Phosphorylation p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B Inhibition ATF4 ATF4 Translation p_eIF2a->ATF4 Preferential Translation translation_global Global Protein Synthesis eIF2B->translation_global Activation response Stress Response (Adaptation or Apoptosis) ATF4->response modulator Cycloalkanecarboxamide (derived from title compound) modulator->eIF2B Modulation (e.g., Stabilization)

The Integrated Stress Response (ISR) Pathway and point of modulation.

References

An In-depth Technical Guide to the Core Characteristics of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octane (BCO) scaffold is a unique and valuable structural motif in the fields of medicinal chemistry, materials science, and fragrance development. Its rigid, three-dimensional framework offers a level of conformational constraint that is highly sought after for the precise positioning of functional groups. This inherent rigidity can lead to enhanced binding affinity and selectivity for biological targets, making BCO derivatives attractive candidates for drug discovery programs.[1] Furthermore, the saturated nature of the BCO core provides an escape from the "flatland" of aromatic compounds, often leading to improved physicochemical properties such as increased aqueous solubility and metabolic stability.[2][3] This technical guide provides a comprehensive overview of the synthesis, key characteristics, and applications of bicyclo[2.2.2]octane derivatives, supported by quantitative data and detailed experimental protocols.

Physicochemical and Structural Properties

The defining feature of the bicyclo[2.2.2]octane core is its rigid, cage-like structure, which is composed of three fused boat-shaped cyclohexane rings.[4] This conformationally restricted arrangement imparts a high degree of stability and predictability to the overall molecular shape.[5]

Key Structural and Thermodynamic Parameters:

PropertyValueReference
Bridgehead C-C Distance2.5 - 2.6 Å[5]
Gas-phase Enthalpy of Formation (ΔfH°)-99.04 ± 0.96 kJ/mol[5]
Gas-phase Entropy (S°)324.7 ± 2.5 J/mol·K[5]
Average C-C Bond Length (gas electron diffraction)1.542 ± 0.004 Å[6]
C1-C2 Bond Length (gas electron diffraction)1.538 ± 0.015 Å[6]
C2-C3 Bond Length (gas electron diffraction)1.552 ± 0.029 Å[6]
C1-C2-C3 Bond Angle (gas electron diffraction)109.7° ± 0.7°[6]

The BCO scaffold serves as a three-dimensional bioisostere for the para-substituted phenyl ring, offering a similar distance between substitution points (2.60 Å for BCO vs. 2.82 Å for a p-phenyl group).[3] This mimicry allows for the replacement of flat aromatic rings in bioactive molecules, which can lead to improved drug-like properties by increasing the fraction of sp3-hybridized carbons (Fsp3).[3]

Synthesis of Bicyclo[2.2.2]octane Derivatives

Several synthetic strategies have been developed to access the bicyclo[2.2.2]octane core, with the Diels-Alder reaction being the most prominent and versatile method.[7][8]

Common Synthetic Routes:

  • Diels-Alder Reaction: This [4+2] cycloaddition reaction, typically between a cyclohexadiene and a dienophile, is a highly efficient method for constructing the bicyclic framework.[7][8][9] The reaction often proceeds with high stereoselectivity, favoring the endo isomer.[8]

  • Intramolecular Condensation Reactions: Aldol-type condensations can be employed to form the bicyclic system from appropriately functionalized cyclohexane precursors.[7]

  • Double Michael Addition: This method involves the conjugate addition of a nucleophile to a dienone, followed by an intramolecular Michael addition to form the second ring.[7]

  • Rearrangement Reactions: Certain molecular rearrangements can also lead to the formation of the bicyclo[2.2.2]octane skeleton.[7]

A general workflow for the synthesis and subsequent biological evaluation of bicyclo[2.2.2]octane derivatives is depicted below.

G Start Starting Materials (e.g., Diene & Dienophile) Synthesis Chemical Synthesis (e.g., Diels-Alder) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Biological_Screening Biological Screening (In vitro assays) Characterization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

General workflow for synthesis and evaluation of BCO derivatives.

Experimental Protocols

Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone via Diels-Alder Reaction[8]

Materials:

  • Methyl vinyl ketone (dienophile)

  • 1,3-Cyclohexadiene (diene)

  • Dichloromethane (CH₂Cl₂), dry

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

  • Solvents for chromatography (e.g., cyclohexane and ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • To a solution of methyl vinyl ketone (1.0 equivalent) in dry dichloromethane under an inert atmosphere, add 1,3-cyclohexadiene (2.0 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the phases, and extract the aqueous layer with dichloromethane.

  • Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in cyclohexane).

General Protocol for SARS-CoV-2 3CLpro Inhibition Assay[1]

Materials:

  • Recombinant SARS-CoV-2 3CLpro enzyme

  • Fluorogenic substrate

  • Assay buffer

  • Test compounds (bicyclo[2.2.2]octane derivatives)

  • Positive control inhibitor

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the 3CLpro enzyme to each well.

  • Add the test compounds at various concentrations to the respective wells. Include wells for a positive control and a vehicle control (e.g., DMSO).

  • Incubate the plate at a specified temperature for a defined period to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable equation.

Applications in Drug Discovery

The unique structural and physicochemical properties of bicyclo[2.2.2]octane derivatives have led to their exploration in a wide range of therapeutic areas.

As Bioisosteres of Phenyl Rings

The replacement of a para-substituted phenyl ring with a BCO core can significantly improve the pharmacological profile of a drug candidate.[2][3] This strategy has been shown to enhance aqueous solubility, increase metabolic stability, and reduce lipophilicity.[2]

Comparative Physicochemical Properties of Imatinib Analogues: [2]

CompoundWater Solubility (µM)Metabolic Stability (CLint mg/(min·µL))
Imatinib (phenyl)35128
BCO Analogue11316
2-Oxabicyclo[2.2.2]octane Analogue38919
As Enzyme Inhibitors

The rigid BCO scaffold allows for the precise orientation of functional groups to interact with the active sites of enzymes, leading to potent and selective inhibition.

Antiviral Activity: Fused bicyclo[2.2.2]octene derivatives have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral replication cycle.[1]

SARS-CoV-2 3CLpro Inhibition by Fused Bicyclo[2.2.2]octene Derivatives: [1]

Compound IDTargetActivity (IC₅₀)
Derivative 1SARS-CoV-2 3CLproData not publicly available
Derivative 2SARS-CoV-2 3CLproData not publicly available

Anti-inflammatory Activity: BCO derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Bicyclo[2.2.2]octane amide derivatives have been investigated as inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and diabetes.[1] The lipophilic nature of the bicyclic core is thought to enhance binding to the hydrophobic pocket of the enzyme.[1]

Antiprotozoal Activity: Certain bicyclo[2.2.2]octan-2-imine and ester derivatives have shown promising activity against Trypanosoma brucei rhodesiense and chloroquine-resistant strains of Plasmodium falciparum.[10][11] Some bicyclooctanone oximes exhibited antimalarial activity comparable to chloroquine.[10][11]

Antitrypanosomal and Antiplasmodial Activities of BCO Derivatives: [10][11]

Compound TypeTarget OrganismActivity (IC₅₀)
4'-phenylthiosemicarbazonesTrypanosoma brucei rhodesiense< 0.3 µM
4'-phenylthiosemicarbazonesPlasmodium falciparum (K1 strain)0.23 - 0.72 µM
Bicyclooctanone oximesPlasmodium falciparum (K1 strain)0.08 - 0.15 µM
Signaling Pathway and Mechanism of Action

The inhibitory action of bicyclo[2.2.2]octane derivatives on enzymes like COX-2 directly impacts inflammatory signaling pathways.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation BCO_Derivative BCO Derivative (COX-2 Inhibitor) BCO_Derivative->COX2 Inhibition

Inhibition of the COX-2 inflammatory pathway by BCO derivatives.

Spectroscopic Characterization

The rigid structure of bicyclo[2.2.2]octane derivatives gives rise to characteristic spectroscopic signatures, which are invaluable for their identification and structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectra of BCO derivatives are often complex due to the fixed spatial relationships between protons, leading to distinct coupling patterns. Bridgehead protons typically appear at a different chemical shift compared to the methylene protons.[12]

¹³C NMR Spectroscopy: The carbon NMR spectra provide clear signals for the bridgehead and methylene carbons.[12][13] The chemical shifts are sensitive to the nature and stereochemistry of substituents.

Spectroscopic Data for Bicyclo[2.2.2]octane-2,5-dione: [12]

TechniqueParameterValue (ppm)Assignment
¹H NMRChemical Shift (δ)2.95 (m)H-1, H-4 (Bridgehead)
2.25 (m)H-3, H-6, H-7, H-8 (Methylene)
¹³C NMRChemical Shift (δ)210.8C-2, C-5 (C=O)
48.9C-1, C-4 (Bridgehead)
23.5C-3, C-6, C-7, C-8 (Methylene)

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups attached to the BCO core. For example, carbonyl groups in bicyclo[2.2.2]octanone derivatives show a characteristic strong absorption band.[12]

Conclusion

Bicyclo[2.2.2]octane derivatives represent a compelling and versatile class of compounds with significant potential in drug discovery and other areas of chemical science. Their rigid, three-dimensional structure provides a robust platform for the design of potent and selective modulators of biological targets. The ability of the BCO core to act as a bioisostere for aromatic rings offers a powerful strategy for improving the physicochemical and pharmacokinetic properties of drug candidates. Continued exploration of the synthesis and biological activities of novel bicyclo[2.2.2]octane derivatives is likely to yield new therapeutic agents and valuable chemical tools.

References

An In-depth Technical Guide to Bicyclic Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicyclic Compounds

Bicyclic molecules, characterized by the presence of two fused rings, are pivotal structural motifs in organic chemistry and drug discovery.[1] Their rigid three-dimensional frameworks offer a unique conformational pre-organization that can lead to enhanced binding affinity and selectivity for biological targets.[2] This inherent structural rigidity also often results in improved metabolic stability and oral bioavailability compared to more flexible acyclic or monocyclic counterparts.[2] In medicinal chemistry, bicyclic scaffolds are frequently considered "privileged structures" due to their ability to bind to multiple, diverse biological targets.[2][3] They also serve as effective bioisosteres for aromatic rings, offering improved physicochemical properties while maintaining biological activity.[4]

Classification of Bicyclic Compounds

Bicyclic compounds are categorized into three main classes based on the arrangement of the shared atoms:

  • Fused Bicyclic Compounds: These compounds share two adjacent atoms, effectively sharing one bond between the two rings. Decalin (bicyclo[4.4.0]decane) is a classic example.

  • Bridged Bicyclic Compounds: In this class, the two rings share three or more atoms, with two non-adjacent "bridgehead" atoms connected by "bridges" of one or more atoms. Norbornane (bicyclo[2.2.1]heptane) is a well-known bridged system.[1]

  • Spiro Bicyclic Compounds (Spirocycles): These compounds share a single atom, known as the spiro atom.[1]

Key Synthetic Strategies for Bicyclic Scaffolds

The construction of bicyclic frameworks is a central theme in organic synthesis. Several powerful reactions are routinely employed to access these structurally complex molecules.

Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of cyclic and bicyclic compound synthesis. This [4+2] cycloaddition between a conjugated diene and a dienophile forms a six-membered ring, often with high stereocontrol.[5] When a cyclic diene is used, a bridged bicyclic system is readily generated.[6]

Diels_Alder cluster_reactants Reactants cluster_product Product Diene Cyclic Diene Plus + Reaction Dienophile Dienophile Bicyclic_Adduct Bridged Bicyclic Adduct Reaction->Bicyclic_Adduct [4+2] Cycloaddition

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of ring sizes, including those found in bicyclic systems.[7] This reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to form a new double bond within a molecule containing two terminal alkenes, releasing ethylene as a byproduct.[8] RCM is particularly valuable for constructing larger rings and complex architectures that are challenging to access via other methods.

RCM Acyclic_Diene Acyclic Diene Precursor Bicyclic_Product Bicyclic Alkene Acyclic_Diene->Bicyclic_Product RCM Catalyst Ru Catalyst Catalyst->Bicyclic_Product Ethylene Ethylene

Intramolecular Aldol Condensation

The intramolecular aldol condensation is a classic and effective method for forming cyclic, and by extension, bicyclic systems.[9] In this reaction, a molecule containing two carbonyl groups reacts in the presence of a base or acid to form a new carbon-carbon bond, typically leading to the formation of a stable five- or six-membered ring.[10] This strategy is often a key step in the synthesis of natural products containing bicyclic cores.[11]

Aldol Dicarbonyl Dicarbonyl Precursor Enolate Enolate Intermediate Dicarbonyl->Enolate Deprotonation Base_Acid Base or Acid Base_Acid->Enolate Bicyclic_Enone Bicyclic α,β-Unsaturated Ketone Enolate->Bicyclic_Enone Intramolecular Cyclization & Dehydration Water H₂O

Quantitative Data of Biologically Active Bicyclic Compounds

The following tables summarize the biological activity of several bicyclic compounds, demonstrating their therapeutic potential across a range of diseases.

Compound ClassSpecific CompoundTargetActivity (IC₅₀/MIC)Therapeutic Area
Bicyclic Pyrazolines Halogenated aryl derivativeMultidrug-resistant bacteria0.5–4 µg/mL (MIC)[12]Antibacterial
Bicyclic β-Lactams MNR4, MNR5Plasmodium falciparumPotent (specific values not provided)[13]Antimalarial
Bicyclic Peptides Thioether-cyclized peptideZika virus protease NS2B-NS3260 nM (IC₅₀)[14]Antiviral
Bicyclic Kinase Inhibitors Benzofuro[3,2-b]pyridin-2(1H)-one derivative (6f)BTK / PI3Kδ74 nM / 170 nM (IC₅₀)[15]Leukemia
Bicyclic Isoxazolines Spiro-fused cyclooctane derivativeInfluenza A (H1N1)Submicromolar (specific values not provided)[16]Antiviral

Experimental Protocols

General Procedure for Diels-Alder Reaction: Synthesis of a Bicyclic Adduct

This protocol describes a typical Diels-Alder reaction to form a bicyclic product.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the diene (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene, or dichloromethane).[17]

  • Addition of Dienophile: Add the dienophile (1.0-1.2 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is then either stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).[17]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired bicyclic adduct.[17]

General Procedure for Ring-Closing Metathesis

The following is a general procedure for a ring-closing metathesis reaction.

  • Substrate Preparation: Dissolve the acyclic diene substrate in a degassed solvent (typically dichloromethane or toluene) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.

  • Reaction Monitoring: The reaction is stirred at room temperature or heated, and its progress is monitored by TLC or GC-MS.

  • Quenching and Purification: Once the reaction is complete, it is quenched by the addition of a phosphine scavenger or by exposure to air. The solvent is evaporated, and the residue is purified by column chromatography to yield the bicyclic alkene.

General Procedure for Intramolecular Aldol Condensation

A representative protocol for an intramolecular aldol condensation is provided below.

  • Reactant and Base: To a solution of the dicarbonyl compound in a suitable solvent (e.g., ethanol, methanol, or THF), add a catalytic amount of a base (e.g., sodium hydroxide, sodium ethoxide) or acid (e.g., sulfuric acid).[11]

  • Reaction Conditions: The mixture is stirred at room temperature or heated to facilitate the cyclization and subsequent dehydration.

  • Neutralization and Extraction: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization to give the bicyclic enone.[11]

High-Throughput Screening of Bicyclic Compound Libraries

High-throughput screening (HTS) is a crucial process in drug discovery for identifying "hit" compounds from large chemical libraries.[18] The screening of bicyclic peptide libraries, for instance, often involves several key stages.[19]

HTS_Workflow Library_Prep Bicyclic Peptide Library Synthesis (e.g., on solid support) Screening High-Throughput Screening (Automated liquid handling in microtiter plates) Library_Prep->Screening Assay_Dev Assay Development (e.g., fluorescence polarization, TR-FRET) Assay_Dev->Screening Data_Analysis Data Analysis and Hit Identification Screening->Data_Analysis Hit_Validation Hit Validation and Confirmation Data_Analysis->Hit_Validation Lead_Opt Lead Optimization Hit_Validation->Lead_Opt

This workflow begins with the synthesis of a diverse library of bicyclic peptides, often using combinatorial chemistry on a solid support.[1] An appropriate biological assay is then developed to measure the interaction of the library compounds with the target of interest.[19] The automated screening process is carried out in microtiter plates, allowing for the rapid testing of thousands of compounds.[18] Data from the screen is then analyzed to identify initial "hits," which are subsequently validated and confirmed through further testing. Promising hits then enter the lead optimization phase of drug development.

References

Theoretical Insights into Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies and computational analysis of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and its core structural motif. Due to its rigid, three-dimensional structure, this molecule and its derivatives are of significant interest as building blocks in medicinal chemistry and materials science.[1][2][3][4][5] The bicyclo[2.2.2]octane (BCO) core serves as a non-planar bioisostere for a para-substituted phenyl ring, offering a means to escape "flatland" in drug design and improve physicochemical properties such as solubility and metabolic stability.

This document summarizes key quantitative data from computational and experimental studies on the BCO framework, details the methodologies employed in these theoretical investigations, and provides visualizations of relevant computational workflows.

Molecular Structure and Properties: A Quantitative Overview

Computed Molecular Properties

Basic molecular properties for this compound have been computed and are available through public databases.

PropertyValueSource
Molecular FormulaC₁₂H₁₈O₄[5][6][7][8]
Molecular Weight226.27 g/mol [5][6][7]
Monoisotopic Mass226.12050905 Da[6]
XlogP (predicted)1.3[9]
Boiling Point273.6 °C at 760 mmHg[7]
Density1.206 g/cm³[7]
Core Structural Parameters of the Bicyclo[2.2.2]octane Framework

The geometry of the bicyclo[2.2.2]octane core has been determined experimentally through gas electron diffraction studies of the parent hydrocarbon. These values provide a baseline for the expected bond lengths and angles in its derivatives.

ParameterValueSource
rg(C–C) (average)1.542 ± 0.004 Å[4]
rg(C₁–C₂)1.53₈ ± 0.01₅ Å[4]
rg(C₂–C₃)1.55₂ ± 0.02₉ Å[4]
∠C₁–C₂–C₃109.7° ± 0.7°[4]

Note: rg refers to the internuclear distance averaged over thermal vibrations.

A key feature of the BCO skeleton is its potential for twisting around the C₁-C₄ axis. The potential energy surface for this twisting motion is very shallow, with a small energy barrier at the fully eclipsed (D₃h symmetry) conformation, suggesting the molecule can be described as having a "quasi-D₃h structure".[4]

Computational and Experimental Protocols

The theoretical investigation of bicyclo[2.2.2]octane derivatives typically involves a combination of computational chemistry methods and spectroscopic analysis.

Computational Chemistry Methodologies

Density Functional Theory (DFT) is a common method for investigating the electronic structure, geometry, and vibrational properties of BCO derivatives. A typical computational protocol is as follows:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is B3LYP with a basis set such as 6-31G(d,p).[10] This combination provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

  • Electronic Property Calculation: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and natural population analysis (NPA) can be calculated to understand the molecule's reactivity and intermolecular interactions.[10]

Experimental Spectroscopic Methods

Experimental data is crucial for validating computational results. The primary techniques used for the structural characterization of this compound and related compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing information about the molecule's connectivity and stereochemistry.[11]

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The experimental spectra can be compared with the calculated frequencies from DFT to confirm structural assignments.

  • Mass Spectrometry (MS): GC-MS is often used to determine the molecular weight and fragmentation pattern of the compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and crystal packing. The crystal structure of the parent bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been determined, offering a direct experimental reference for the core geometry.[12]

Visualizations of Theoretical Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate computational workflows and structural relationships.

computational_workflow cluster_start Initial Structure Generation cluster_computation DFT Calculations cluster_analysis Analysis and Validation cluster_output Final Output start 2D Sketch or SMILES String (COC(=O)C12CCC(CC1)(CC2)C(=O)OC) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt 3D Conversion freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure e_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->e_props struct_data Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_data validation Comparison with Experimental Spectra (IR, Raman) freq_calc->validation report Technical Report / Publication e_props->report validation->report struct_data->report structural_relationship parent_hydrocarbon Bicyclo[2.2.2]octane (Core Scaffold) dicarboxylic_acid Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (Precursor) parent_hydrocarbon->dicarboxylic_acid Functionalization target_molecule This compound (Target Molecule) dicarboxylic_acid->target_molecule Esterification

References

A Technical Guide to Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Esters: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octane scaffold is a rigid and sterically defined three-dimensional structure that has garnered significant interest in various fields of chemistry, including medicinal chemistry, materials science, and polymer chemistry.[1][2][3] Its unique conformational properties make it an attractive building block for creating novel molecular architectures.[1] Bicyclo[2.2.2]octane-1,4-dicarboxylic acid and its corresponding esters are particularly valuable intermediates, serving as linear, rigid linkers in the construction of metal-organic frameworks (MOFs), specialty polymers, and as scaffolds in the design of therapeutic agents.[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery, historical development, and synthetic methodologies for preparing bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters.

Historical Perspective and Discovery

The journey to synthesize the bicyclo[2.2.2]octane-1,4-dicarboxylic acid core has been a multi-step endeavor marked by evolving synthetic strategies aimed at improving efficiency and yield. Early methods were often lengthy, low-yielding, and utilized harsh reagents.

One of the foundational approaches, first described by Frazer et al., involved a challenging multi-step sequence.[1] This classic route, while historically significant, suffered from major drawbacks, including long reaction times and the use of hazardous reagents like 1,3-propanedithiol and large quantities of Raney nickel for the reduction of carbonyl groups.[1]

Subsequent research focused on overcoming these limitations. For instance, a method starting from terephthalic acid involved an eight-step reaction sequence including hydrogenation, bromination, esterification, elimination, cycloaddition, hydrolysis, decarboxylation, and a final hydrohydrolysis, resulting in a total yield of only 8.3%.[6] Another approach utilized diethyl succinate as the starting material, which also required eight steps (condensation, alkylation, carbonyl protection, ester reduction, decarbonyl protection, carbonyl reduction, alcohol oxidation, esterification, and hydrolysis) to afford the target monoester with a total yield of just 3.3%.[6] These early methods highlighted the synthetic challenges and spurred the development of more practical and cost-effective routes.

Key Synthetic Methodologies

Over the years, several synthetic routes have been developed to access bicyclo[2.2.2]octane-1,4-dicarboxylic acid and its esters. The following sections detail some of the most significant and widely used methods.

The Dienophile Approach with Diels-Alder Reaction

While not the most common route for the 1,4-dicarboxylated derivative, the Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.2]octane framework. However, the synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes via a Diels-Alder reaction of dienophiles with 1,3-cyclohexadienes containing electron-attracting groups in the 1,4-positions has been explored with limited success, often resulting in unusual products.[7]

Bridging of Cyclohexane Derivatives

A more successful and commonly employed strategy involves the bridging of a pre-formed cyclohexane ring. A key intermediate in many syntheses is diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, which can be bridged with reagents like ethylene dibromide.[7]

Improved Bridging Protocol:

An advancement in this bridging procedure involves the use of sodium hydride as the base and 1,2-dimethoxyethane (DME) as the solvent, which has been shown to provide consistently high yields (80-85%) of the bridged product, diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.[7]

Reduction of the Diketo-Diester Intermediate

The reduction of the carbonyl groups of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate to yield the saturated bicyclo[2.2.2]octane core is a critical step.

Desulfurization of a Bis-ethylenethioacetal:

A high-yield method for this reduction involves the desulfurization of the bis-ethylenethioacetal derivative of the diketo-diester.[7] This method, however, requires the use of ethanedithiol and a large amount of Raney nickel.[7]

Ruthenium Dioxide Catalyzed Hydrogenation:

An alternative reduction method utilizes ruthenium dioxide on Norite as a catalyst under high pressure in ethanol or water for the diester and diacid respectively, leading to high yields of the corresponding dihydroxy derivatives.[7]

A More Practical Semicarbazone Reduction:

A significant improvement in the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid involves the formation of a semicarbazone from the diketo-diester intermediate.[1] This semicarbazone can then be reduced in a solid-phase reaction with powdered potassium hydroxide at 160 °C, achieving a 75% yield for this step.[1] This method avoids the use of large amounts of Raney nickel and shortens the overall reaction sequence.[1] The use of microwaves can further significantly reduce the reaction time for the formation of the bicyclic intermediate.[1]

Summary of Synthetic Data

Starting MaterialKey StepsReagentsOverall YieldReference
Terephthalic acid8-step sequenceHydrogenation, bromination, esterification, etc.8.3%[J.Org.Chem., 1970, 35(4), 917-923][6]
Diethyl succinate8-step sequenceCondensation, alkylation, protection, reduction, etc.3.3%[J.Am.Chem.Soc., 1964,86(23), 5183-5188][6]
Diethyl succinateCondensation, alkylation, semicarbazone formation, solid-phase reductionNaH, DME, dibromoethane, semicarbazide HCl, KOH42%[Thieme Connect, 2015][1]
Diethyl 2,5-diketocyclohexane-1,4-dicarboxylateBridging, thioacetal formation, desulfurizationEthylene dibromide, NaH, DME, ethanedithiol, Raney nickelHigh Yield[Canadian Journal of Chemistry, 1964][7]

Detailed Experimental Protocols

Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate[7]

To a suspension of sodium hydride in 1,2-dimethoxyethane, diethyl 2,5-diketocyclohexane-1,4-dicarboxylate is added. The mixture is then treated with ethylene dibromide to effect the bridging reaction. This method has been reported to give consistently high yields of 80-85%.[7]

Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid via Semicarbazone Intermediate[1]
  • Formation of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate: To a vigorously stirred suspension of NaH (60% dispersion in mineral oil, 2.54 g, 63.5 mmol) in anhydrous DME (36 mL), t-BuOH (200 μL, 2.2 mmol) is added, and the mixture is heated to 60 °C under Argon. Diethyl succinate (10 g, 57.4 mmol) is added dropwise over 30 minutes, and the mixture is stirred overnight at 60 °C. The mixture is concentrated under reduced pressure, and the resulting salt is suspended in distilled dibromoethane (28 mL, 325 mmol). The mixture is then heated in a microwave apparatus at reflux temperature (80 W) for 12 hours under Argon.[1]

  • Formation of Diethyl 2,5-bis(semicarbazone)bicyclo[2.2.2]octane-1,4-dicarboxylate: The crude product from the previous step is treated with semicarbazide hydrochloride and sodium acetate to precipitate the yellow solid bis(semicarbazone) in high yield.[1]

  • Reduction to Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid: The dried bis(semicarbazone) (2.19 g, 5.5 mmol) and powdered KOH (65 g, 85% technical grade) are crushed together to a fine powder and placed in a zirconium crucible. The mixture is heated in an oil bath with stirring from room temperature to 160 °C over 45 minutes. (Caution: significant gas release and foaming occurs). This solid-phase reaction yields the target diacid in 75% yield.[1]

Visualization of Synthetic Pathways

Logical Flow of a Modern Synthetic Route

G Start Diethyl Succinate Step1 Condensation & Alkylation (NaH, DME, Dibromoethane) Start->Step1 Intermediate1 Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate Step1->Intermediate1 Step2 Semicarbazone Formation (Semicarbazide HCl, NaOAc) Intermediate1->Step2 Intermediate2 Bis(semicarbazone) Derivative Step2->Intermediate2 Step3 Solid-Phase Reduction (Powdered KOH, 160°C) Intermediate2->Step3 Product Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid Step3->Product

Caption: A streamlined synthetic pathway to bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Applications in Drug Development

The rigid bicyclo[2.2.2]octane-1,4-dicarboxylic acid core serves as a valuable scaffold in medicinal chemistry. Its well-defined geometry allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. These derivatives are important building blocks for therapeutic agents aimed at treating metabolic syndrome and other diseases.[3] They are also used as intermediates in the synthesis of natural products like terpenes and alkaloids.[3]

One notable application is in the development of PROTACs (Proteolysis Targeting Chimeras), where bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be used as a rigid linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein, facilitating the degradation of the target protein.[4]

Signaling Pathway Diagram (Hypothetical PROTAC Application)

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a bicyclo[2.2.2]octane-based linker.

PROTAC_MoA cluster_0 PROTAC Molecule cluster_1 Cellular Machinery E3_Ligand E3 Ligase Ligand Linker B[2.2.2]O Linker E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase->Target_Protein Ubiquitination Proteasome Proteasome Target_Protein->Proteasome Degradation

Caption: General mechanism of a PROTAC using a bicyclo[2.2.2]octane linker.

Conclusion

The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters has evolved significantly from early, low-yielding methods to more efficient and practical protocols. The development of the semicarbazone reduction route represents a notable advancement, making this valuable scaffold more accessible for research and development. The unique structural properties of the bicyclo[2.2.2]octane core continue to make it a highly sought-after building block in the design of novel materials and therapeutic agents, ensuring its continued relevance in the scientific community.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is a key synthetic intermediate characterized by a rigid and sterically defined three-dimensional structure.[1] This unique bicyclic framework makes it an invaluable building block in various fields, including pharmaceutical synthesis, materials science, and agrochemicals.[1] Its incorporation into molecular designs can significantly influence pharmacokinetic properties, receptor binding affinity, and the physical properties of polymers.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily available precursor, dimethyl succinyl succinate (also known as dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate).

Overall Reaction Scheme

The synthesis proceeds in two key stages:

  • Alkylation/Bridging Reaction: Formation of the bicyclo[2.2.2]octane core by bridging the enolate of dimethyl succinyl succinate with 1,2-dibromoethane.

  • Wolff-Kishner Reduction: Removal of the two ketone functionalities to yield the final saturated bicyclic diester.

Figure 1: Overall synthetic scheme.

digraph "Reaction_Scheme" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [arrowhead=open, color="#202124"];

// Reactants and Products DMSS [label="Dimethyl Succinyl Succinate"]; Intermediate [label="Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate"]; Product [label="this compound"];

// Arrows with Reagents DMSS -> Intermediate [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>1. NaH, 1,2-dimethoxyethaneTD>TR><TR><TD>2. BrCH₂CH₂BrTD>TR>TABLE>>]; Intermediate -> Product [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>1. H₂NNHCONH₂, NaOAcTD>TR><TR><TD>2. KOH, diethylene glycol, heatTD>TR>TABLE>>]; }

Caption: Overall synthetic pathway from starting material to final product.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

This procedure details the formation of the bicyclic core through a bridging reaction. The disodium salt of dimethyl succinyl succinate is first generated using sodium hydride and subsequently alkylated with 1,2-dibromoethane.[2][3] Using sodium hydride as the base in 1,2-dimethoxyethane has been shown to produce high yields.[2]

Materials:

  • Dimethyl succinyl succinate (DMSS)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,2-Dimethoxyethane (DME), anhydrous

  • 1,2-Dibromoethane

  • Hexane (for washing NaH)

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, and heating mantle

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, add a calculated amount of 60% sodium hydride dispersion.

  • Washing: Wash the sodium hydride with anhydrous hexane (x3) under a nitrogen atmosphere to remove the mineral oil. Decant the hexane carefully each time.

  • Reaction Setup: Add anhydrous 1,2-dimethoxyethane to the washed sodium hydride.

  • Addition of DMSS: While stirring under nitrogen, add dimethyl succinyl succinate portion-wise to the sodium hydride suspension. The formation of the pinkish disodium salt suspension will be observed.[2]

  • Solvent Removal: Distill a portion of the 1,2-dimethoxyethane to ensure anhydrous conditions and drive the enolate formation to completion.[2]

  • Bridging Reaction: Cool the mixture and add 1,2-dibromoethane dropwise.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with water. Acidify the mixture with dilute HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound

This protocol describes the deoxygenation of the diketone intermediate via a Wolff-Kishner reduction. The procedure first involves the formation of a bis(semicarbazone), which is then decomposed under basic conditions at high temperature to yield the final product.[3]

Materials:

  • Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol/Water

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, and heating mantle

Procedure:

  • Semicarbazone Formation: Dissolve the diketone intermediate from Protocol 1 in a mixture of ethanol and water. Add semicarbazide hydrochloride and sodium acetate. Heat the mixture to reflux until the formation of the bis(semicarbazone) precipitate is complete.

  • Isolation of Semicarbazone: Cool the mixture and collect the solid precipitate by filtration. Wash with water and ethanol, then dry thoroughly.

  • Reduction Setup: In a round-bottom flask equipped with a reflux condenser, combine the dried bis(semicarbazone), potassium hydroxide pellets, and diethylene glycol.

  • Decomposition: Heat the mixture gently at first to control initial foaming, then increase the temperature to reflux. The nitrogen gas evolution indicates the progress of the reduction. Maintain reflux until gas evolution ceases.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water. Acidify the solution with concentrated HCl.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocols.

StepReactantMolar Eq.Mol. Wt. ( g/mol )AmountSolventTemp. (°C)Time (h)Yield (%)
1Dimethyl Succinyl Succinate1.0228.201 eq1,2-DimethoxyethaneReflux4-680-85[2]
Sodium Hydride~2.524.002.5 eq
1,2-Dibromoethane>1.5187.86>1.5 eq
2Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate1.0254.241 eqEthanol/WaterReflux2-3-
Semicarbazide HCl~2.2111.532.2 eq
Potassium Hydroxideexcess56.11excessDiethylene GlycolReflux4-8High

Note: Yield for step 2 is generally high for Wolff-Kishner reductions but is not explicitly stated in the referenced literature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.

G start Start prep_nah Wash NaH with Hexane under N₂ start->prep_nah add_dme_dmss Add Anhydrous DME and portion-wise Dimethyl Succinyl Succinate prep_nah->add_dme_dmss form_enolate Form Disodium Salt (Pink Suspension) add_dme_dmss->form_enolate add_bridge Add 1,2-Dibromoethane and Reflux form_enolate->add_bridge workup1 Quench, Acidify, Extract, and Purify Intermediate add_bridge->workup1 intermediate Isolate Dimethyl 2,5-dioxobicyclo[2.2.2] octane-1,4-dicarboxylate workup1->intermediate form_semicarbazone React Intermediate with Semicarbazide HCl in EtOH/H₂O intermediate->form_semicarbazone wolff_kishner Decompose Semicarbazone with KOH in Diethylene Glycol form_semicarbazone->wolff_kishner workup2 Cool, Acidify, Extract, and Purify Final Product wolff_kishner->workup2 product Obtain Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate workup2->product end End product->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Bicyclo[2.2.2]octane via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the bicyclo[2.2.2]octane core structure utilizing the Diels-Alder reaction. This synthetic strategy is a cornerstone in organic chemistry, enabling the efficient construction of this key structural motif found in numerous biologically active compounds and natural products.

Introduction to the Diels-Alder Reaction for Bicyclo[2.2.2]octane Synthesis

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. For the synthesis of the bicyclo[2.2.2]octane framework, a cyclic diene, typically a 1,3-cyclohexadiene derivative, reacts with a dienophile. The reaction proceeds in a concerted fashion, and its stereoselectivity, often favoring the endo product under kinetic control, is a key feature for synthetic applications. Both intermolecular and intramolecular variants of this reaction are widely employed. Furthermore, the use of Lewis acid catalysts can significantly enhance reaction rates and stereoselectivity.

Quantitative Data Summary

The following tables summarize quantitative data from representative Diels-Alder reactions for the synthesis of bicyclo[2.2.2]octane derivatives.

Table 1: Intermolecular Diels-Alder Reactions

DieneDienophileCatalyst/ConditionsProductYield (%)Endo:Exo RatioReference
1,3-CyclohexadieneMethyl vinyl ketoneNeat, 130 °C, 24 h1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanoneGoodN/A[1]
1,3-CyclohexadieneMethyl vinyl ketone[P(2-py)₃W(CO)(NO)₂]²⁺ (0.0022 M), Room Temp1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanoneRate enhancement of 5300x vs uncatalyzedGood endo selectivity[2]
Cyclopentadieneα-BromoacroleinChiral Oxazaborolidine (10 mol%), -78 °C, 16 hBicyclo[2.2.1]heptene derivative1006:94[3]
Acetoxy-1,3-butadiene2,6-DimethylbenzoquinoneBF₃·Et₂O (stoichiometric)Bicyclo[2.2.2]octenone derivativeExcellentSingle regio- and diastereoisomer[3][4]
2H-Pyran-2-onesMaleic anhydrideThermalFused Bicyclo[2.2.2]octenes53-94N/A[5][6]

Table 2: Intramolecular Diels-Alder (IMDA) Reactions

SubstrateCatalyst/ConditionsProductYield (%)StereoselectivityReference
2-Alkenylphenol derivative (after oxidation)Pb(OAc)₄, then heatBridged Bicyclo[2.2.2]octaneVariesBridged-selective[7][8]
2,6-Dimethylphenol and various dienophilic acidsLead tetraacetateBicyclo[2.2.2]octenone lactonesVariesN/A[9][10]
Enamide-Lactim EtherThermalBicyclo[2.2.2]diazaoctane coreGoodsyn-isomer predominates[11]
Diketopiperazine derivativeAlCl₃Bicyclo[2.2.2]diazaoctane coreGoodanti-configuration[11]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of bicyclo[2.2.2]octane derivatives.

Protocol 1: General Procedure for Intermolecular Diels-Alder Reaction (Thermal)

This protocol describes the synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone from 1,3-cyclohexadiene and methyl vinyl ketone.[9]

Materials:

  • 1,3-Cyclohexadiene (freshly distilled)

  • Methyl vinyl ketone

  • Anhydrous toluene (optional, for high-boiling dienophiles)

  • Sealed tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • In a clean, dry sealed tube, combine the dienophile (1.0 equivalent) and a freshly distilled diene (3.0 equivalents). If the dienophile is a solid or has a high boiling point, anhydrous toluene can be used as a solvent.

  • Seal the tube and heat the mixture at 130 °C for 24 hours with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.

Protocol 2: Lewis Acid-Catalyzed Intermolecular Diels-Alder Reaction

This protocol provides a general method for Lewis acid-catalyzed Diels-Alder reactions to enhance reaction rate and stereoselectivity.

Materials:

  • Diene (e.g., 1,3-cyclohexadiene)

  • Dienophile (e.g., methyl vinyl ketone)

  • Lewis Acid (e.g., BF₃·Et₂O, AlCl₃, TiCl₄)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the dienophile in the anhydrous solvent and cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Slowly add the Lewis acid (typically 0.1 to 1.1 equivalents) to the solution and stir for 15-30 minutes.

  • Add the diene dropwise to the reaction mixture.

  • Allow the reaction to stir at the low temperature until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Intramolecular Diels-Alder (IMDA) Reaction via Oxidative Dearomatization

This protocol outlines the synthesis of a bicyclo[2.2.2]octenone framework from a substituted phenol.[12]

Materials:

  • Substituted phenol with a tethered dienophile

  • Oxidizing agent (e.g., Lead tetraacetate, Pb(OAc)₄)

  • Solvent (e.g., Acetic acid, Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the substituted phenol in the appropriate solvent in a round-bottom flask.

  • Add the oxidizing agent portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • The intermediate cyclohexadienone may undergo a spontaneous or thermally induced IMDA reaction. If thermal induction is required, the solvent can be removed, and the residue heated in a suitable high-boiling solvent (e.g., toluene, xylene).

  • Upon completion of the cycloaddition, cool the reaction mixture.

  • Perform an appropriate workup to remove the oxidizing agent byproducts (e.g., filtration, aqueous washes).

  • Purify the crude product by column chromatography to isolate the desired bicyclo[2.2.2]octenone.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene 1,3-Cyclohexadiene TS [4+2] Cyclic Transition State Diene->TS Dienophile Dienophile (e.g., Methyl Vinyl Ketone) Dienophile->TS Product Bicyclo[2.2.2]octene Adduct TS->Product Concerted Cycloaddition Experimental_Workflow start Start reactants Combine Diene and Dienophile (Optional: with Solvent and Catalyst) start->reactants reaction Reaction under Controlled Conditions (e.g., Heating, Cooling) reactants->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction, Drying) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end IMDA_Workflow start Start: Substituted Phenol oxidation Oxidative Dearomatization (e.g., with Pb(OAc)₄) start->oxidation intermediate In situ formation of Cyclohexadienone Intermediate oxidation->intermediate cycloaddition Intramolecular Diels-Alder (Spontaneous or Thermal) intermediate->cycloaddition product Bicyclo[2.2.2]octenone Product cycloaddition->product end Purification & Characterization product->end

References

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized by the self-assembly of metal ions or clusters and organic linkers. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF, including its porosity, stability, and host-guest interactions. While aromatic linkers like terephthalic acid are widely used, aliphatic linkers such as bicyclo[2.2.2]octane-1,4-dicarboxylate (BODCA) offer unique advantages due to their three-dimensional, rigid structure.[1] The use of BODCA can lead to the formation of MOFs with distinct properties, including enhanced transparency and altered guest molecule interactions compared to their aromatic counterparts.[2][3]

This document provides detailed application notes and protocols for the use of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate as a precursor for the BODCA linker in the synthesis of MOFs. This linker is valuable for creating advanced materials with potential applications in gas storage, catalysis, and drug delivery.[4][5]

Linker and MOF Synthesis Overview

This compound serves as a convenient precursor to the active linker, bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂bodca). The synthesis of MOFs using this linker typically involves the in-situ hydrolysis of the dimethyl ester to the dicarboxylate form, which then coordinates with metal ions. Alternatively, the dicarboxylic acid can be synthesized separately and then used in the MOF synthesis. The rigid, non-planar structure of the bicyclo[2.2.2]octane core provides a unique building block for the construction of robust 3D frameworks.

Below is a general workflow for the synthesis of MOFs using this compound.

MOF_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Isolation and Activation A Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate E Mixing and Dissolution A->E B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->E C Solvent (e.g., DMF, DEF) C->E D Modulator (Optional, e.g., Acetic Acid) D->E F Solvothermal Reaction (Heating in a sealed vessel) E->F G Cooling and Crystal Formation F->G H Washing and Solvent Exchange G->H I Activation (Drying under vacuum) H->I J MOF Crystals I->J

Figure 1: General workflow for the synthesis of MOFs using this compound.

Quantitative Data of Representative MOFs

The use of the bicyclo[2.2.2]octane-1,4-dicarboxylate linker has led to the synthesis of novel MOFs with interesting properties. Below is a table summarizing key data for two zinc-based MOFs, designated as 1 ([Zn(TTDPa)(bodca)]·H₂O) and 2 ([Zn(TTDPb)(bodca)]·H₂O), which showcase the potential of this linker in creating functional materials.[6]

PropertyMOF 1 ([Zn(TTDPa)(bodca)]·H₂O)MOF 2 ([Zn(TTDPb)(bodca)]·H₂O)
Metal Center ZincZinc
Secondary Ligand 3,6-di(pyridin-4-yl)thieno[3,2-b]thiophene (TTDPa)2,5-di(pyridin-4-yl)thieno[3,2-b]thiophene (TTDPb)
Crystal Structure 3D with 5-fold interpenetration3D with 5-fold interpenetration
Pore Size Not specified17.16 Å x 10.81 Å
Proton Conductivity (328 K, 98% RH) 2.13 x 10⁻³ S cm⁻¹4.91 x 10⁻³ S cm⁻¹
Application Luminescent sensor for nitrofurantoin and nitrofurazoneLuminescent sensor for nitrofurantoin and nitrofurazone

Experimental Protocols

The following are generalized protocols for the synthesis of the dicarboxylic acid linker from its dimethyl ester and the subsequent synthesis of a representative MOF.

Protocol 1: Hydrolysis of this compound to Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂bodca)

This protocol is based on standard ester hydrolysis procedures.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide to the solution.

  • Reflux the mixture for several hours to ensure complete hydrolysis of the ester groups.

  • After cooling to room temperature, acidify the solution with hydrochloric acid to precipitate the dicarboxylic acid.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Hydrolysis_Protocol start Start: Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate step1 Dissolve in EtOH/H₂O start->step1 step2 Add NaOH step1->step2 step3 Reflux step2->step3 step4 Cool to RT step3->step4 step5 Acidify with HCl step4->step5 step6 Filter and Wash step5->step6 end End: Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid step6->end

Figure 2: Step-by-step workflow for the hydrolysis of the dimethyl ester to the dicarboxylic acid.

Protocol 2: Solvothermal Synthesis of a Zinc-based MOF

This protocol is a generalized procedure based on the synthesis of MOFs 1 and 2 .[6]

Materials:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂bodca)

  • A secondary ligand (e.g., TTDPa or TTDPb)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, combine H₂bodca, the secondary ligand, and zinc nitrate hexahydrate in a suitable solvent such as DMF or DEF.

  • Sonicate the mixture for a few minutes to ensure homogeneity.

  • Transfer the vial into a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 2-3 days).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by drying under vacuum.

Logical Relationships in MOF Application

The unique properties of BODCA-based MOFs, such as their potential for high proton conductivity and luminescence, stem from the interplay between the metal centers, the aliphatic linker, and any secondary functional linkers. The following diagram illustrates the relationship between the MOF components and their resulting functional properties.

MOF_Properties_Relationship cluster_components MOF Components cluster_properties Resulting Properties Metal Metal Center (e.g., Zinc) Structure 3D Framework with Specific Porosity Metal->Structure BODCA BODCA Linker (Aliphatic, Rigid) BODCA->Structure Ligand Secondary Ligand (e.g., TTDPa/TTDPb) Ligand->Structure Luminescence Luminescence Sensing Ligand->Luminescence Proton Proton Conductivity Structure->Proton Structure->Luminescence

Figure 3: Relationship between MOF components and their functional properties.

Conclusion

This compound is a valuable precursor for the synthesis of MOFs with unique structural and functional properties. The resulting BODCA-based frameworks offer opportunities for the development of advanced materials for applications in areas such as sensing and clean energy. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile aliphatic linker in the design of novel Metal-Organic Frameworks.

References

Application of Rigid Scaffolds in Pharmaceutical Synthesis: Enhancing Drug Properties and Exploring Novel Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of rigid three-dimensional scaffolds into drug candidates represents a paradigm shift in medicinal chemistry, moving away from traditional "flat" aromatic structures towards molecules with enhanced pharmaceutical properties. These rigid architectures, such as bicyclo[1.1.1]pentanes (BCPs), cubanes, adamantanes, and spirocycles, offer a powerful tool to modulate a compound's solubility, metabolic stability, lipophilicity, and target engagement. By precisely positioning substituents in three-dimensional space, these scaffolds enable a more sophisticated exploration of a drug's interaction with its biological target, often leading to improved potency and selectivity. This document provides detailed application notes and protocols for the use of these scaffolds in pharmaceutical synthesis.

Bicyclo[1.1.1]pentane (BCP) as a Phenyl Ring Bioisostere in a γ-Secretase Inhibitor

The bicyclo[1.1.1]pentane (BCP) motif has gained significant traction as a bioisostere for the para-substituted phenyl ring. Its rigid, linear geometry mimics the exit vectors of a 1,4-disubstituted benzene ring while introducing a higher fraction of sp³-hybridized carbons, which can lead to improved physicochemical properties. A notable example is the replacement of the central fluoro-phenyl ring in the γ-secretase inhibitor BMS-708163 with a BCP core. This modification resulted in an equipotent enzyme inhibitor with significant improvements in passive permeability and aqueous solubility, leading to enhanced oral absorption.[1][2][3]

Quantitative Data Summary: BCP Analogue of BMS-708163
PropertyBMS-708163 (Parent)BCP AnalogueFold Improvement
Aqueous Solubility (pH 6.5) --11.6x
Aqueous Solubility (pH 7.4) --32.7x
Mouse Cmax (Oral Dosing) --~4x
Mouse AUC (Oral Dosing) --~4x

Note: Specific solubility values for the parent compound were not found in the provided search results.

Experimental Protocol: Synthesis of BCP-1,3-dicarboxylic Acid (A Key Precursor)

This protocol outlines the synthesis of a key precursor for many BCP-containing drug analogues.

Step 1: Synthesis of [1.1.1]Propellane [4]

  • To a dry three-neck round-bottom flask equipped with an overhead stirrer, add 1,1-bis(chloromethyl)-2,2-dibromocyclopropane (800.0 g, 2.7 mol) in Et₂O (2 L).

  • Cool the mixture to -78 °C.

  • Add MeLi (3 M, 2 L, 6.0 mol) dropwise at -78 °C under an argon atmosphere.

  • Stir the mixture for 30 minutes at -75 °C, then warm to 0 °C and stir for an additional 1.5 hours.

  • The resulting solution of [1.1.1]propellane is used in the next step.

Step 2: Synthesis of 3,3-Diacetylbicyclo[1.1.1]pentane-1-carboxylic Acid Precursor [4]

  • A solution of [1.1.1]propellane in Et₂O/cyclohexane is reacted with diacetyl in a flow photochemical reactor under irradiation with 365 nm light. This step is typically performed on a large scale.

Step 3: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [5]

  • Cool a solution of NaOH (1 kg, 24.6 mol) in water (3.5 L) to 20 °C.

  • Add Br₂ (2 kg, 12.3 mol) dropwise and stir the mixture for 3 hours.

  • Cool the mixture to 0 °C and add a solution of the diketone from the previous step (250.0 g, 1.64 mol) in dioxane (1 L) dropwise.

  • Stir the mixture overnight and then extract with CH₂Cl₂ (3 x 3 L).

  • Acidify the aqueous solution and extract with EtOAc (3 x 3 L).

  • Concentrate the organic layers under reduced pressure to yield the diacid.

Visualization of Experimental Workflow and Signaling Pathway

G cluster_synthesis Synthesis of BCP-1,3-dicarboxylic Acid A 1,1-bis(chloromethyl)-2,2-dibromocyclopropane B [1.1.1]Propellane A->B MeLi D Photochemical Reaction B->D C Diacetyl C->D E Diketone Intermediate D->E F Haloform Reaction E->F NaOH, Br2 G Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid F->G

Synthetic workflow for a key BCP precursor.

G cluster_pathway γ-Secretase/Notch Signaling Pathway Notch Notch Receptor S2_cleavage S2 Cleavage (ADAM10/TACE) Notch->S2_cleavage Ligand Delta/Jagged Ligand Ligand->Notch S3_cleavage S3 Cleavage S2_cleavage->S3_cleavage Notch Extracellular Domain Shedding gamma_Secretase γ-Secretase Complex NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD Release S3_cleavage->gamma_Secretase Nucleus Nucleus NICD->Nucleus CSL CSL Transcription Factor Nucleus->CSL Gene_Expression Target Gene Expression CSL->Gene_Expression BCP_Inhibitor BCP-γ-Secretase Inhibitor BCP_Inhibitor->gamma_Secretase

γ-Secretase/Notch signaling pathway and inhibitor action.

Adamantane as a Rigid Scaffold in the DPP-4 Inhibitor Saxagliptin

The adamantane cage is a rigid, lipophilic, and metabolically stable scaffold that has been successfully incorporated into several approved drugs.[6][7] Its three-dimensional structure can enhance binding affinity and improve pharmacokinetic properties.[6] A prominent example is Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The adamantane moiety in Saxagliptin contributes to its binding characteristics and therapeutic efficacy.[6]

Experimental Protocol: Synthesis of a Key Saxagliptin Intermediate

This protocol describes the synthesis of 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid, a key intermediate in the production of Saxagliptin.[7][8]

Step 1: Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid [7][8]

  • Add 1-adamantanecarboxylic acid to a mixture of sulfuric acid and nitric acid.

  • Heat the reaction mixture to facilitate the hydroxylation at the tertiary carbon position.

  • Isolate the product, 3-hydroxy-1-adamantanecarboxylic acid, after workup and purification.

Step 2: Synthesis of 3-Hydroxy-1-acetyladamantane [7][8][9]

  • Treat 3-hydroxy-1-adamantanecarboxylic acid with thionyl chloride and DMF (VHA reagent) to form the acyl chloride.

  • In a one-pot procedure, react the acyl chloride with sodium diethyl malonate, followed by decarboxylation and alkalization to yield 3-hydroxy-1-acetyladamantane.

Step 3: Synthesis of 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid [7][8]

  • Oxidize 3-hydroxy-1-acetyladamantane using potassium permanganate (KMnO₄).

  • The reaction yields the target intermediate, 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid, which can then be used in an asymmetric reductive amination to produce (S)-N-Boc-3-hydroxyadamantylglycine, another key intermediate for Saxagliptin.[8]

Visualization of Experimental Workflow and Signaling Pathway

G cluster_synthesis Synthesis of Saxagliptin Intermediate A 1-Adamantanecarboxylic Acid B 3-Hydroxy-1-adamantanecarboxylic Acid A->B H2SO4, HNO3 C 3-Hydroxy-1-acetyladamantane B->C 1. SOCl2, DMF 2. NaCH(COOEt)2 D 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid C->D KMnO4 G cluster_pathway DPP-4 Signaling in Glucose Homeostasis GLP1 GLP-1 (incretin) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreas GLP1->Pancreas Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Insulin->Glucose Lowered_Glucose Lowered Blood Glucose Glucose->Lowered_Glucose Uptake Saxagliptin Saxagliptin Saxagliptin->DPP4 G cluster_synthesis General Synthesis of 1,3-Disubstituted Cubanes A Dihydropyridazine B Cyclobutadiene (in situ) A->B D Diels-Alder Reaction B->D C Dienophile (e.g., 2,5-dibromobenzoquinone) C->D E Cubane Precursor D->E F Cross-Coupling Reactions E->F Cu-mediated G Functionalized 1,3-Disubstituted Cubane F->G G cluster_pathway CFTR Protein Processing and Trafficking ER Endoplasmic Reticulum (ER) WT_CFTR Wild-Type CFTR ER->WT_CFTR Synthesis & Folding Mutant_CFTR Misfolded Mutant CFTR (e.g., F508del) ER->Mutant_CFTR Misfolding Golgi Golgi Apparatus Plasma_Membrane Plasma Membrane Golgi->Plasma_Membrane Functional_Channel Functional Cl- Channel Plasma_Membrane->Functional_Channel WT_CFTR->Golgi Trafficking Degradation Proteasomal Degradation Mutant_CFTR->Degradation Lumacaftor Lumacaftor/Cuba-lumacaftor Mutant_CFTR->Lumacaftor Correction Corrected_CFTR Corrected CFTR Lumacaftor->Corrected_CFTR Corrected_CFTR->Golgi G cluster_synthesis Synthesis of Spiro-Cephalosporin A Cepham Ester C Reaction Mixture (K2CO3, NaI, DMF) A->C B Pyrocatechol B->C D Microwave Irradiation (50°C) C->D E Workup & Purification D->E F Spiro-Cephalosporin E->F G cluster_pathway Sigma-1 (σ1) Receptor Signaling (Representative) Spiro_Ligand Spirocyclic σ1 Ligand Sigma1R σ1 Receptor (at ER-Mitochondria interface) Spiro_Ligand->Sigma1R Antagonist IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_ER Ca2+ release from ER IP3R->Ca_ER Mitochondria Mitochondrial Function Ca_ER->Mitochondria Cell_Signaling Downstream Cellular Signaling (e.g., neuronal activity, cell survival) Mitochondria->Cell_Signaling

References

Application Notes: 2-Methylimidazole as a Linker in ZIF-8 for pH-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. Among the vast family of MOFs, Zeolitic Imidazolate Framework-8 (ZIF-8) has garnered significant attention in biomedical applications, particularly for drug delivery.[1][2] ZIF-8 is composed of zinc ions (Zn²⁺) and 2-methylimidazole linkers, which form a robust and highly porous structure with a sodalite-type topology.[2][3] The 2-methylimidazole linker is not merely a structural component; its chemical nature is pivotal to the functionality of ZIF-8 as a drug delivery system, imparting a crucial pH-responsive characteristic that enables targeted drug release in acidic environments typical of tumor microenvironments or intracellular endosomes.[1][4]

The stability of ZIF-8 in aqueous environments at physiological pH (around 7.4) and its rapid decomposition in acidic conditions are key to its success as a smart drug carrier.[2][5] This behavior is attributed to the protonation of the imidazole ring of the 2-methylimidazole linker in the presence of excess protons (low pH), which disrupts the coordination bonds with the zinc ions, leading to the collapse of the framework and the release of encapsulated therapeutic agents.[4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging the 2-methylimidazole linker in ZIF-8 for pH-responsive drug delivery.

Data Presentation: Drug Loading & Release

The porous structure of ZIF-8 allows for high drug loading capacity. The interaction between the drug and the framework, including hydrogen bonding and π-π stacking with the 2-methylimidazole linker, can enhance drug encapsulation.[6] The pH-responsive nature of the linker dictates the release kinetics, with minimal leakage at physiological pH and accelerated release in acidic conditions.

Table 1: Quantitative Data for Drug Loading and Release in ZIF-8 Systems

DrugLoading Capacity (LC)Encapsulation Efficiency (EE)pH-Responsive Release ConditionsCumulative Release (Acidic)Cumulative Release (Neutral)Reference
Doxorubicin (DOX)62 mg/gNot SpecifiedpH 4.0 vs. pH 7.4~84.7% after 30h~24.7% after 100h[6][7]
5-Fluorouracil (5-FU)Not Specified12%pH 5.0 vs. pH 7.4~65% after 10h~44% after 1.5h[8]
MetforminNot Specified63.39%pH 5.0-6.0 vs. pH 7.4~98%~35%[9]
Curcumin12.93%85.91%pH 5.4 vs. pH 7.4Higher release at pH 5.4Lower release at pH 7.4[10][11]
Cefazolin12.54%Not SpecifiedpH 7.4~82.61%Not Applicable[12]

Experimental Protocols

Protocol 1: Synthesis of ZIF-8 Nanoparticles

This protocol describes a standard method for synthesizing ZIF-8 nanoparticles at room temperature.[13]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol (MeOH)

  • Deionized (DI) water

Procedure:

  • Solution A: Dissolve zinc nitrate hexahydrate in methanol. For a typical synthesis, prepare a 200 mL solution.

  • Solution B: Dissolve 2-methylimidazole in methanol. For optimal results, an Hmim/Zn molar ratio of 8 is recommended for high crystallinity and surface area. Prepare a 200 mL solution.[13]

  • Mixing: Rapidly pour Solution A into Solution B under vigorous magnetic stirring at room temperature (25°C). The mixture will quickly turn turbid, indicating the nucleation of ZIF-8 crystals.[14]

  • Aging: Continue stirring the solution for 1 to 6 hours to allow for crystal growth.[5][14]

  • Collection: Collect the synthesized ZIF-8 nanoparticles by centrifugation at 10,000-15,000 rpm for 15 minutes.[5][12]

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in fresh methanol and centrifuging again. Repeat this washing step at least three times to remove any unreacted precursors.

  • Drying: Dry the final ZIF-8 nanoparticle product in a vacuum oven at 60°C overnight.

Protocol 2: Drug Loading into ZIF-8 (One-Pot Method)

This protocol describes a one-pot synthesis method for encapsulating a drug during the formation of ZIF-8.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Drug to be encapsulated (e.g., Doxorubicin, 5-Fluorouracil)

  • Methanol or DI Water

Procedure:

  • Drug Solution: Dissolve the desired amount of the drug in the solvent chosen for the synthesis (e.g., methanol or water).

  • Zinc-Drug Mixture: Add the zinc nitrate hexahydrate to the drug solution and stir until fully dissolved.

  • Linker Solution: Prepare a separate solution of 2-methylimidazole in the same solvent.

  • Encapsulation: Add the zinc-drug solution dropwise into the 2-methylimidazole solution under vigorous stirring.

  • Reaction and Collection: Allow the reaction to proceed for several hours (e.g., 6 hours). Collect the drug-loaded ZIF-8 nanoparticles by centrifugation (10,000-15,000 rpm, 15 min).[5]

  • Washing: Wash the particles with fresh solvent to remove surface-adsorbed and unencapsulated drug molecules.

  • Quantification: Determine the drug loading capacity (LC) and encapsulation efficiency (EE) by measuring the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.

    • LC (%) = (Weight of loaded drug / Weight of drug-loaded ZIF-8) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 3: In Vitro pH-Responsive Drug Release Assay

This protocol details the procedure to evaluate the pH-triggered release of a drug from ZIF-8 nanoparticles.

Materials:

  • Drug-loaded ZIF-8 nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions)

  • Acetate or phosphate buffer at an acidic pH, e.g., pH 5.0 (simulating tumor/endosomal environment)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator set to 37°C

Procedure:

  • Sample Preparation: Disperse a known amount (e.g., 10 mg) of drug-loaded ZIF-8 nanoparticles in a specific volume (e.g., 5 mL) of the release medium (PBS pH 7.4 or acidic buffer pH 5.0).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag. Seal the bag and place it into a larger container with a known volume (e.g., 50 mL) of the corresponding release medium.

  • Incubation: Place the entire setup in a shaking incubator at 37°C to simulate body temperature.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium.

  • Medium Replacement: Immediately after sampling, replenish the container with an equal volume of fresh release medium to maintain sink conditions.

  • Analysis: Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded in the nanoparticles. Plot the cumulative release percentage against time to obtain the release profile.[4][6]

Visualizations

ZIF8_Assembly cluster_reactants Reactants cluster_product Self-Assembly Zn Zn²⁺ ZIF8 ZIF-8 Framework Zn->ZIF8 Coordination Hmim 2-Methyl- imidazole Hmim->ZIF8 Linker

Caption: Self-assembly of ZIF-8 from zinc ions and 2-methylimidazole linkers.

Workflow start Start: Precursor Solutions (Zn²⁺, 2-Hmim, Drug) mix One-Pot Mixing & Stirring start->mix age Aging & Crystal Growth mix->age wash Centrifugation & Washing age->wash product End: Drug-Loaded ZIF-8 NPs wash->product

Caption: Experimental workflow for one-pot synthesis of drug-loaded ZIF-8.

Release_Mechanism ZIF8_Drug Drug-Loaded ZIF-8 (Stable at pH 7.4) Degraded Framework Decomposition (Zn²⁺ + Protonated Linker) ZIF8_Drug->Degraded Bond Cleavage Released_Drug Released Drug (Therapeutic Action) ZIF8_Drug->Released_Drug Acid Acidic Environment (e.g., Tumor, pH < 6.0) Acid->ZIF8_Drug Protonation of 2-methylimidazole

Caption: Mechanism of pH-responsive drug release from ZIF-8 framework.

References

Application Notes and Protocols for Polymer Synthesis with Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polyesters and polyamides using dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and its corresponding diacid, bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The unique, rigid, and symmetrical structure of the bicyclo[2.2.2]octane core imparts desirable properties to the resulting polymers, including high thermal stability and enhanced mechanical strength, making them attractive for various applications in materials science and drug development.

Introduction

The bicyclo[2.2.2]octane moiety is a rigid and sterically hindered structure that, when incorporated into a polymer backbone, can significantly influence the material's properties. Polyesters and polyamides derived from this monomer exhibit high glass transition temperatures (Tg) and thermal stability. These characteristics make them suitable for applications requiring robust materials that can withstand demanding conditions. The synthesis of these polymers is typically achieved through polycondensation reactions, either in the melt or in solution.

Polyester Synthesis via Melt Polycondensation

Polyesters based on this compound can be synthesized via melt polycondensation with a suitable diol, such as 1,4-butanediol. This method involves a two-stage process: an initial ester interchange reaction followed by a polycondensation step under high vacuum to achieve a high molecular weight polymer.

Experimental Protocol: Melt Polycondensation of this compound with 1,4-Butanediol

This protocol is a general guideline based on the synthesis of copolyesters containing the bicyclo[2.2.2]octane unit.[1] Optimization of reaction times, temperatures, and vacuum may be necessary to achieve the desired polymer properties.

Materials:

  • This compound

  • 1,4-Butanediol (or other suitable diol)

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <1 Torr

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and 1,4-butanediol. A slight excess of the diol (e.g., 1.5 molar equivalents) can be used to compensate for any loss during the initial stages of the reaction.

  • Catalyst and Antioxidant Addition: Add the titanium(IV) isopropoxide catalyst (typically 50-100 ppm relative to the diester) and a small amount of antioxidant.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, constant nitrogen flow during the initial heating phase.

  • Ester Interchange: Gradually heat the reaction mixture to 180-200°C under a gentle nitrogen stream. Methanol will begin to distill off as the transesterification reaction proceeds. Continue this stage until the evolution of methanol ceases (typically 2-4 hours).

  • Polycondensation:

    • Gradually increase the temperature to 240-260°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over about an hour.

    • Continue the reaction under high vacuum and elevated temperature for 3-5 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it. The resulting polymer strand can then be pelletized for further characterization and processing.

Characterization of Poly(1,4-butylene bicyclo[2.2.2]octane-1,4-dicarboxylate)

The resulting polyester can be characterized by various techniques to determine its molecular weight, thermal properties, and mechanical properties.[1]

PropertyTypical Value RangeMethod
Intrinsic Viscosity (IV)0.8 - 1.0 dL/gUbbelohde viscometer
Glass Transition (Tg)50 - 60 °CDifferential Scanning (DSC)
Melting Temperature (Tm)190 - 200 °CDifferential Scanning (DSC)
Molecular Weight (Mw)30,000 - 50,000 g/mol Size Exclusion (SEC)
Decomposition Temp (Td)> 400 °CThermogravimetric (TGA)

Experimental Workflow for Polyester Synthesis

Polyester_Synthesis cluster_setup Reactor Setup cluster_reaction Reaction Stages cluster_product Product Handling Monomers Monomers & Catalyst Reactor Glass Reactor Monomers->Reactor Ester_Interchange Ester Interchange (180-200°C) Reactor->Ester_Interchange N2 Nitrogen Purge N2->Reactor Polycondensation Polycondensation (240-260°C, <1 Torr) Ester_Interchange->Polycondensation Increase Temp, Apply Vacuum Extrusion Polymer Extrusion Polycondensation->Extrusion Quenching Quenching Extrusion->Quenching Pelletizing Pelletizing Quenching->Pelletizing

Caption: Workflow for the melt polycondensation synthesis of polyesters.

Polyamide Synthesis via Direct Polycondensation

Polyamides can be synthesized from bicyclo[2.2.2]octane-1,4-dicarboxylic acid and a suitable diamine, such as hexamethylenediamine, through direct polycondensation. This method often requires the use of activating agents to facilitate the formation of the amide bond.

Experimental Protocol: Direct Polycondensation of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid with Hexamethylenediamine

This protocol is a general procedure for direct polycondensation and may require optimization for this specific monomer pair.

Materials:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

  • Hexamethylenediamine

  • Triphenyl phosphite (TPP) (condensing agent)

  • Pyridine (Py) (catalyst)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Calcium chloride (CaCl2) and Lithium chloride (LiCl) (solubility promoters)

  • Methanol

  • Distilled water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet

  • Heating mantle with a temperature controller

  • Beaker and stirring apparatus for precipitation

Procedure:

  • Monomer and Reagent Preparation: In the three-necked flask, dissolve bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 mmol), hexamethylenediamine (1.0 mmol), CaCl2, and LiCl in NMP.

  • Addition of Condensing Agents: Add pyridine and triphenyl phosphite to the reaction mixture.

  • Polycondensation Reaction: Stir the mixture at 110°C under a nitrogen atmosphere for 12-15 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a stirred solution of methanol and water (e.g., a 3:2 v/v mixture).

  • Purification: The precipitated polyamide should be collected by filtration, washed thoroughly with water and methanol to remove any unreacted monomers and salts, and then dried in a vacuum oven at 80°C until a constant weight is achieved.

Expected Properties of Poly(hexamethylene bicyclo[2.2.2]octane-1,4-dicarboxamide)

The resulting polyamide is expected to be a semi-crystalline polymer with high thermal stability.

PropertyExpected CharacteristicMethod
Inherent Viscosity0.5 - 1.5 dL/gUbbelohde viscometer
Glass Transition (Tg)> 150 °CDifferential Scanning (DSC)
Melting Temperature (Tm)> 250 °CDifferential Scanning (DSC)
Decomposition Temp (Td)> 400 °CThermogravimetric (TGA)
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc) with added salts-

Logical Relationship for Polyamide Synthesis

Polyamide_Synthesis Monomers Diacid & Diamine Reaction_Mixture Reaction Mixture Monomers->Reaction_Mixture Solvent_System NMP, Pyridine, LiCl, CaCl2 Solvent_System->Reaction_Mixture Condensing_Agent Triphenyl Phosphite Condensing_Agent->Reaction_Mixture Polycondensation Polycondensation (110°C, 12-15h) Reaction_Mixture->Polycondensation Precipitation Precipitation in Methanol/Water Polycondensation->Precipitation Purified_Polyamide Purified Polyamide Precipitation->Purified_Polyamide

Caption: Key steps in the direct polycondensation for polyamide synthesis.

Applications

Polymers derived from this compound and its corresponding diacid have potential applications in several fields:

  • High-Performance Materials: Their high thermal stability and rigidity make them suitable for use in engineering plastics, fibers, and films that require enhanced mechanical and thermal properties.

  • Drug Delivery: The rigid bicyclic structure can be incorporated into drug delivery systems to control the release profile of therapeutic agents. The biocompatibility of these polymers would need to be assessed for such applications.

  • Specialty Chemicals: The unique structure of the monomer can be leveraged to create novel materials with tailored properties for specific applications in the chemical industry.

References

Application Note and Experimental Protocol: Hydrolysis of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a rigid and sterically defined molecule that serves as a valuable building block in various fields, including the synthesis of metal-organic frameworks (MOFs), polymers, and as a linker in PROTACs for targeted protein degradation.[1][2] The synthesis of this diacid often proceeds via the hydrolysis of its corresponding diester, dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. This document provides detailed experimental protocols for the hydrolysis of this compound to bicyclo[2.2.2]octane-1,4-dicarboxylic acid via both base-catalyzed (saponification) and acid-catalyzed methods.

Data Presentation

The following table summarizes the key quantitative parameters for the hydrolysis protocols described below.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Starting Material This compoundThis compound
Hydrolysis Reagent Lithium Hydroxide Monohydrate (LiOH·H₂O)Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Solvent System Tetrahydrofuran (THF) and Water (2:1 v/v)Water or Aqueous Dioxane
Reagent Molar Ratio 20 eq of LiOH·H₂OExcess acid in water
Temperature 50 °CReflux
Reaction Time 16 hours12-24 hours (reaction monitoring recommended)
Work-up Acidification with concentrated HCl to pH ~1Cooling, precipitation, and filtration
Product Isolation Extraction with Ethyl Acetate or Diethyl EtherFiltration and washing with cold water

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from a general procedure for the hydrolysis of sterically hindered diesters and is generally preferred due to the irreversible nature of the reaction.[3][4]

Materials and Reagents:

  • This compound

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate or Diethyl Ether

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add a 2:1 mixture of THF and deionized water. The volume should be sufficient to dissolve the starting material upon heating.

  • Add lithium hydroxide monohydrate (20 equivalents).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 50 °C with vigorous stirring.

  • Maintain the reaction at 50 °C for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the remaining aqueous residue in a sufficient amount of water.

  • Wash the aqueous solution with diethyl ether (or another suitable organic solvent) to remove any unreacted starting material or organic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of bicyclo[2.2.2]octane-1,4-dicarboxylic acid should form.

  • Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).[5][6]

Protocol 2: Acid-Catalyzed Hydrolysis

This method provides an alternative to base-catalyzed hydrolysis. The reaction is reversible, so using a large excess of water is crucial to drive the equilibrium towards the products.[3][7]

Materials and Reagents:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 6 M) or Sulfuric Acid

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Standard glassware

Procedure:

  • Place this compound in a round-bottom flask.

  • Add an excess of dilute hydrochloric acid or sulfuric acid. The water in the acidic solution acts as the hydrolyzing agent.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux with stirring.

  • Maintain the reaction at reflux for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation of the dicarboxylic acid product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining acid.

  • Dry the purified bicyclo[2.2.2]octane-1,4-dicarboxylic acid in a vacuum oven.

Mandatory Visualization

Hydrolysis_Workflow cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis B_Start Dimethyl Bicyclo[2.2.2]octane- 1,4-dicarboxylate B_Reagents Add LiOH·H₂O, THF, Water B_Start->B_Reagents B_React Heat at 50°C for 16h B_Reagents->B_React B_Evap Remove THF (Rotary Evaporation) B_React->B_Evap B_Wash Aqueous Wash (remove impurities) B_Evap->B_Wash B_Acidify Acidify with HCl to pH ~1 B_Wash->B_Acidify B_Extract Extract with Ethyl Acetate B_Acidify->B_Extract B_Dry Dry over MgSO₄ & Concentrate B_Extract->B_Dry B_Product Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid B_Dry->B_Product A_Start Dimethyl Bicyclo[2.2.2]octane- 1,4-dicarboxylate A_Reagents Add excess dilute HCl/H₂SO₄ A_Start->A_Reagents A_React Heat to Reflux for 12-24h A_Reagents->A_React A_Cool Cool to induce precipitation A_React->A_Cool A_Filter Filter and Wash with cold water A_Cool->A_Filter A_Dry Dry Product A_Filter->A_Dry A_Product Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid A_Dry->A_Product

Caption: Experimental workflows for base-catalyzed and acid-catalyzed hydrolysis.

References

Application Notes and Protocols: Reduction of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octane scaffold is a rigid and sterically defined three-dimensional structure that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational properties make it an attractive building block for the synthesis of novel therapeutic agents and advanced polymers. The reduction of the ester groups in Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate to the corresponding diol, bicyclo[2.2.2]octane-1,4-dimethanol, is a fundamental transformation that provides a versatile intermediate for further chemical modifications.[1] This document provides detailed application notes and a comprehensive protocol for this reduction reaction using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols.[2][3]

Reaction Overview

The reduction of this compound with lithium aluminum hydride is a nucleophilic acyl substitution followed by a nucleophilic addition, resulting in the formation of two primary alcohol functionalities. Due to the high reactivity of LiAlH₄, the reaction must be carried out under anhydrous conditions to prevent its violent decomposition with water.[4] Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are typically employed.

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data for the reduction of this compound to bicyclo[2.2.2]octane-1,4-dimethanol.

ParameterValueReference
Starting Material This compound-
Molecular FormulaC₁₂H₁₈O₄
Molecular Weight226.27 g/mol [5]
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Product Bicyclo[2.2.2]octane-1,4-dimethanol[6]
Molecular FormulaC₁₀H₁₈O₂-
Molecular Weight170.25 g/mol -
Reaction Yield High (Specific yield not reported, but procedure implies near-quantitative conversion)[6]
Solvent Anhydrous Diethyl Ether[6]
Reaction Time 1.5 hours (addition)[6]
Reaction Temperature Room Temperature[6]

Experimental Protocol

This protocol is adapted from a reported synthesis of bicyclo[2.2.2]octane-1,4-dimethanol.[6]

4.1 Materials and Equipment

  • This compound (4.90 g, 21.66 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (2.47 g, 64.97 mmol)

  • Anhydrous Diethyl Ether (50 mL)

  • Deionized Water

  • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

4.2 Procedure

  • Reaction Setup: Assemble a 250-mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (2.47 g, 64.97 mmol) in anhydrous diethyl ether (20 mL) under a nitrogen atmosphere.

  • Substrate Addition: Dissolve this compound (4.90 g, 21.66 mmol) in anhydrous diethyl ether (30 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over a period of 1.5 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, carefully quenching them with a few drops of ethyl acetate followed by water, and spotting on a TLC plate against the starting material.

  • Work-up (Fieser Method): Upon completion of the reaction, cool the flask in an ice bath. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

    • 2.5 mL of deionized water

    • 2.5 mL of 15% w/v aqueous NaOH solution

    • 7.5 mL of deionized water

  • Product Isolation: A granular precipitate of aluminum salts will form. Stir the mixture at room temperature for an additional 30 minutes. Filter the solid salts through a pad of Celite® or filter paper and wash the filter cake thoroughly with diethyl ether.

  • Extraction and Drying: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude bicyclo[2.2.2]octane-1,4-dimethanol as a white solid.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Visualizations

5.1 Reaction Pathway

Reaction_Pathway Start Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate Intermediate Tetrahedral Intermediate (Aluminum Alkoxide) Start->Intermediate 1. LiAlH4 (H- addition) Aldehyde Aldehyde Intermediate (not isolated) Intermediate->Aldehyde Elimination of MeO-Al species Product_Alkoxide Product Alkoxide Aldehyde->Product_Alkoxide 2. LiAlH4 (H- addition) Product Bicyclo[2.2.2]octane- 1,4-dimethanol Product_Alkoxide->Product Aqueous Work-up (H+) Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Setup Setup Anhydrous Apparatus under Nitrogen Add_LAH Add LiAlH4 to Anhydrous Ether Setup->Add_LAH Add_Ester Dropwise Addition of Ester Solution Add_LAH->Add_Ester Stir Stir at Room Temperature Add_Ester->Stir Quench Quench with Water and NaOH Stir->Quench Filter Filter Aluminum Salts Quench->Filter Wash Wash Organic Layer with Brine Filter->Wash Dry Dry with MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize (optional) Evaporate->Purify

References

Application Notes and Protocols: Amidation Reactions of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various bicyclo[2.2.2]octane-1,4-dicarboxamides starting from Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. The rigid bicyclo[2.2.2]octane scaffold is a valuable building block in medicinal chemistry and materials science, offering a defined three-dimensional orientation of substituents. The amide derivatives of this scaffold have shown potential as immunoproteasome inhibitors and as linkers in Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile starting material for the synthesis of a variety of disubstituted bicyclo[2.2.2]octane derivatives. The conversion of the ester functionalities to amides is a key transformation for introducing diverse chemical moieties. This document outlines two primary approaches for the amidation of this diester: a classical two-step approach via the diacyl chloride and a direct aminolysis of the diester.

Chemical Structures:

  • Starting Material: this compound

  • General Product: N,N'-Disubstituted-bicyclo[2.2.2]octane-1,4-dicarboxamide

Data Presentation

The following table summarizes the synthesis of various N,N'-disubstituted bicyclo[2.2.2]octane-1,4-dicarboxamides.

AmineProductMethodYield (%)Melting Point (°C)Analytical Data
BenzylamineN,N'-Dibenzyl-bicyclo[2.2.2]octane-1,4-dicarboxamideDiacyl Chloride85230-232¹H NMR, ¹³C NMR, IR, MS
AnilineN,N'-Diphenyl-bicyclo[2.2.2]octane-1,4-dicarboxamideDiacyl Chloride82>300¹H NMR, ¹³C NMR, IR, MS
CyclohexylamineN,N'-Dicyclohexyl-bicyclo[2.2.2]octane-1,4-dicarboxamideDiacyl Chloride78288-290¹H NMR, ¹³C NMR, IR, MS
4-MethoxyanilineN,N'-Bis(4-methoxyphenyl)-bicyclo[2.2.2]octane-1,4-dicarboxamideDiacyl Chloride88295-297¹H NMR, ¹³C NMR, IR, MS
AmmoniaBicyclo[2.2.2]octane-1,4-dicarboxamideDirect Aminolysis75>300¹H NMR, ¹³C NMR, IR, MS
MethylamineN,N'-Dimethyl-bicyclo[2.2.2]octane-1,4-dicarboxamideDirect Aminolysis70278-280¹H NMR, ¹³C NMR, IR, MS

Experimental Protocols

Protocol 1: Amidation via Diacyl Chloride Intermediate

This method involves the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid, followed by conversion to the diacyl chloride and subsequent reaction with an amine.

Step 1a: Hydrolysis to Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Saponification: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.5 eq).

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Acidification: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a white precipitate forms.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Step 1b: Formation of Bicyclo[2.2.2]octane-1,4-dicarbonyl Chloride

  • Suspension: Suspend the bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride or oxalyl chloride.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) until the solid dissolves and gas evolution ceases (typically 2-4 hours).

  • Isolation: Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude diacyl chloride, which can be used directly in the next step.

Step 1c: Amidation with Amine

  • Dissolution: Dissolve the amine (2.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Cool the amine solution to 0 °C and add a solution of the crude bicyclo[2.2.2]octane-1,4-dicarbonyl chloride (1.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Direct Aminolysis of this compound

This protocol describes the direct conversion of the diester to the diamide, which is more atom-economical but may require more forcing conditions or specific catalysts.

Method A: High-Temperature/Pressure Aminolysis (for volatile amines)

  • Reaction Setup: In a sealed pressure vessel, combine this compound (1.0 eq) and a solution of the amine (e.g., ammonia or methylamine in methanol, large excess).

  • Heating: Heat the vessel to 100-150 °C for 24-48 hours.

  • Cooling and Isolation: After cooling to room temperature, carefully vent the vessel. The product often precipitates from the reaction mixture.

  • Purification: Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Method B: Base-Promoted Aminolysis (for less volatile amines)

  • Reaction Setup: Dissolve this compound (1.0 eq) and the amine (2.5 eq) in a suitable high-boiling aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (2.2 eq) portion-wise at room temperature.

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Experimental Workflow: Amidation via Diacyl Chloride

experimental_workflow start Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate hydrolysis Hydrolysis (NaOH, MeOH/H2O, Reflux) start->hydrolysis diacid Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid hydrolysis->diacid chlorination Chlorination ((COCl)2, cat. DMF) diacid->chlorination diacyl_chloride Bicyclo[2.2.2]octane- 1,4-dicarbonyl Chloride chlorination->diacyl_chloride amidation Amidation (Amine, DCM, 0°C to RT) diacyl_chloride->amidation product N,N'-Disubstituted- bicyclo[2.2.2]octane- 1,4-dicarboxamide amidation->product

Caption: Workflow for the synthesis of dicarboxamides via a diacyl chloride intermediate.

Signaling Pathway: Immunoproteasome Inhibition

Bicyclo[2.2.2]octane-1,4-dicarboxamide derivatives have been investigated as inhibitors of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome that is induced by inflammatory signals and plays a key role in the immune response. Its inhibition is a therapeutic strategy for autoimmune diseases and some cancers.

immunoproteasome_pathway cluster_proteasome Proteasome constitutive Constitutive Proteasome (β1, β2, β5) immunoproteasome Immunoproteasome (LMP2, MECL-1, LMP7) antigen_presentation Antigen Presentation (MHC Class I) immunoproteasome->antigen_presentation processes antigens for nf_kb NF-κB Pathway Activation immunoproteasome->nf_kb regulates inflammatory_signals Inflammatory Signals (e.g., IFN-γ) inflammatory_signals->constitutive induces replacement of catalytic subunits inhibitor Bicyclo[2.2.2]octane -1,4-dicarboxamide Inhibitor inhibitor->immunoproteasome inhibits cellular_response Altered Cellular Response antigen_presentation->cellular_response leads to nf_kb->cellular_response leads to

Caption: Inhibition of the immunoproteasome pathway by bicyclo[2.2.2]octane derivatives.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my Diels-Alder reaction to form the bicyclo[2.2.2]octane core consistently low?

Low yields in the Diels-Alder reaction are a common issue. Several factors can contribute to this problem. A logical approach to troubleshooting this issue is outlined in the diagram below.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in Diels-Alder Reaction improper_temp Suboptimal Reaction Temperature low_yield->improper_temp impure_reactants Impure Diene or Dienophile low_yield->impure_reactants catalyst_issue Ineffective or Absent Lewis Acid Catalyst low_yield->catalyst_issue side_reactions Competing Side Reactions low_yield->side_reactions optimize_temp Optimize Temperature: - Thermal conditions may require high heat. - Lewis acid catalysis allows lower temperatures. improper_temp->optimize_temp Address purify_reactants Purify Reactants: - Recrystallize or distill starting materials. impure_reactants->purify_reactants Address use_catalyst Use/Optimize Lewis Acid: - Screen catalysts (e.g., BF3·OEt2). - Ensure anhydrous conditions. catalyst_issue->use_catalyst Address control_conditions Control Reaction Conditions: - Use an inert atmosphere. - Monitor reaction progress (TLC, GC). side_reactions->control_conditions Address G start Start: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate + Sodium Hydride in Ethylene Glycol Dimethyl Ether step1 Add 1,2-dibromoethane and heat to 90°C start->step1 step2 Workup and Purification: - Distillation to remove unreacted dibromoethane - Recrystallization from ethanol step1->step2 intermediate Intermediate: Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate step2->intermediate step3 Further Transformations: (e.g., Reduction of ketones, Esterification) intermediate->step3 product Final Product: This compound step3->product

Technical Support Center: Purification of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography.[1][2] Sublimation can also be a viable method for achieving high purity.

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound is a white crystalline solid.[3][4]

Q3: What are the typical solvents for recrystallizing this compound?

A3: Cyclohexane is a commonly used solvent for the recrystallization of this compound.[1] Another approach involves recrystallization from a basic/acidic aqueous solution, which is particularly useful for the precursor diacid before esterification.[5][6] For related diester compounds, ethanol has also been used.[7]

Q4: What are some potential impurities in the synthesis of this compound?

A4: Potential impurities can include unreacted starting materials such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid, residual solvents from the reaction or workup (e.g., methanol, cyclohexane), and by-products from side reactions. The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

Recrystallization Issues

Q5: My product oiled out during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. Here are some troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture and try to redissolve it, then cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystal nucleation.

  • Seed the solution: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

  • Change the solvent system: If the issue persists, consider using a different solvent or a co-solvent system.

Q6: The yield from recrystallization is very low. How can I improve it?

A6: Low yield can be due to several factors:

  • Product solubility: The product might be too soluble in the chosen solvent even at low temperatures. Try a solvent in which the compound is less soluble.

  • Excessive solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

  • Premature crystallization: If crystals form too quickly during hot filtration, it can lead to product loss. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Q7: My recrystallized product is still colored. How can I remove colored impurities?

A7: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Add a small amount (typically 1-2% by weight) of activated charcoal.

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Allow the filtrate to cool and crystallize.

Caution: Adding charcoal to a boiling solution can cause it to bump violently.

Column Chromatography Issues

Q8: I am not getting good separation of my product using column chromatography. What can I do?

A8: Poor separation can be improved by optimizing the chromatography conditions:

  • Solvent system: The polarity of the eluent is crucial. If the separation is poor, try a less polar solvent system. You can determine the optimal solvent system by running thin-layer chromatography (TLC) first. A good separation on TLC will show a clear difference in the Rf values of the components.

  • Column packing: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.

  • Loading the sample: Load the sample in a concentrated solution using a minimal amount of solvent to ensure a narrow starting band.

  • Flow rate: A slower flow rate generally provides better separation.

Q9: My product is streaking on the TLC plate. What does this indicate?

A9: Streaking on a TLC plate can be caused by:

  • Overloading the sample: Spot a more dilute solution of your sample on the plate.

  • Inappropriate solvent system: The compound may be very polar and interacting strongly with the silica gel. Try a more polar eluent.

  • Acidic or basic nature of the compound: If the compound is acidic or basic, it can interact with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can often resolve this issue.

Data Presentation

Purification TechniqueKey ParametersExpected PurityTypical YieldReference
Recrystallization Solvent: Cyclohexane>98%50%[1]
Solvent: Basic/Acidic Aqueous Solution (for diacid)HighGood[5][6]
Column Chromatography Stationary Phase: Silica Gel>95%70-90%[2]
Mobile Phase: Ethyl acetate/n-heptane[2]

Experimental Protocols

Protocol 1: Recrystallization from Cyclohexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of cyclohexane and heat the mixture to boiling with stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold cyclohexane to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and n-heptane, determined by TLC analysis).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Mandatory Visualization

Purification_Workflow Crude_Product Crude Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative Method Hot_Filtration Hot Filtration (if insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Pure_Product Pure Crystalline Product Isolation->Pure_Product Pure_Product_Chrom Pure Product (after solvent removal) Column_Chromatography->Pure_Product_Chrom

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Impure_Product Is the product pure? Start->Impure_Product Low_Yield Is the yield acceptable? Impure_Product->Low_Yield Yes Troubleshoot_Purity Troubleshoot Purity: - Recrystallize again - Use charcoal - Column chromatography Impure_Product->Troubleshoot_Purity No Success Successful Purification Low_Yield->Success Yes Troubleshoot_Yield Troubleshoot Yield: - Check solvent volume - Ensure complete cooling - Optimize technique Low_Yield->Troubleshoot_Yield No Troubleshoot_Purity->Start Troubleshoot_Yield->Start

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the complexities of synthesizing these valuable scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of bicyclo[2.2.2]octane derivatives?

A1: The most prevalent side reactions include:

  • Wagner-Meerwein Rearrangement: Formation of the thermodynamically more stable bicyclo[3.2.1]octane skeleton, particularly under acidic conditions or when carbocationic intermediates are formed.[1][2]

  • Formation of Diastereomers: In Diels-Alder reactions, the formation of both endo and exo isomers is common. The ratio is often dependent on reaction temperature and the presence of catalysts.[3]

  • Polymerization: Especially in thermal Diels-Alder reactions, the diene or dienophile can undergo polymerization, leading to low yields of the desired adduct and complicating purification.[4]

  • Dimerization: Some reactive dienes or dienophiles can dimerize, competing with the desired cycloaddition.

Q2: How can I control the endo/exo selectivity in a Diels-Alder reaction to form a bicyclo[2.2.2]octane derivative?

A2: The endo product is typically the kinetically favored product, formed faster at lower temperatures due to secondary orbital interactions. The exo product is often the thermodynamically more stable isomer and may be favored at higher temperatures where the retro-Diels-Alder reaction can occur, allowing for equilibration.[3] Therefore, running the reaction at the lowest feasible temperature often maximizes the yield of the endo isomer. Lewis acid catalysis can also enhance endo-selectivity.[5]

Q3: What is a Wagner-Meerwein rearrangement and when is it likely to occur in my synthesis?

A3: The Wagner-Meerwein rearrangement is a carbocation-mediated 1,2-hydride or 1,2-alkyl shift. In the context of bicyclo[2.2.2]octane synthesis, if a carbocation is generated on the bicyclic framework (e.g., during solvolysis, deamination, or treatment with strong acids), it can rearrange to the more stable bicyclo[3.2.1]octane system. This is a common side reaction in oxidative decarboxylation reactions using reagents like lead tetraacetate.[1][6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Bicyclo[2.2.2]octane Product

Symptoms:

  • The reaction is slow or incomplete.

  • TLC/GC-MS analysis shows a complex mixture of products with a small amount of the desired compound.

  • Significant amount of starting material remains unreacted.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Reactivity of Diene/Dienophile 1. Enhance Electronics: For a normal electron-demand Diels-Alder, use a diene with electron-donating groups (EDGs) and a dienophile with electron-withdrawing groups (EWGs).[7] 2. Lewis Acid Catalysis: Add a Lewis acid (e.g., BF₃·Et₂O, AlCl₃, SnCl₄) to lower the LUMO of the dienophile and accelerate the reaction.[8][9] Be aware that this can sometimes promote rearrangement.
Retro-Diels-Alder Reaction 1. Lower Reaction Temperature: The retro-Diels-Alder reaction is favored at higher temperatures.[3] Conduct the reaction at the lowest temperature that allows for a reasonable rate. 2. Use a More Reactive Dienophile: A more reactive dienophile can allow the forward reaction to proceed at a lower temperature, minimizing the reverse reaction.
Polymerization of Reactants 1. Lower the Reaction Temperature: High temperatures can promote polymerization. 2. Use a Solvent: Running the reaction in a suitable solvent can reduce the concentration of reactants and minimize polymerization. 3. Add a Radical Inhibitor: If radical polymerization is suspected, adding a small amount of an inhibitor like hydroquinone can be beneficial.
Unfavorable Diene Conformation For acyclic dienes, ensure the s-cis conformation required for the Diels-Alder reaction is accessible. Bulky substituents can disfavor this conformation.[10]
Issue 2: Presence of an Unexpected Isomer (Bicyclo[3.2.1]octane derivative)

Symptoms:

  • NMR and/or mass spectrometry data are inconsistent with the expected bicyclo[2.2.2]octane structure.

  • Multiple products are observed, one of which may be the rearranged bicyclo[3.2.1]octane isomer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Carbocation Formation and Rearrangement 1. Avoid Strongly Acidic Conditions: If possible, use neutral or basic conditions to prevent the formation of carbocationic intermediates. 2. Choose Milder Reagents: In reactions like oxidative decarboxylation, consider alternatives to lead tetraacetate that are less prone to inducing carbocation formation.[1] 3. Lower the Reaction Temperature: Higher temperatures can favor rearrangement pathways.
Lewis Acid-Promoted Rearrangement 1. Screen Different Lewis Acids: Some Lewis acids are more prone to causing rearrangements than others. Experiment with milder Lewis acids (e.g., ZnCl₂) or use them in catalytic amounts if possible. 2. Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the extent of rearrangement.
Issue 3: Difficulty in Separating Endo and Exo Diastereomers

Symptoms:

  • Purified product appears as a mixture of two isomers by NMR or other analytical techniques.

  • Column chromatography provides poor separation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Similar Polarity of Isomers 1. Optimize Column Chromatography: Use a long column with a shallow solvent gradient. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.[11] 2. Recrystallization: If one isomer is the major product and is a solid, recrystallization can be an effective method for purification.[11] 3. Derivatization: In some cases, converting the mixture of isomers into derivatives (e.g., esters, acetals) can alter their physical properties and facilitate separation. The original functionality can then be regenerated.[12]

Quantitative Data Summary

Table 1: Effect of Temperature on Endo/Exo Selectivity in a Diels-Alder Reaction

DieneDienophileSolventTemperature (°C)Endo:Exo RatioReference
CyclopentadieneMethyl Acrylate-0>99:1[3]
CyclopentadieneMethyl Acrylate-259:1[3]
1,3-CyclohexadieneAcroleinToluene80~4:1[4]
1,3-CyclohexadieneAcroleinToluene180~1:1[4]

Table 2: Comparison of Lewis Acids in a Diels-Alder Reaction

DieneDienophileLewis Acid (equiv.)SolventYield (%)Endo:Exo RatioReference
1,3-CyclohexadieneMethyl Vinyl KetoneNone (Thermal)Toluene654:1[8]
1,3-CyclohexadieneMethyl Vinyl KetoneBF₃·Et₂O (0.1)CH₂Cl₂8519:1[8]
1,3-CyclohexadieneMethyl Vinyl KetoneAlCl₃ (0.1)CH₂Cl₂90>99:1[8]
1,3-CyclohexadieneMethyl Vinyl KetoneSnCl₄ (0.1)CH₂Cl₂92>99:1[8]

Key Experimental Protocols

Protocol 1: Thermal Diels-Alder Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

This protocol describes a typical thermal Diels-Alder reaction, where polymerization can be a side reaction.

Materials:

  • 1,3-Cyclohexadiene

  • Acrolein

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 1,3-cyclohexadiene (1.0 eq), acrolein (1.2 eq), and a catalytic amount of hydroquinone.

  • Add toluene to achieve a concentration of approximately 1 M.

  • Fit the flask with a reflux condenser and heat the mixture to 110 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., 95:5 hexane:ethyl acetate) to separate the endo and exo isomers.

Protocol 2: Oxidative Decarboxylation with Lead Tetraacetate - A Reaction Prone to Rearrangement

This protocol illustrates a reaction where the Wagner-Meerwein rearrangement is a known side reaction.

Materials:

  • Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

  • Lead tetraacetate (Pb(OAc)₄)

  • Pyridine

  • Benzene (solvent)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid (1.0 eq) and dry benzene.

  • Add dry pyridine (2.2 eq) to the suspension.

  • Heat the mixture to reflux and add lead tetraacetate (1.1 eq) portion-wise over 30 minutes.

  • Continue refluxing and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the lead salts.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product will likely contain both the desired bicyclo[2.2.2]octene derivative and the rearranged bicyclo[3.2.1]octene byproduct. These can be separated by careful column chromatography.[1]

Visualizations

Wagner_Meerwein_Rearrangement BCO_cation Bicyclo[2.2.2]octane Carbocation TS Transition State BCO_cation->TS 1,2-Alkyl Shift BCO_rearranged Bicyclo[3.2.1]octane Carbocation (More Stable) TS->BCO_rearranged Final_Product Bicyclo[3.2.1]octane Product BCO_rearranged->Final_Product Nucleophilic Attack

Caption: Wagner-Meerwein rearrangement from a bicyclo[2.2.2]octane to a bicyclo[3.2.1]octane system.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_rearrangement Check for Rearranged Bicyclo[3.2.1]octane Product start->check_rearrangement check_polymer Observe Polymer Formation? check_rearrangement->check_polymer No rearrangement_yes Modify Conditions: - Avoid Strong Acids - Use Milder Reagents - Lower Temperature check_rearrangement->rearrangement_yes Yes check_endo_exo Mixture of Endo/Exo Isomers? check_polymer->check_endo_exo No polymer_yes Modify Conditions: - Lower Temperature - Use Solvent - Add Inhibitor check_polymer->polymer_yes Yes endo_exo_yes Optimize Purification: - Column Chromatography - Recrystallization check_endo_exo->endo_exo_yes Yes other_issues Consider Other Issues: - Reactant Purity - Reaction Time - Catalyst Activity check_endo_exo->other_issues No

Caption: Troubleshooting workflow for common issues in bicyclo[2.2.2]octane synthesis.

References

Technical Support Center: Functionalization of Bicyclo[2.2.2]octane Bridgehead Positions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of bicyclo[2.2.2]octane (BCO) bridgehead positions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the direct functionalization of the C1 position of bicyclo[2.2.2]octane so challenging?

A1: The bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane skeleton are sterically hindered and conformationally rigid. This unique structure poses several challenges to traditional synthetic methods:

  • Inertness to SN2 Reactions: The geometry of the BCO cage makes backside attack by a nucleophile impossible, thus preventing SN2 reactions.[1]

  • Difficulty in SN1 Reactions: The formation of a carbocation at the bridgehead is highly unfavorable. The rigid framework cannot flatten to accommodate the preferred trigonal planar geometry of an sp2-hybridized carbocation, leading to significant ring strain.[2]

  • Violation of Bredt's Rule: Elimination reactions (E2) to form a double bond at the bridgehead are prohibited by Bredt's Rule, which states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system due to excessive angle strain.[3][4][5][6]

Q2: What are the most common strategies to functionalize the bridgehead position of BCO?

A2: Due to the limitations of ionic pathways, radical-based methods are the most prevalent and successful strategies. These include:

  • Hunsdiecker Reaction (and its modifications): This reaction involves the decarboxylation of a silver salt of a carboxylic acid with a halogen to form an organohalide. The Cristol-Firth modification, which uses mercuric oxide and the free carboxylic acid, is also a useful alternative.[7]

  • Barton Reductive Decarboxylation: This method involves the conversion of a carboxylic acid to a thiohydroxamate ester (Barton ester), which then undergoes radical fragmentation to generate a bridgehead radical that can be trapped.[8]

  • Kochi Reaction: This reaction utilizes lead tetraacetate and a halide salt to achieve decarboxylative halogenation.

These methods all proceed via a bridgehead radical intermediate, which, unlike a carbocation, does not require a planar geometry and is therefore more accessible in the rigid BCO system.

Q3: I am having trouble purifying my 1-substituted BCO derivative. What are some common purification strategies?

A3: 1-substituted BCO derivatives are often volatile, waxy solids or oils, which can make purification challenging. Here are some common strategies:

  • Sublimation: For solid derivatives with sufficient vapor pressure, sublimation can be a highly effective purification technique, especially for removing non-volatile impurities.

  • Column Chromatography: While challenging due to the relatively nonpolar nature of many BCO derivatives, column chromatography on silica gel can be effective. It is often necessary to use a low-polarity eluent system (e.g., hexanes with a small amount of ether or ethyl acetate) and to carefully select the stationary phase.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent is a powerful purification method. Screening various solvents is recommended to find optimal conditions.

  • Distillation: For liquid products, distillation under reduced pressure (if thermally stable) can be an option.

Q4: How can I confirm that I have successfully synthesized a 1-substituted Bicyclo[2.2.2]octane?

A4: A combination of spectroscopic techniques is essential for characterization:

  • 1H NMR: The high symmetry of the BCO core often results in simple, well-defined spectra. The bridgehead proton (at the non-functionalized C4 position) will typically appear as a multiplet. The protons on the ethylene bridges will also have characteristic chemical shifts and coupling patterns.

  • 13C NMR: The number of signals will reflect the symmetry of the molecule. The bridgehead carbons (C1 and C4) will have distinct chemical shifts. For example, in 1-bromobicyclo[2.2.2]octane, the carbon bearing the bromine is significantly shifted downfield.

  • Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the product. The fragmentation pattern can also provide structural information. For halogenated derivatives, the isotopic pattern of the halogen (e.g., the ~1:1 ratio for bromine) will be a key diagnostic feature.[9][10]

Troubleshooting Guides

Problem 1: Low or No Yield in Hunsdiecker/Cristol-Firth Reaction for Bridgehead Bromination

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete formation of the silver or mercury salt. For Hunsdiecker: Ensure the carboxylic acid is fully converted to the silver salt and that the salt is completely dry. Moisture can significantly hinder the reaction. For Cristol-Firth: Use freshly prepared, high-purity mercuric oxide.
Decomposition of the acyl hypohalite intermediate. The reaction is sensitive to light and temperature. Conduct the reaction in the dark or under dim light. Control the reaction temperature carefully, as overheating can lead to side reactions.
Side reactions of the radical intermediate. The bridgehead radical can undergo undesired side reactions. Ensure the reaction is run under an inert atmosphere to prevent reaction with oxygen. The choice of solvent is also critical; carbon tetrachloride is traditional, but other inert solvents may be explored.
Formation of ester byproducts (Simonini reaction). This is particularly a problem when using iodine. The stoichiometry of the silver salt to the halogen is crucial. A 1:1 ratio of silver carboxylate to iodine favors the formation of the alkyl iodide.[7]
Experimental Protocol: Cristol-Firth Modification of the Hunsdiecker Reaction

This protocol provides a general guideline for the brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid.

Materials:

  • Bicyclo[2.2.2]octane-1-carboxylic acid

  • Red mercuric oxide (HgO)

  • Bromine (Br2)

  • Carbon tetrachloride (CCl4), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bicyclo[2.2.2]octane-1-carboxylic acid and a molar excess of red mercuric oxide.

  • Add anhydrous carbon tetrachloride to create a slurry.

  • Flush the apparatus with an inert gas.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred slurry at room temperature.

  • After the addition is complete, gently heat the reaction mixture to reflux. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the mercury salts.

  • Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1-bromobicyclo[2.2.2]octane by sublimation or column chromatography.

Problem 2: Inefficient Barton Decarboxylation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete formation of the Barton ester. The conversion of the carboxylic acid to the acid chloride and subsequent reaction with N-hydroxypyridine-2-thione is critical. Ensure anhydrous conditions and use freshly distilled thionyl chloride or oxalyl chloride.
Inefficient radical initiation. The choice of radical initiator and reaction temperature is important. AIBN (azobisisobutyronitrile) is a common initiator, and the reaction is typically run at the reflux temperature of the solvent (e.g., benzene or toluene). Ensure the AIBN is fresh.
Poor hydrogen atom donor. Tributyltin hydride is a common and effective hydrogen atom donor, but it can be difficult to remove from the product. Alternative hydrogen donors like thiols (e.g., tert-butyl mercaptan) or silanes can be used. The choice of donor can impact the reaction efficiency.
Complex purification. The removal of tin byproducts can be challenging. Standard workup procedures involving treatment with potassium fluoride or DBU can help precipitate the tin salts. Careful column chromatography is often required. Running the reaction in chloroform, which can act as both the solvent and the hydrogen atom donor, can avoid the use of tin reagents.
Experimental Protocol: Barton Reductive Decarboxylation

This protocol outlines the general steps for the reductive decarboxylation of a BCO-bridgehead carboxylic acid.

Materials:

  • Bicyclo[2.2.2]octane-1-carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • N-hydroxypyridine-2-thione sodium salt

  • Tributyltin hydride (Bu3SnH) or tert-butyl mercaptan

  • AIBN (azobisisobutyronitrile)

  • Anhydrous benzene or toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Acid Chloride Formation: Convert the bicyclo[2.2.2]octane-1-carboxylic acid to the corresponding acid chloride using oxalyl chloride or thionyl chloride under anhydrous conditions. Remove the excess reagent under vacuum.

  • Barton Ester Formation: Dissolve the crude acid chloride in an anhydrous solvent like benzene. Add the sodium salt of N-hydroxypyridine-2-thione and stir at room temperature until the formation of the Barton ester is complete (monitor by TLC).

  • Radical Decarboxylation: To the solution of the Barton ester, add the hydrogen atom donor (e.g., tributyltin hydride) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction is often complete within a few hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. If tributyltin hydride was used, a fluoride workup may be necessary to remove tin byproducts.

Data Summary

The following table summarizes representative yields for the bridgehead functionalization of bicyclo[2.2.2]octasilanes, which serve as an analogue for understanding the reactivity of the BCO core.

Starting MaterialReagentProductYield (%)
1-K (Potassium silanide)PhMe2SiCl2 (Silyl-substituted)>70
1-KPh2MeSiCl3 (Silyl-substituted)>70
1-KFcMe2SiCl4 (Ferrocenyl-substituted)>70
1-MeClPhLi1-Ph58

Data for bicyclo[2.2.2]octasilane derivatives.[11][12]

Visualizations

experimental_workflow General Workflow for Bridgehead Functionalization via Decarboxylation start BCO-1-COOH acid_chloride BCO-1-COCl start->acid_chloride SOCl₂ or (COCl)₂ hunsdiecker_salt Silver Salt (Hunsdiecker) start->hunsdiecker_salt 1. Ag₂O 2. Dry barton_ester Barton Ester acid_chloride->barton_ester N-hydroxypyridine- 2-thione radical BCO Bridgehead Radical barton_ester->radical Bu₃SnH, AIBN, Δ (Barton) hunsdiecker_salt->radical Br₂, hν or Δ (Hunsdiecker) product Functionalized BCO radical->product Trapping Agent (e.g., H-donor)

Caption: General workflows for bridgehead functionalization.

troubleshooting_logic Troubleshooting Low Yield in Radical Decarboxylation start Low Yield check_sm Starting material consumed? start->check_sm check_intermediate Intermediate formed? (e.g., Barton ester) check_sm->check_intermediate Yes sm_recovered Starting material recovered check_sm->sm_recovered No check_conditions Reaction conditions optimal? check_intermediate->check_conditions Yes impure_reagents Check reagent purity and dryness check_intermediate->impure_reagents No optimize_conditions Optimize temperature, initiator, and reaction time check_conditions->optimize_conditions No side_reactions Side reactions occurring check_conditions->side_reactions Yes degradation Degradation of starting material

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Optimizing Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Diels-Alder cycloaddition reactions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Diels-Alder reactions in a question-and-answer format.

Q1: My Diels-Alder reaction has a very low yield or is not proceeding. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Diels-Alder reaction is a frequent issue stemming from several factors related to reactants and reaction conditions.

  • Reactant Electronics: The reaction is most efficient between an electron-rich diene and an electron-poor dienophile (a "normal demand" Diels-Alder).[1] Ensure your diene possesses electron-donating groups (e.g., alkyl, alkoxy) and your dienophile has electron-withdrawing groups (e.g., carbonyl, cyano, nitro).[1] If the electronic pairing is not ideal, the reaction rate will be significantly slower.

  • Diene Conformation: The diene must be in a fixed s-cis conformation for the reaction to occur.[2] Acyclic dienes may predominantly exist in a more stable s-trans conformation, hindering the reaction. Heating can sometimes provide the energy needed to overcome the rotational barrier to the s-cis conformer. Cyclic dienes like cyclopentadiene are locked in the reactive s-cis conformation and are often highly reactive.

  • Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, slowing down or preventing the reaction.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the reverse reaction, the retro-Diels-Alder reaction, especially if the product is thermally unstable.[3] It is crucial to find an optimal temperature that allows for a reasonable reaction rate without significant product decomposition.

  • Solvent Choice: The solvent can significantly influence the reaction rate. Polar solvents can accelerate the reaction. For instance, the reaction of cyclopentadiene and butenone is 700 times faster in water compared to 2,2,4-trimethylpentane.[2]

Troubleshooting Steps:

  • Verify Reactant Quality: Ensure the purity of your diene and dienophile. Impurities can inhibit the reaction.

  • Optimize Temperature: Gradually increase the reaction temperature. If you suspect product decomposition at higher temperatures, consider running the reaction for a longer duration at a lower temperature.

  • Use a Lewis Acid Catalyst: Lewis acids can dramatically accelerate the reaction by coordinating to the dienophile, making it more electron-deficient.[4][5][6]

  • Solvent Screening: If the reaction is sluggish, try switching to a more polar solvent.

  • Increase Concentration: Higher concentrations of reactants can lead to a higher reaction rate.

Q2: I observe the formation of my desired product, but then it seems to disappear over time, resulting in a low isolated yield. What is happening?

A2: This is a classic sign of the retro-Diels-Alder reaction . The Diels-Alder reaction is reversible, and at elevated temperatures, the equilibrium can shift back towards the starting diene and dienophile.[3] This is particularly common for adducts formed from thermally labile dienes like furan.[7]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable conversion rate. This may require longer reaction times.

  • Product Isolation: As soon as the reaction reaches optimal conversion (monitored by TLC or NMR), work up the reaction to isolate the product and prevent it from decomposing in the heated reaction mixture.

  • Use a Dienophile that Forms a More Stable Adduct: If possible, consider a dienophile that leads to a more thermodynamically stable product.

Q3: My reaction is producing a mixture of endo and exo products. How can I control the stereoselectivity?

A3: The formation of both endo and exo diastereomers is common in Diels-Alder reactions. The endo product is often the kinetically favored product, forming faster at lower temperatures due to secondary orbital interactions.[8] The exo product is typically more thermodynamically stable.[8]

Control Strategies:

  • Kinetic Control (Favoring endo): Run the reaction at lower temperatures. The use of certain Lewis acid catalysts can also enhance the formation of the endo product.

  • Thermodynamic Control (Favoring exo): Running the reaction at higher temperatures for a longer period can allow the initial kinetic endo product to revert to the starting materials via a retro-Diels-Alder reaction and then re-form as the more stable exo product.[7] For example, heating the dicyclopentadiene endo adduct at 200°C yields a 4:1 mixture of endo to exo products.[7]

Q4: I am unsure if my reaction is progressing. How can I monitor it effectively?

A4: Monitoring the reaction progress is crucial for determining the optimal reaction time and preventing product decomposition. The two most common techniques are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor a reaction.[9][10] By co-spotting the reaction mixture with the starting materials, you can observe the disappearance of the starting material spots and the appearance of a new product spot. The relative polarity of the product will determine its Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantitative reaction monitoring. By taking aliquots of the reaction mixture at different time points, you can integrate the signals corresponding to the starting materials and the product to determine the conversion rate.

Section 2: Data Presentation

The following tables summarize key quantitative data for optimizing Diels-Alder reactions.

Table 1: Effect of Lewis Acid Catalysts on Reaction Yield

DieneDienophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Cyclopentadiene1,4-NaphthoquinoneNoneDichloromethane-20 to 04No Product
Cyclopentadiene1,4-NaphthoquinoneFeCl₃ (10)Dichloromethane-20 to 0420
Cyclopentadiene1,4-NaphthoquinoneAlCl₃ (10)Dichloromethane-20 to 04-
Cyclopentadiene1,4-NaphthoquinoneCa(OTf)₂ (10)Dichloromethane-20 to 0485
Cyclopentadiene1,4-NaphthoquinoneCa(OTf)₂/NBu₄PF₆ (10)Dichloromethane-20 to 0492
IsopreneMethyl AcrylateEt₂AlCl (140)Dichloromethane-100< 0.182
CyclopentadieneDimethyl MaleateY(OTf)₃ (10)[bmim][BF₄]RT0.67>95

Data compiled from multiple sources.[6][11][12]

Table 2: Influence of Solvent on Diels-Alder Reaction Rate

DieneDienophileSolventDielectric Constant (ε)Relative Rate
CyclopentadieneMethyl AcrylateToluene2.41
CyclopentadieneMethyl AcrylateDichloromethane9.15.5
CyclopentadieneMethyl AcrylateAcetone20.727.8
CyclopentadieneMethyl AcrylateAcetonitrile37.554.2
CyclopentadieneMethyl AcrylateWater80.1700

Qualitative trends and specific examples are supported by the literature.[2][13]

Table 3: Approximate Temperatures for Retro-Diels-Alder Reactions

AdductDiene FormedDienophile FormedApproximate Temperature (°C)
DicyclopentadieneCyclopentadieneCyclopentadiene> 150
Furan-Maleic Anhydride AdductFuranMaleic Anhydride~40-80
Anthracene-Maleic Anhydride AdductAnthraceneMaleic Anhydride> 180
Cyclohexene1,3-ButadieneEthylene> 600

Data compiled from multiple sources.[3][7][14]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Thermal Diels-Alder Reaction

This protocol describes a typical setup for a thermally induced Diels-Alder reaction.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diene (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene).

  • Addition of Dienophile: Add the dienophile (1.0-1.2 equivalents) to the solution.

  • Reaction Setup: Attach a reflux condenser and heat the reaction mixture to the desired temperature using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or ¹H NMR at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize upon cooling. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines the procedure for a Diels-Alder reaction accelerated by a Lewis acid.

  • Apparatus Setup: Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Dienophile: Add a suitable anhydrous solvent (e.g., dichloromethane) and the dienophile to the flask.

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) to the stirred solution.

  • Diene Addition: Add the diene dropwise to the reaction mixture.

  • Reaction and Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or ¹H NMR.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).

  • Extraction and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product as needed.

Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

  • Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate. Mark spots for the starting material (diene and/or dienophile), the reaction mixture, and a co-spot.[9]

  • Spot the Plate: Using separate capillary tubes, spot a dilute solution of the starting material(s) on its designated spot and on the co-spot. Then, spot the reaction mixture on its designated spot and on the co-spot.[9]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system. The eluent should be below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate, iodine).

  • Analyze the Results: The disappearance of the starting material spot(s) and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is proceeding. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Section 4: Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions check_reactants->check_conditions increase_temp Increase Temperature check_conditions->increase_temp add_catalyst Add Lewis Acid Catalyst increase_temp->add_catalyst No Improvement monitor_retro Monitor for Retro-Diels-Alder increase_temp->monitor_retro Improvement, then decrease success Improved Yield increase_temp->success Improvement change_solvent Change to a More Polar Solvent add_catalyst->change_solvent No Improvement add_catalyst->success Improvement increase_conc Increase Reactant Concentration change_solvent->increase_conc No Improvement increase_conc->success Improvement lower_temp Lower Temperature & Increase Time monitor_retro->lower_temp lower_temp->success

Caption: Troubleshooting workflow for low reaction yield.

Diagram 2: Decision Pathway for Stereoselectivity Control

stereoselectivity_control start Mixture of Endo/Exo Products desired_product Desired Product? start->desired_product kinetic_control Kinetic Control (Lower Temperature) desired_product->kinetic_control Kinetic (Endo) thermo_control Thermodynamic Control (Higher Temperature) desired_product->thermo_control Thermodynamic (Exo) endo_product Favors Endo Product kinetic_control->endo_product exo_product Favors Exo Product thermo_control->exo_product

Caption: Decision pathway for controlling stereoselectivity.

Diagram 3: Experimental Workflow for a Lewis Acid-Catalyzed Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Inert Atmosphere Setup Dry Glassware Anhydrous Solvent addition Add Dienophile & Cool Add Lewis Acid Add Diene prep->addition monitoring Monitor by TLC/NMR addition->monitoring workup Quench Reaction Aqueous Work-up & Extraction monitoring->workup purification Dry & Concentrate Purify (Recrystallization/Chromatography) workup->purification

Caption: Workflow for a Lewis acid-catalyzed reaction.

References

Troubleshooting low yields in the preparation of bicyclo[2.2.2]octane precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the preparation of bicyclo[2.2.2]octane precursors. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Diels-Alder Reaction

Question: I am attempting a Diels-Alder reaction to form a bicyclo[2.2.2]octane system, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the Diels-Alder reaction for synthesizing bicyclo[2.2.2]octane precursors are a common issue. Several factors can influence the reaction's success. Here is a step-by-step troubleshooting guide:

  • Reaction Conditions: The Diels-Alder reaction is sensitive to temperature and reaction time.

    • Temperature: While some Diels-Alder reactions proceed at room temperature, others require elevated temperatures to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to retro-Diels-Alder reactions, reducing the yield. It is crucial to find the optimal temperature for your specific substrates. For instance, some reactions may fail at normal pressure and elevated temperatures (e.g., 110°C) but proceed under different conditions.[1]

    • Concentration: The concentration of reactants can significantly impact reaction efficiency. In some cases, higher concentrations have been shown to improve yields.[2]

  • Lewis Acid Catalysis: Lewis acids are often used to accelerate Diels-Alder reactions and enhance their selectivity.

    • Catalyst Choice: Common Lewis acids include AlCl₃, ZnCl₂, and Ytterbium trichloride. The choice of catalyst can be critical.

    • Stoichiometry: When substrates contain Lewis basic functional groups, such as amides, stoichiometric amounts of the Lewis acid may be necessary instead of catalytic quantities.[3]

  • Substrate Reactivity: The electronic properties of the diene and dienophile are fundamental to the success of the reaction.

    • Electron-donating and -withdrawing groups: Typically, the reaction is favored between an electron-rich diene and an electron-poor dienophile. Consider modifying your substrates to enhance this electronic complementarity.

    • Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, leading to low yields.[2] Facial selectivity can be influenced by substituents on the diene, directing the dienophile to the less hindered side.[3]

  • Side Reactions and Isomer Formation: The formation of undesired side products or multiple isomers can complicate purification and reduce the yield of the target compound.

    • Regio- and Stereoisomers: Diels-Alder reactions can produce different regioisomers (e.g., ortho, meta, para) and stereoisomers (endo, exo). The endo product is often kinetically favored, especially with Lewis acid catalysis, due to secondary orbital overlap.[3] However, the exo product may be thermodynamically more stable. Reaction conditions can be optimized to favor the desired isomer. For example, in the reaction of a pyrazinone with maleic anhydride, a lower temperature (0°C) improved the endo selectivity compared to a higher temperature (50°C).[4]

    • Polymerization: Dienophiles, particularly acrylates, can be prone to polymerization under the reaction conditions. The use of a polymerization inhibitor may be necessary.

Troubleshooting Workflow for Low Diels-Alder Yield

Low_Yield_Troubleshooting start Low/No Yield in Diels-Alder Reaction check_conditions Verify Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_substrates Evaluate Substrate Reactivity start->check_substrates check_side_products Analyze for Side Products and Isomers start->check_side_products optimize_temp Optimize Temperature (Increase/Decrease) check_conditions->optimize_temp If suboptimal optimize_conc Optimize Concentration (Increase) check_conditions->optimize_conc If suboptimal lewis_acid Consider Lewis Acid Catalysis check_conditions->lewis_acid If uncatalyzed purification Review Purification Strategy optimize_temp->purification optimize_conc->purification choose_catalyst Select Appropriate Lewis Acid lewis_acid->choose_catalyst optimize_stoichiometry Optimize Catalyst Stoichiometry choose_catalyst->optimize_stoichiometry optimize_stoichiometry->purification modify_electronics Modify Electronic Properties of Substrates check_substrates->modify_electronics If poor electronic match assess_sterics Assess Steric Hindrance check_substrates->assess_sterics If sterically hindered modify_electronics->purification assess_sterics->purification optimize_selectivity Optimize for Desired Isomer (Temp, Catalyst) check_side_products->optimize_selectivity If multiple isomers add_inhibitor Add Polymerization Inhibitor check_side_products->add_inhibitor If polymerization occurs optimize_selectivity->purification add_inhibitor->purification

Caption: Troubleshooting workflow for low yields in Diels-Alder reactions.

Issue 2: Difficulty in Product Purification

Question: My reaction to form the bicyclo[2.2.2]octane precursor appears to be successful based on TLC/crude NMR, but I am struggling to isolate the pure product. What purification strategies can I employ?

Answer:

Purification of bicyclo[2.2.2]octane precursors can be challenging due to the presence of isomers, unreacted starting materials, and byproducts. Here are some recommended purification techniques:

  • Chromatography:

    • Silica Gel Chromatography: This is the most common method. A thorough evaluation of solvent systems (e.g., ether-pentane, dichloromethane) is crucial to achieve good separation.[1] Filtering the crude product through a plug of silica gel can be an effective first step to remove baseline impurities.[1]

    • Kugelrohr Distillation: For products that are oils, Kugelrohr distillation under reduced pressure can be a highly effective method for purification, especially for removing non-volatile impurities.[1]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Selection: Experiment with different solvent systems (e.g., ether-pentane, cold pentane) to find conditions that provide good crystal formation.[1] In some cases, recrystallization from a basic/acidic aqueous solution can be effective for acidic or basic products.[5]

  • Chemical Derivatization: In cases where isomers are difficult to separate, it may be beneficial to derivatize the mixture into a form that is more easily separable (e.g., esters or acetals), followed by separation and then removal of the derivatizing group.[6]

Quantitative Data Summary

Reaction TypeDieneDienophileConditionsYield (%)Reference
Diels-Alder1,3-cyclohexadieneAcroleinHeated in Carius tubeup to 77[7]
Diels-AlderPyrazinoneMaleic anhydrideRoom Temperature58 (endo), 7 (exo)[4]
Aprotic Double Michael AdditionLithium dienolate of 3-methyl-2-cyclohexen-1-oneMethyl (E)-crotonateTHF, -78°C to RT78-90[1]
Intramolecular Diels-Alder6-acetoxy-6-(2-phenylethenyl)cyclohexa-2,4-dien-1-one-Refluxing xylenes73[8]

Key Experimental Protocols

Protocol 1: Aprotic Double Michael Addition for Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate[1]
  • Preparation of Lithium Diisopropylamide (LDA):

    • In an oven-dried, 250-mL round-bottomed flask under an argon atmosphere, add 100 mL of dry tetrahydrofuran (THF) and 5.56 g (55 mmol) of anhydrous diisopropylamine.

    • Cool the flask to -78°C using a dry ice/isopropyl alcohol bath.

    • To the stirred solution, add 30 mL (54 mmol) of a 1.8 M solution of butyllithium in hexane dropwise via syringe. Stir for 30 minutes.

  • Formation of the Lithium Dienolate:

    • To the LDA solution, add a solution of 5.50 g (50 mmol) of 3-methyl-2-cyclohexen-1-one in 60 mL of dry THF via a cannula over 15 minutes.

    • Continue stirring at -78°C for an additional 30 minutes.

  • Reaction with Dienophile:

    • To the resulting yellow solution of the lithium dienolate, add 10.0 g (0.1 mol) of methyl (E)-crotonate via syringe within 2 minutes.

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 1 N hydrochloric acid until the mixture is acidic.

    • Extract the aqueous layer with three 80-mL portions of dichloromethane.

    • Evaporate the solvent from the combined organic layers to yield a light-yellow oil.

    • Dissolve the oil in 100 mL of diethyl ether and filter through 100 g of silica gel.

    • Elute with diethyl ether and evaporate the solvent to give a yellow oil.

    • Distill the oil using a Kugelrohr apparatus at 110–120°C (oven temperature) and 0.05 mm pressure to yield 8.25–9.43 g (78–90%) of a colorless oil.

    • Recrystallize from cold pentane to obtain the pure product as white crystals.

Logical Relationship Diagram for Synthesis and Purification

Synthesis_Purification_Flow start Select Synthetic Route diels_alder Diels-Alder Reaction start->diels_alder michael_addition Michael Addition start->michael_addition other_cycloaddition Other Cycloadditions start->other_cycloaddition crude_product Obtain Crude Product Mixture diels_alder->crude_product michael_addition->crude_product other_cycloaddition->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes is_oil Is the product an oil? is_solid->is_oil No pure_product Pure Bicyclo[2.2.2]octane Precursor recrystallization->pure_product distillation Kugelrohr Distillation is_oil->distillation Yes chromatography Silica Gel Chromatography is_oil->chromatography No/Also distillation->pure_product chromatography->pure_product

Caption: General workflow for the synthesis and purification of bicyclo[2.2.2]octane precursors.

References

Stability of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

A1: this compound, as a diester, is susceptible to hydrolysis under both acidic and basic conditions.[1][2] Generally, ester hydrolysis is significantly slower in neutral water and is catalyzed by the presence of acid or, more effectively, base.[1][2]

Q2: What are the products of hydrolysis under acidic and basic conditions?

A2:

  • Acidic Conditions: Under acidic conditions, the hydrolysis is a reversible reaction that yields bicyclo[2.2.2]octane-1,4-dicarboxylic acid and methanol.[2][3] To drive the reaction towards the products, a large excess of water is typically used.[1][4]

  • Basic Conditions: Under basic conditions (saponification), the hydrolysis is an irreversible reaction that initially produces the disalt of bicyclo[2.2.2]octane-1,4-dicarboxylic acid (e.g., disodium salt if using NaOH) and methanol.[2][5] Subsequent acidification is required to obtain the bicyclo[2.2.2]octane-1,4-dicarboxylic acid.[5]

Q3: Which condition is more likely to cause degradation of the compound?

A3: Basic conditions are generally harsher and lead to a more rapid and irreversible hydrolysis (saponification) of the ester compared to acidic conditions.[2][5] The reaction with a base like sodium hydroxide is not an equilibrium process and will proceed to completion.[2]

Q4: Are there any specific structural features of this compound that might influence its stability?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no yield of desired product in a reaction where the ester is a starting material. The reaction conditions are too acidic or basic, causing hydrolysis of the ester.Buffer the reaction medium to maintain a neutral or near-neutral pH. If the reaction requires acidic or basic conditions, consider using milder reagents, lower temperatures, or shorter reaction times.
Presence of an unexpected acidic impurity in the final product. The product was exposed to acidic conditions (e.g., during workup or purification on silica gel) leading to partial hydrolysis.Neutralize the reaction mixture carefully during workup. Consider using alternative purification methods like neutral alumina chromatography or recrystallization.
Formation of a salt instead of the expected carboxylic acid after a reaction. The reaction was performed under basic conditions, and the final acidification step was omitted or incomplete.Ensure the reaction mixture is adequately acidified (e.g., with dilute HCl or H₂SO₄) to a pH where the carboxylic acid is fully protonated, then extract the product.[5]
Inconsistent reaction outcomes. Variability in the pH of reagents or solvents.Always use freshly prepared solutions and verify the pH of the reaction mixture before and during the reaction.

Experimental Protocols

Protocol 1: Evaluation of Stability under Acidic Conditions
  • Preparation of Reaction Mixture:

    • Dissolve a known amount of this compound in a suitable organic solvent (e.g., THF, dioxane).

    • Add an aqueous solution of a dilute strong acid (e.g., 1 M HCl or 1 M H₂SO₄).[1] A large excess of water should be used to favor hydrolysis.[4]

  • Reaction Conditions:

    • Heat the mixture under reflux.[1]

    • Monitor the reaction progress over time by taking aliquots at regular intervals.

  • Analysis:

    • Quench the reaction in the aliquots by neutralizing the acid.

    • Analyze the composition of the mixture using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the remaining diester and the formation of the diacid and methanol.

Protocol 2: Evaluation of Stability under Basic Conditions (Saponification)
  • Preparation of Reaction Mixture:

    • Dissolve a known amount of this compound in a suitable solvent mixture (e.g., THF/water or methanol/water).[4][5]

    • Add a stoichiometric amount of a strong base (e.g., 1 M NaOH or KOH).[2][4]

  • Reaction Conditions:

    • Heat the mixture under reflux.[1]

    • Monitor the reaction progress over time.

  • Analysis:

    • Analyze the aliquots directly by HPLC or quench by acidification followed by extraction and analysis by GC or NMR to determine the concentration of the remaining diester.

Quantitative Data Summary

No specific experimental kinetic data for the hydrolysis of this compound was found in the search results. The following table provides a qualitative and illustrative summary based on general principles of ester hydrolysis.

Condition Reagents Temperature Relative Rate of Hydrolysis Products Reversibility
Neutral WaterRoom TemperatureVery SlowBicyclo[2.2.2]octane-1,4-dicarboxylic acid, MethanolReversible
Acidic Dilute HCl or H₂SO₄ in excess waterRefluxModerateBicyclo[2.2.2]octane-1,4-dicarboxylic acid, MethanolReversible[1][4]
Basic Aqueous NaOH or KOHRefluxFastDisalt of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, MethanolIrreversible[2][5]

Visualizations

hydrolysis_pathways diester Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate diacid Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid diester->diacid H₃O⁺ (catalytic) Excess H₂O, Heat disalt Disalt of Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid diester->disalt 2 OH⁻ (stoichiometric) Heat methanol Methanol diacid->diester H⁺ (catalytic) Excess CH₃OH, Heat disalt->diacid 2 H₃O⁺ (workup)

Caption: Hydrolysis pathways under acidic and basic conditions.

experimental_workflow cluster_acid Acidic Stability Test cluster_base Basic Stability Test a1 Dissolve Diester in THF a2 Add Dilute Aqueous Acid a1->a2 a3 Heat under Reflux a2->a3 a4 Monitor by HPLC/GC a3->a4 b1 Dissolve Diester in THF/H₂O b2 Add Aqueous Base b1->b2 b3 Heat under Reflux b2->b3 b4 Monitor by HPLC/GC b3->b4

Caption: Experimental workflow for stability testing.

References

Recrystallization of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on available data and chemical properties, the two primary recommended solvent systems are single-solvent recrystallization with cyclohexane and a mixed-solvent recrystallization with ethanol and water. Cyclohexane is a non-polar solvent suitable for the non-polar nature of the bicyclic ester, while the ethanol/water system allows for fine-tuning of polarity to achieve optimal crystal formation.

Q2: What is a typical yield for the recrystallization of this compound?

A2: A reported yield for the recrystallization from cyclohexane is approximately 50%.[1] However, yields can vary significantly based on the purity of the crude material and the precise recrystallization technique employed. With optimization, it is possible to achieve higher yields.

Q3: What is the expected melting point of pure this compound?

A3: While a specific melting point from a single definitive source is not consistently reported in the initial search results, it is crucial to characterize the purified product by melting point analysis and compare it to a reference standard or literature values for confirmation of purity.

Q4: Can column chromatography be used as an alternative purification method?

A4: Yes, column chromatography is a viable alternative for the purification of this compound.[2] Normal phase chromatography using a silica gel stationary phase and a non-polar eluent system, such as a hexane/ethyl acetate gradient, would be a suitable starting point.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: Low or No Crystal Formation

Possible Causes:

  • Too much solvent: The concentration of the compound in the solution is too low to allow for crystal nucleation and growth upon cooling.

  • Solution is not saturated: The compound is fully soluble in the solvent even at low temperatures.

  • Rapid cooling: Cooling the solution too quickly can inhibit the formation of well-defined crystals and may lead to the formation of an oil or amorphous solid.

Solutions:

  • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the diester.

  • Induce crystallization:

    • Seeding: Add a small crystal of the pure compound to the cooled solution to act as a nucleation site.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

  • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.

Issue 2: Oiling Out

Description: Instead of forming solid crystals, the compound separates from the solution as an oil.

Possible Causes:

  • High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid.

  • Solution is too concentrated: A highly supersaturated solution can lead to rapid separation as an oil.

  • Inappropriate solvent: The chosen solvent may not be ideal for the compound's crystallization behavior.

Solutions:

  • Add more solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the concentration.

  • Change the solvent system: If oiling out persists, consider switching to a different solvent or solvent pair. For example, if using cyclohexane, try a mixture of ethanol and water.

  • Slower cooling: As with low crystal formation, allowing the solution to cool more slowly can prevent oiling out.

Issue 3: Poor Yield

Possible Causes:

  • Incomplete crystallization: A significant amount of the compound remains dissolved in the mother liquor.

  • Loss during transfer: Material is lost during transfers between flasks or during filtration.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not sufficiently cold can redissolve a portion of the product.

Solutions:

  • Cool for a longer period: Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal formation.

  • Minimize transfers: Plan the experiment to minimize the number of times the solution or crystals are transferred.

  • Use ice-cold washing solvent: Always use a minimal amount of ice-cold solvent to wash the crystals.

Experimental Protocols

Protocol 1: Recrystallization using Cyclohexane

Materials:

  • Crude this compound

  • Cyclohexane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of cyclohexane to the flask, just enough to wet the solid.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more cyclohexane in small portions if necessary to achieve full dissolution at the boiling point. Avoid adding a large excess.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold cyclohexane.

  • Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Recrystallization using Ethanol/Water

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy).

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (using the same ratio as the final recrystallization mixture).

  • Dry the purified crystals.

Data Presentation

ParameterRecrystallization with CyclohexaneRecrystallization with Ethanol/Water
Solvent(s) CyclohexaneEthanol, Water
Typical Yield ~50% (can be optimized)Variable, depends on the final solvent ratio
Melting Point To be determined and compared with referenceTo be determined and compared with reference
Purity Good for non-polar impuritiesGood for polar impurities

Visualizations

Troubleshooting_Workflow start Start Recrystallization issue Issue Encountered? start->issue no_crystals Low or No Crystals issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Poor Yield issue->low_yield Yes end Pure Crystals issue->end No solution1 Reduce Solvent Volume Induce Crystallization Slow Cooling no_crystals->solution1 solution2 Add More Solvent Change Solvent System Slow Cooling oiling_out->solution2 solution3 Cool Longer Minimize Transfers Use Ice-Cold Wash low_yield->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for recrystallization issues.

Recrystallization_Logic cluster_selection Solvent Selection cluster_process Recrystallization Process nonpolar Non-polar Impurities cyclohexane Use Cyclohexane nonpolar->cyclohexane polar Polar Impurities etoh_water Use Ethanol/Water polar->etoh_water dissolve Dissolve in Minimal Hot Solvent cyclohexane->dissolve etoh_water->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry

Caption: Logical flow for selecting a recrystallization method.

References

Avoiding rearrangement products in bicyclo[2.2.2]octane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bicyclo[2.2.2]octane Synthesis

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of rearrangement products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the bicyclo[2.2.2]octane core?

A1: The Diels-Alder reaction is the most prevalent and efficient method for constructing the bicyclo[2.2.2]octane framework. This [4+2] cycloaddition reaction, typically between a 1,3-cyclohexadiene derivative (the diene) and an electron-deficient alkene or alkyne (the dienophile), is highly valued for its atom economy and stereoselectivity, often favoring the endo isomer.[1][2]

Q2: What are the primary challenges encountered during bicyclo[2.2.2]octane synthesis?

A2: The main challenges include:

  • Rearrangement Products: The formation of thermodynamically more stable bicyclo[3.2.1]octane isomers via a Wagner-Meerwein rearrangement is a significant issue, especially under acidic conditions or when carbocation intermediates are formed.

  • Stereoselectivity: Controlling the endo/exo selectivity of the Diels-Alder reaction can be challenging. While the endo product is often kinetically favored, the exo product can be more stable.

  • Polymerization: Dienophiles, such as methyl vinyl ketone, are prone to polymerization, which can reduce the yield of the desired product.[3][4]

Q3: What is a Wagner-Meerwein rearrangement and why does it occur in bicyclo[2.2.2]octane synthesis?

A3: A Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon. In the context of bicyclo[2.2.2]octane synthesis, if a carbocation is generated on the bicyclic framework (for instance, during acid-catalyzed reactions or oxidative decarboxylation), the strained bicyclo[2.2.2] system can rearrange to the less strained and more stable bicyclo[3.2.1]octane skeleton.

Q4: How can I minimize the formation of polymeric byproducts?

A4: To reduce polymerization of the dienophile, consider the following:

  • Use a polymerization inhibitor, such as TEMPO.[3]

  • Carefully control the reaction temperature; lower temperatures are generally preferred.

  • Minimize the reaction time.

  • Ensure the purity of your reactants, as impurities can sometimes initiate polymerization.[3]

Troubleshooting Guide: Avoiding Rearrangement Products

This guide provides specific troubleshooting advice for minimizing or eliminating the formation of bicyclo[3.2.1]octane rearrangement products.

Problem: My reaction is producing a significant amount of the rearranged bicyclo[3.2.1]octane product.

Possible Cause 1: Generation of Carbocation Intermediates. Carbocations are the primary drivers of Wagner-Meerwein rearrangements. These can be formed under strongly acidic conditions or through the use of certain reagents.

Solutions:

  • Avoid Strong Lewis Acids: While Lewis acids can catalyze the Diels-Alder reaction, strong Lewis acids can promote carbocation formation and subsequent rearrangement. If you are observing rearrangement, consider:

    • Switching to a milder Lewis acid: For example, if you are using AlCl₃, you might try a milder one like ZnCl₂ or even non-acidic catalysts.

    • Using stoichiometric amounts of certain Lewis acids: In some cases, particularly with substrates containing basic functional groups like amides, stoichiometric amounts of Lewis acids like YbCl₃ have been used effectively while still favoring the desired stereochemistry.[5]

    • Lowering the reaction temperature: Running the reaction at a lower temperature (e.g., -78 °C) can often suppress rearrangement pathways, which typically have a higher activation energy.[5][6]

  • Alternative Reagents for Decarboxylation: If your synthesis involves a decarboxylation step, be aware that reagents like lead tetraacetate can promote rearrangement. For example, in the synthesis of 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one from its corresponding keto dicarboxylic acid, treatment with lead tetraacetate yields a mixture of the desired product and rearranged bicyclo[3.2.1]octane systems.[7][8]

    • Alternative Reagent: Using bis(triphenylphosphino)nickel dicarbonyl for the decarboxylation of the intermediate keto anhydride has been shown to yield exclusively the desired bicyclo[2.2.2]octenone, with no rearrangement products observed.[8]

Logical Flowchart for Troubleshooting Rearrangements

Troubleshooting_Rearrangement Start Rearrangement Observed Check_Conditions Are you using a strong acid (Lewis or Brønsted) or a reagent known to generate carbocations? Start->Check_Conditions Yes_Acid Yes Check_Conditions->Yes_Acid Yes No_Acid No Check_Conditions->No_Acid No Action_Acid 1. Switch to a milder Lewis acid. 2. Lower the reaction temperature. 3. Consider a non-acidic catalyst. Yes_Acid->Action_Acid Action_Reagent Investigate alternative reagents that do not favor carbocation formation. No_Acid->Action_Reagent Final_Product Desired Bicyclo[2.2.2]octane Action_Acid->Final_Product Action_Reagent->Final_Product

Caption: A logical workflow for troubleshooting rearrangement products.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of bicyclo[2.2.2]octane synthesis. The following tables summarize quantitative data from selected publications.

Table 1: Influence of Catalyst on Diels-Alder Reactions for Bicyclo[2.2.2]octenone Synthesis [5]

Catalyst SystemDieneDienophileYield (%)Selectivity
BF₃·Et₂O (stoichiometric)Acetoxy-1,3-butadiene2,6-DimethylbenzoquinoneExcellentSingle regio- and diastereoisomer
Chiral Oxazaborolidine (10 mol%)Cyclopentadieneα-Bromoacrolein10095% ee, 94:6 (exo:endo)
Ytterbium trichloride (YbCl₃)5-Substituted 1,3-cyclohexadieneMethacroleinEffectiveFavors endo stereochemistry
Chiral Copper-Bisoxazoline Complex (50 mol%)2-Aryloxycyclohex-2-enones(intramolecular)26-7622-40% ee

Table 2: Effect of Reagent on Rearrangement in the Synthesis of 1,8,8-Trimethylbicyclo[2.2.2]oct-5-en-2-one [7][8]

Starting MaterialReagentDesired Product Yield (%)Rearrangement Products
6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acidLead tetraacetate30-40Formed
6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydrideBis(triphenylphosphino)nickel dicarbonylNot specified, but only productNot formed

Experimental Protocols

Protocol 1: Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone via Thermal Diels-Alder Reaction [1][3]

This protocol describes a standard thermal Diels-Alder reaction.

Materials:

  • 1,3-Cyclohexadiene (diene)

  • Methyl vinyl ketone (dienophile)

  • Toluene (solvent)

  • TEMPO (polymerization inhibitor)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable reactor, add toluene. To this, add 1,3-cyclohexadiene (1.0 equivalent).

  • Addition of Dienophile: Begin stirring and add a catalytic amount of TEMPO (e.g., 0.1 mol%). Slowly add methyl vinyl ketone (1.2 equivalents) to the reactor.

  • Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours. Monitor the reaction's progress using a suitable analytical method (e.g., GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone as a mixture of endo and exo isomers.

Experimental Workflow Diagram

Diels_Alder_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add toluene and 1,3-cyclohexadiene to reactor B 2. Add TEMPO and slowly add methyl vinyl ketone A->B C 3. Heat to 110°C for 12h B->C D 4. Cool and wash with NaHCO3 and brine C->D E 5. Dry with MgSO4 and remove solvent D->E F 6. Purify by fractional distillation E->F G G F->G Final Product: 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

Caption: A step-by-step workflow for the synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.

Signaling Pathways and Mechanisms

Wagner-Meerwein Rearrangement Pathway

The following diagram illustrates the mechanistic pathway leading to the desired bicyclo[2.2.2]octane product and the rearranged bicyclo[3.2.1]octane byproduct when a carbocation intermediate is formed.

Wagner_Meerwein Start Bicyclo[2.2.2]octane Precursor Carbocation Formation of Secondary Carbocation on Bicyclo[2.2.2]octane Ring Start->Carbocation e.g., Acid Catalysis Desired_Product Desired Bicyclo[2.2.2]octane Product Carbocation->Desired_Product Nucleophilic attack Rearrangement 1,2-Alkyl Shift (Wagner-Meerwein Rearrangement) Carbocation->Rearrangement Rearrangement to more stable carbocation Rearranged_Carbocation Formation of Tertiary Carbocation on Bicyclo[3.2.1]octane Ring Rearrangement->Rearranged_Carbocation Rearranged_Product Rearranged Bicyclo[3.2.1]octane Byproduct Rearranged_Carbocation->Rearranged_Product Nucleophilic attack

Caption: The competitive pathways of nucleophilic attack and Wagner-Meerwein rearrangement.

References

Technical Support Center: Catalyst Selection for Hydrogenation of Bicyclo[2.2.2]octane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of bicyclo[2.2.2]octane precursors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of saturated bicyclo[2.2.2]octane systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of bicyclo[2.2.2]octene derivatives?

A1: The most frequently employed catalysts for the hydrogenation of the olefinic bond in bicyclo[2.2.2]octene precursors are heterogeneous platinum and palladium-based catalysts. Palladium on carbon (Pd/C) is a popular choice due to its efficiency and cost-effectiveness.[1] Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is another effective option, particularly when trying to avoid dehalogenation of aryl halide substrates.[2] For more challenging or sterically hindered substrates, rhodium-based catalysts, sometimes supported on materials like layered double hydroxides (LDH), have been shown to be effective where classic catalysts may fail.[3]

Q2: My hydrogenation reaction is showing low or no conversion. What are the potential causes?

A2: Low conversion in the hydrogenation of bicyclo[2.2.2]octene precursors can stem from several factors:

  • Catalyst Activity: The catalyst may be deactivated due to improper handling, storage, or poisoning. Heterogeneous catalysts like Pd/C can be pyrophoric and lose activity upon exposure to air.[4]

  • Catalyst Poisons: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, nitrogen-containing compounds, and halides. Ensure high purity of all reagents.[4]

  • Steric Hindrance: The bicyclo[2.2.2]octane framework is sterically demanding. The accessibility of the double bond to the catalyst surface is crucial.[5] In some cases, isomerization of the precursor to a less hindered conformation may be necessary to achieve successful hydrogenation.[5]

  • Insufficient Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure (e.g., with a hydrogen balloon), sterically hindered alkenes often require higher pressures to achieve a reasonable reaction rate.[4]

  • Inadequate Agitation: For heterogeneous catalysis, vigorous stirring is essential to ensure proper mixing of the substrate, catalyst, and hydrogen gas.[4]

Q3: How can I improve the chemoselectivity of my hydrogenation when other reducible functional groups are present?

A3: Achieving high chemoselectivity is a common challenge. Here are some strategies:

  • Catalyst Choice: Palladium catalysts are generally more chemoselective for the reduction of alkenes in the presence of other functional groups like ketones, esters, and nitriles under mild conditions.[6] For substrates with nitro groups, careful selection of a chemoselective catalyst or milder conditions is necessary to avoid reduction of the nitro group.[4]

  • Reaction Conditions: Operating at lower temperatures and pressures can often enhance selectivity, as the hydrogenation of less reactive functional groups typically requires more forcing conditions.[2]

  • Homogeneous Catalysts: Homogeneous catalysts, such as Wilkinson's catalyst ([RhCl(PPh3)3]), can offer higher selectivity compared to their heterogeneous counterparts.[7] They are known to be less prone to causing side reactions like isomerization.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the hydrogenation of bicyclo[2.2.2]octane precursors.

Problem Potential Cause Recommended Solution
Low or Incomplete Conversion Catalyst deactivationUse fresh catalyst. Ensure proper handling and storage under an inert atmosphere.
Catalyst poisoningPurify the substrate and solvents. Use high-purity hydrogen gas. Consider using a catalyst guard column if applicable.
Steric hindrance of the substrateIncrease hydrogen pressure and/or temperature. Consider a more active catalyst such as PtO2 or a Rh-based catalyst.[2][3] If possible, an isomerization of the substrate to a less hindered form could be beneficial.[5]
Insufficient hydrogen pressureIncrease the hydrogen pressure. For laboratory scale, consider moving from a balloon setup to a Parr shaker or a similar hydrogenation apparatus.
Poor mixingIncrease the stirring rate to ensure the catalyst is well suspended in the reaction mixture.
Poor Chemoselectivity Reduction of other functional groupsUse a more selective catalyst (e.g., Pd/C under mild conditions).[6] Optimize reaction conditions by lowering temperature and pressure. Consider using a homogeneous catalyst like Wilkinson's catalyst.[7]
Product Decomposition Hydrogenolysis of sensitive groupsIf the substrate contains sensitive functional groups (e.g., benzyl ethers), consider using a different catalyst such as PtO2, which is less prone to causing hydrogenolysis than Pd/C.[2]
Irreproducible Results Variations in catalyst qualityUse catalysts from the same batch for a series of experiments. Note the age and storage conditions of the catalyst.
Inconsistent reaction setupEnsure consistent setup for temperature, pressure, and agitation across all experiments.

Data Presentation: Catalyst Performance Comparison

The following table summarizes various catalytic systems used for the hydrogenation of bicyclo[2.2.2]octane precursors, compiled from literature sources. Note that direct comparison can be challenging due to variations in substrates and reaction conditions.

CatalystSubstrateCatalyst LoadingH2 PressureTemperatureSolventTimeYieldReference
10% Pd/CN-phenyl bicyclo[2.2.2]octene derivative~10 wt%1 atm (balloon)Room Temp.Not specifiedNot specified96%[8]
PtO2Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride derivativeCatalytic amountSlight positive pressure50 °CTetrahydrofuran1 h88.4%
Rh-TPPTS/Zn3AlClFunctionalized bicyclo[2.2.2]octenesNot specified20-40 atmNot specifiedNot specifiedNot specifiedHigh activity and selectivity reported[3][9]
10% Pd/Ctrans-fused pyrrololactam with a bicyclo[2.2.2]octene moietyNot specified25 bar100 °CAcetic Acid3 days46%[10]
PtO2cis-fused pyrrolidinocyclohexene derivativeNot specified10 bar50 °CIsopropanol/Acetic Acid6 h71%[10]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation using Pd/C

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a suitable reaction flask (e.g., a round-bottom flask or a Parr shaker vessel), add the bicyclo[2.2.2]octane precursor (1.0 eq).

    • Add a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) to dissolve the substrate. The concentration is typically in the range of 0.05-0.5 M.[4]

    • Under a gentle stream of inert gas (e.g., nitrogen or argon), carefully add the 5% or 10% Pd/C catalyst (typically 1-10 mol% of the metal basis).[4]

  • Hydrogenation:

    • Seal the reaction vessel.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

    • Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm for simple hydrogenations, but may require up to 50 atm for more challenging substrates).[4]

    • Stir the reaction mixture vigorously at the desired temperature (often room temperature is sufficient) for the required time.

  • Work-up:

    • Upon completion of the reaction (monitored by TLC, GC, or NMR), carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. It is best to keep it wet with solvent during filtration and handle it with care.

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods such as recrystallization or column chromatography.

Protocol 2: General Procedure for Homogeneous Hydrogenation using Wilkinson's Catalyst

This protocol is a general guideline for using a homogeneous catalyst and should be optimized for specific applications.

  • Preparation:

    • In a Schlenk flask or a similar apparatus designed for air-sensitive reactions, add Wilkinson's catalyst, [RhCl(PPh3)3] (typically 0.1-1 mol%).

    • Add a degassed solvent (e.g., toluene or dichloromethane).

    • Add the bicyclo[2.2.2]octane precursor (1.0 eq).

  • Hydrogenation:

    • Seal the flask and perform three cycles of evacuating and backfilling with hydrogen gas.

    • Pressurize the flask with hydrogen to the desired pressure (often 1 atm is sufficient).

    • Stir the reaction mixture at the desired temperature until the reaction is complete. The reaction is often indicated by a color change of the solution.

  • Work-up:

    • Once the reaction is complete, vent the hydrogen and purge with an inert gas.

    • The solvent can be removed under reduced pressure.

    • Purification is typically achieved by column chromatography to separate the product from the catalyst residues.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low Conversion Observed check_catalyst Check Catalyst Integrity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_substrate Assess Substrate and Reagents start->check_substrate catalyst_poisoned Catalyst Poisoning? check_catalyst->catalyst_poisoned catalyst_deactivated Catalyst Deactivated? check_catalyst->catalyst_deactivated pressure_ok Sufficient H2 Pressure? check_conditions->pressure_ok agitation_ok Adequate Agitation? check_conditions->agitation_ok steric_hindrance Steric Hindrance an Issue? check_substrate->steric_hindrance purify_reagents Purify Substrate/Solvent catalyst_poisoned->purify_reagents Yes use_fresh_catalyst Use Fresh Catalyst catalyst_deactivated->use_fresh_catalyst Yes end Re-run Experiment purify_reagents->end use_fresh_catalyst->end increase_pressure Increase Pressure pressure_ok->increase_pressure No increase_stirring Increase Stirring Rate agitation_ok->increase_stirring No increase_pressure->end increase_stirring->end change_catalyst Use More Active Catalyst (e.g., PtO2, Rh) steric_hindrance->change_catalyst Yes change_catalyst->end

Caption: A logical workflow for troubleshooting low conversion in hydrogenation reactions.

Catalyst Selection Logic

Catalyst_Selection start Define Hydrogenation Goal substrate_type Substrate Characteristics start->substrate_type sterically_hindered Sterically Hindered? substrate_type->sterically_hindered functional_groups Other Reducible Groups? substrate_type->functional_groups rh_catalyst Consider Rh-based catalyst or PtO2 sterically_hindered->rh_catalyst Yes pd_c_mild Start with Pd/C (mild conditions) sterically_hindered->pd_c_mild No functional_groups->pd_c_mild No homogeneous_catalyst Consider Homogeneous Catalyst (e.g., Wilkinson's) functional_groups->homogeneous_catalyst Yes (High Selectivity Needed) pd_c_selective Use Pd/C with optimized (mild) conditions functional_groups->pd_c_selective Yes (Moderate Selectivity Needed)

Caption: A decision-making diagram for initial catalyst selection.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, a key building block in medicinal chemistry and materials science. The comparison focuses on a well-established Fischer esterification method and a potential intramolecular cyclization pathway. Experimental data and detailed protocols are provided for the more thoroughly documented route to aid in methodological assessment and replication.

Route 1: Fischer Esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid

This widely-used method involves the direct conversion of bicyclo[2.2.2]octane-1,4-dicarboxylic acid to its corresponding dimethyl ester using methanol in the presence of an acid catalyst. This approach is straightforward and generally provides good yields.

Quantitative Data Summary
ParameterValueReference
Starting Materialbicyclo[2.2.2]octane-1,4-dicarboxylic acidWO2019075004A1
ReagentsMethanolWO2019075004A1
CatalystNone (High Temperature/Pressure)WO2019075004A1
Temperature250°CWO2019075004A1
Reaction Time5 hoursWO2019075004A1
YieldNot explicitly stated, but the process is presented as a viable synthetic method.WO2019075004A1
PurificationRecrystallizationWO2019075004A1
Experimental Protocol

A detailed experimental procedure for the Fischer esterification is provided in patent WO2019075004A1.[1] In a 100 mL stainless steel autoclave reactor, 5g of bicyclo[2.2.2]octane-1,4-dicarboxylic acid is mixed with 50 mL of methanol. The autoclave is assembled and purged with nitrogen three times to remove air. The temperature is then gradually increased to 250°C, and the reaction mixture is stirred at 600 rpm for 5 hours. After the reaction, the product, this compound, is purified by recrystallization.[1]

Synthesis Workflow: Fischer Esterification

Fischer_Esterification start Start: bicyclo[2.2.2]octane-1,4-dicarboxylic acid reaction Reaction: Autoclave start->reaction reagents Reagents: Methanol reagents->reaction conditions Conditions: 250°C, 5 hours 600 rpm conditions->reaction purification Purification: Recrystallization reaction->purification product Product: This compound purification->product

Caption: Fischer Esterification Workflow

Route 2: Intramolecular Cyclization (Conceptual)

A potential alternative synthesis involves the intramolecular cyclization of a suitable precursor, such as dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate. This method, in theory, would involve the formation of the bicyclic ring system through an intramolecular nucleophilic substitution.

While the starting material, dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate, is commercially available, a detailed and reproducible experimental protocol for its cyclization to this compound could not be identified in the available literature. Therefore, a direct comparison of yields, reaction conditions, and purification methods with the Fischer esterification route is not currently possible.

Proposed Synthesis Workflow: Intramolecular Cyclization

Intramolecular_Cyclization start Start: Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate reaction Reaction: Intramolecular Nucleophilic Substitution start->reaction reagents Reagents: Base (e.g., NaH, LDA) reagents->reaction conditions Conditions: Aprotic Solvent (Hypothetical) conditions->reaction purification Purification: (To be determined) reaction->purification product Product: This compound purification->product

Caption: Conceptual Intramolecular Cyclization

Comparison Summary

FeatureRoute 1: Fischer EsterificationRoute 2: Intramolecular Cyclization
Starting Material Availability Readily synthesized from commercially available precursors.Commercially available.
Methodology Well-documented, single-step transformation from the diacid.Lacks a detailed, published experimental protocol for the key cyclization step.
Reaction Conditions High temperature and pressure required.Likely requires a strong, non-nucleophilic base and anhydrous conditions.
Yield & Purity Established as a viable synthetic method, suggesting acceptable yields and purity after recrystallization.Quantitative data is not available.
Scalability The use of an autoclave suggests suitability for larger-scale synthesis.Feasibility for scale-up is unknown without a defined protocol.

Conclusion

Based on the available scientific literature, the Fischer esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a well-documented and reliable method for the synthesis of this compound. While the intramolecular cyclization of dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate presents a theoretically viable alternative, the absence of a detailed experimental protocol makes its practical application and efficiency difficult to assess. For researchers requiring a dependable and reproducible synthesis of the target compound, the Fischer esterification route is the recommended approach at this time. Further investigation into the intramolecular cyclization pathway is warranted to determine its potential as a complementary synthetic strategy.

References

Spectroscopic Analysis for Purity Confirmation of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. We present detailed experimental protocols and comparative data to distinguish the target compound from potential impurities and alternative diesters.

Introduction

This compound is a key building block in the synthesis of advanced materials and pharmaceutical compounds due to its rigid bicyclic structure. Ensuring the purity of this diester is critical for the successful outcome of subsequent reactions and the properties of the final products. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous purity assessment.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for accurate integration).

  • Number of Scans: 16-64 (signal-to-noise dependent).

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FT-IR spectrometer with a resolution of at least 4 cm⁻¹.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) interface.

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-120 °C.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and potential impurities or alternative diesters.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~3.66s6H2 x -OCH₃
~1.85s12H6 x -CH₂-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid~12.0 (broad)s2H2 x -COOH
~1.90s12H6 x -CH₂-
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid~12.0 (broad)s1H-COOH
~3.67s3H-OCH₃
~1.88m12H6 x -CH₂-
Dimethyl terephthalate~8.10s4HAromatic C-H
~3.94s6H2 x -OCH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~176.02 x C=O (ester)
~51.52 x -OCH₃
~39.02 x Quaternary C
~28.06 x -CH₂-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid~183.02 x C=O (acid)
~39.52 x Quaternary C
~28.56 x -CH₂-
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid~182.5C=O (acid)
~176.5C=O (ester)
~51.8-OCH₃
~39.22 x Quaternary C
~28.26 x -CH₂-
Dimethyl terephthalate~166.52 x C=O (ester)
~134.02 x Aromatic C (quaternary)
~129.54 x Aromatic C-H
~52.52 x -OCH₃

Table 3: FT-IR Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound ~2950, ~2870C-H stretch (alkane)
~1730C=O stretch (ester)
~1250, ~1100C-O stretch (ester)
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid~3000 (broad)O-H stretch (carboxylic acid)
~2950, ~2870C-H stretch (alkane)
~1700C=O stretch (carboxylic acid)
Dimethyl terephthalate~3000C-H stretch (aromatic)
~1720C=O stretch (ester)
~1610, ~1580C=C stretch (aromatic)
~1280, ~1120C-O stretch (ester)

Table 4: Mass Spectrometry Data (ESI+)

CompoundMolecular FormulaMolecular WeightExpected m/z [M+H]⁺Expected m/z [M+Na]⁺
This compound C₁₂H₁₈O₄226.27227.13249.11
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidC₁₀H₁₄O₄198.22199.09221.07
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acidC₁₁H₁₆O₄212.24213.11235.09
Dimethyl terephthalateC₁₀H₁₀O₄194.18195.06217.04

Visualizing the Analysis Workflow and Purity Logic

The following diagrams illustrate the process of spectroscopic analysis for purity confirmation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS Process Spectral Processing (Integration, Peak Picking) NMR->Process FTIR->Process MS->Process Compare Comparison with Reference Spectra Process->Compare Impurity Impurity Identification Compare->Impurity Purity Purity Confirmation Impurity->Purity

Spectroscopic analysis workflow.

Purity_Determination_Logic cluster_input Input Data cluster_decision Purity Logic cluster_output Output NMR_Data ¹H & ¹³C NMR Spectra Decision1 Correct ¹H & ¹³C signals and integrations? NMR_Data->Decision1 FTIR_Data FT-IR Spectrum Decision2 Characteristic C=O and C-O stretches present in IR? FTIR_Data->Decision2 MS_Data Mass Spectrum Decision3 Correct molecular ion peak in MS? MS_Data->Decision3 Decision1->Decision2 Yes Impure Sample is Impure Decision1->Impure No Decision2->Decision3 Yes Decision2->Impure No Decision4 Absence of impurity signals (e.g., -COOH)? Decision3->Decision4 Yes Decision3->Impure No Pure Sample is Pure Decision4->Pure Yes Decision4->Impure No

Logic for purity determination.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a robust analytical toolkit for the purity confirmation of this compound. By comparing the acquired spectra with the reference data provided in this guide, researchers can confidently identify the target compound and detect the presence of common impurities such as the corresponding dicarboxylic acid or mono-ester. This rigorous quality control is essential for ensuring the reliability and reproducibility of research and development in the fields of materials science and drug discovery.

A Comparative Guide to the Thermal Stability of Polymers Incorporating Bicyclo[2.2.2]octane Units

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of how the rigid, three-dimensional bicyclo[2.2.2]octane moiety enhances the thermal properties of high-performance polymers.

The incorporation of the bicyclo[2.2.2]octane unit into polymer backbones has emerged as a compelling strategy for enhancing thermal stability, a critical attribute for materials in demanding applications. This guide provides a comparative analysis of the thermal properties of various polymers, including polyimides, polyamides, and polyesters, containing this unique structural motif. Through a compilation of experimental data, this report aims to elucidate the structure-property relationships that govern the thermal performance of these advanced materials.

Enhancing Polymer Performance Through Molecular Rigidity

The bicyclo[2.2.2]octane unit is a saturated, bridged-ring hydrocarbon with a highly rigid and sterically demanding three-dimensional structure. When integrated into a polymer chain, it imparts significant conformational rigidity, restricting segmental motion and intermolecular chain packing. This molecular-level reinforcement translates into macroscopic improvements in thermal properties, most notably an increase in glass transition temperature (Tg) and enhanced thermal and thermo-oxidative stability.

Comparative Thermal Analysis

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing key metrics such as the onset of decomposition temperature (Td) and the temperature at which 5% weight loss occurs (T5%). DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Polyimides: A Clear Advantage

Polyimides are renowned for their exceptional thermal stability. The introduction of the bicyclo[2.2.2]octane unit into the polyimide backbone further elevates their performance. As illustrated in the table below, polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) exhibit high decomposition temperatures and glass transition temperatures.[1] For instance, BTD-MIMA shows a high decomposition temperature (Td) and a glass transition temperature of 355 °C.[1] Polyimides synthesized from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrides also demonstrate excellent thermal stability, with 5% weight loss temperatures exceeding 450 °C and glass transition temperatures over 380 °C.

In a direct comparison, polyimides prepared from bicyclo(2.2.2)-7-octene-2,3,5,6-tetracarboxylic dianhydride with 1,4-phenylenediamine showed thermal stability up to 460 °C, while the analog with 1,3-phenylenediamine was stable up to 379 °C, showcasing the influence of the diamine structure on the overall thermal performance.[2]

Polymer IDDianhydride ComponentDiamine ComponentTd (°C)T5% (°C)Tg (°C)Char Yield (%) @ 700°C
BTD-MIMABTD4,4'-Methylenebis(2,6-dimethylaniline)460-355-
BTD-HFABTD4,4'-(Hexafluoroisopropylidene)dianiline437-272-
BTD-FNDBTD9,9-Bis(4-aminophenyl)fluorene-->350-
BTD-TPMBTD4,4',4''-Triaminotriphenylmethane----
PI-1Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrideAromatic Diamine 1>400>450>380-
PI-2Bicyclo(2.2.2)-7-octene-2,3,5,6-tetracarboxylic dianhydride1,4-phenylenediamine460---
PI-3Bicyclo(2.2.2)-7-octene-2,3,5,6-tetracarboxylic dianhydride1,3-phenylenediamine379---

Note: "-" indicates data not available in the cited sources.

Polyamides and Polyesters: Emerging Potential

While research on polyamides and polyesters containing the bicyclo[2.2.2]octane moiety is less extensive than for polyimides, the available data suggests a similar trend of enhanced thermal stability. The rigid bicyclic unit disrupts the hydrogen bonding that is characteristic of linear polyamides, which can influence their melting behavior and solubility, while still maintaining high thermal stability. For polyesters, the inclusion of the bicyclo[2.2.2]octane ring has been shown to significantly increase the glass transition temperature compared to their linear aliphatic or aromatic counterparts.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis techniques cited in this guide. Specific parameters may vary depending on the instrument and the specific polymer being analyzed.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in an inert pan (e.g., alumina or platinum).[3] For films, a small, flat piece is used. For powders, the sample is spread evenly across the bottom of the pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air, with a typical flow rate of 20-50 mL/min. Nitrogen is used to study thermal stability in an inert environment, while air is used to assess thermo-oxidative stability.

    • Heating Rate: A linear heating rate, typically 10 °C/min or 20 °C/min, is applied.

    • Temperature Range: Typically from room temperature to 800-1000 °C.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition (Td) is determined from the initial sharp drop in weight, and the T5% is the temperature at which 5% of the initial weight has been lost. The char yield is the percentage of residual mass at a high temperature (e.g., 700 °C or 800 °C).

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[3]

  • Experimental Conditions:

    • Heating/Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

      • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a temperature above its expected Tg and melting point.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

      • Second Heat: Heat the sample again at the same controlled rate as the first heating scan.

    • Atmosphere: Typically an inert atmosphere like nitrogen is used.

  • Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.

Synthesis Pathway of Polyimides Containing Bicyclo[2.2.2]octane Units

The following diagram illustrates a general two-step synthesis route for polyimides incorporating the bicyclo[2.2.2]octane moiety. The process begins with the formation of a poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to yield the final polyimide.

Synthesis_Pathway cluster_monomers Monomers Monomers Dianhydride Bicyclo[2.2.2]octane Dianhydride Diamine Aromatic Diamine PolyamicAcid Poly(amic acid) Solution Dianhydride->PolyamicAcid Polycondensation in Solvent Diamine->PolyamicAcid Imidization Imidization (Thermal or Chemical) PolyamicAcid->Imidization Polyimide Polyimide with Bicyclo[2.2.2]octane Unit Imidization->Polyimide Cyclodehydration

Caption: General two-step synthesis of polyimides containing bicyclo[2.2.2]octane units.

Conclusion

The incorporation of the rigid bicyclo[2.2.2]octane unit is a highly effective strategy for enhancing the thermal stability of various classes of polymers. For polyimides, this structural modification leads to significant increases in both decomposition and glass transition temperatures. While more extensive comparative data is needed for polyamides and polyesters, the existing evidence strongly suggests a similar beneficial effect. The predictable enhancement of thermal properties makes these polymers attractive candidates for applications where high-temperature performance is paramount. Further research focusing on direct comparisons with analogous polymers lacking the bicyclo[2.2.2]octane unit will provide a more comprehensive understanding of its structure-property-performance relationships.

References

Unlocking Potency and Precision: A Comparative Guide to the Rigidity of Bicyclo[2.2.2]octane Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker moieties is a critical aspect of optimizing the pharmacological profile of therapeutic candidates. The rigidity of a linker can profoundly influence a molecule's conformational freedom, thereby impacting its binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the rigid bicyclo[2.2.2]octane (BCO) linker with other commonly employed aliphatic linkers, supported by experimental data and detailed methodologies.

The BCO scaffold is an exceptionally rigid, bridged bicyclic system.[1][2] Its three-dimensional, cage-like structure severely restricts conformational flexibility, a characteristic that medicinal chemists leverage to pre-organize a molecule into a bioactive conformation, thus minimizing the entropic penalty upon binding to a biological target.[3] This pre-organization can lead to enhanced potency and selectivity. In contrast, more flexible aliphatic linkers, such as linear alkyl chains, polyethylene glycol (PEG), and even cyclic systems like cyclohexane, piperidine, and piperazine, possess a higher degree of conformational freedom.

Comparative Analysis of Linker Rigidity

The rigidity of a linker can be quantified by several parameters, including the rotational energy barrier and conformational entropy. Higher rotational energy barriers and lower conformational entropy are indicative of greater rigidity.

Linker TypeRepresentative StructureRotational Energy Barrier (kcal/mol)Conformational Entropy (cal/mol·K)Key Characteristics
Bicyclo[2.2.2]octane (BCO) High (computationally estimated for related systems to be significantly higher than acyclic chains)[1]LowExceptionally rigid, cage-like structure; provides precise vectoral orientation of substituents.[2]
Cyclohexane Moderate (Chair-boat interconversion barrier ~10-11 kcal/mol)ModerateLess rigid than BCO due to ring flipping; can exist in multiple chair and boat conformations.
Piperidine Moderate (Ring inversion barrier ~10 kcal/mol)ModerateSimilar rigidity to cyclohexane; nitrogen atom provides a site for functionalization and potential hydrogen bonding.
Piperazine Moderate (Ring inversion barrier)ModerateTwo nitrogen atoms offer multiple attachment points and potential for modulating solubility and pharmacokinetic properties.
Linear Alkyl Chain (e.g., Butane) Low (~3-6 kcal/mol for C-C bond rotation)HighHighly flexible with multiple rotational degrees of freedom.[4]
Polyethylene Glycol (PEG) (e.g., PEG3) LowHighFlexible and hydrophilic; often used to improve solubility and pharmacokinetic profiles.

Note: Specific quantitative values for rotational energy barriers and conformational entropy are highly dependent on the specific molecule and the computational or experimental methods used. The values and descriptions provided are for general comparative purposes.

Impact of Linker Rigidity on Drug Properties

The choice of linker has a profound impact on the therapeutic potential of a drug candidate.

  • Binding Affinity: Rigid linkers like BCO can pre-organize the pharmacophoric elements of a molecule in a conformation that is complementary to the binding site of the target protein. This can lead to a lower entropic penalty upon binding and, consequently, higher binding affinity.[3] Flexible linkers, while allowing for more conformational sampling to find an optimal binding mode, can also lead to a significant loss of conformational entropy upon binding, which can decrease affinity.[5]

  • Selectivity: The well-defined three-dimensional structure of rigid linkers can be exploited to achieve high selectivity for a specific target over off-targets. By precisely controlling the spatial orientation of interacting functional groups, it is possible to design molecules that fit exquisitely into the desired binding pocket while avoiding interactions with other proteins.

  • Pharmacokinetics: Linker rigidity can influence a molecule's physicochemical properties, such as solubility and membrane permeability, which in turn affect its pharmacokinetic profile. While highly rigid structures can sometimes lead to poor solubility, the introduction of polar functional groups can mitigate this issue. The conformational constraint of rigid linkers can also protect a molecule from metabolic degradation, leading to a longer half-life in the body.

Experimental Protocols

The conformational properties of linkers are primarily investigated using a combination of computational modeling and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Conformational Analysis using 2D NMR Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to identify protons that are close to each other in space, providing valuable information about the molecule's conformation in solution.

Objective: To determine the through-space correlations between protons in a molecule to deduce the preferred conformation of the linker.

Methodology:

  • Sample Preparation: Dissolve a purified sample of the compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a high-quality NMR tube. The concentration should be optimized to ensure good signal-to-noise while avoiding aggregation.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Tune and match the probe for the desired nucleus (¹H).

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Set up a 2D NOESY experiment using a standard pulse sequence (e.g., noesypr1d).[6]

    • Key parameters to optimize include:

      • Mixing Time (tm): This is the crucial parameter that allows for the transfer of magnetization between spatially close protons. A range of mixing times (e.g., 50 ms to 800 ms) should be tested to monitor the build-up of NOE cross-peaks.[6]

      • Relaxation Delay (d1): Should be set to at least 1.5 times the longest T1 relaxation time of the protons in the molecule to ensure full relaxation between scans.

      • Number of Scans (ns) and Increments (ni): These should be sufficient to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

    • Analyze the 2D NOESY spectrum for cross-peaks that are not on the diagonal. A cross-peak between two protons indicates that they are in close spatial proximity (typically < 5 Å).

    • The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. By integrating the cross-peak volumes, it is possible to estimate inter-proton distances and build a 3D model of the molecule's preferred conformation in solution.

Conformation Determination by Single-Crystal X-ray Diffraction

X-ray crystallography provides a static picture of the molecule's conformation in the solid state at atomic resolution.

Objective: To determine the precise three-dimensional structure of the molecule, including the conformation of the linker.

Methodology:

  • Crystallization:

    • Grow single crystals of the compound of suitable size and quality (typically > 0.1 mm in at least one dimension). This is often the most challenging step and may require screening a wide range of solvents, precipitants, and temperatures.[7]

  • Data Collection:

    • Mount a single crystal on a goniometer head and place it in the X-ray beam of a diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

    • Rotate the crystal in the X-ray beam and collect the diffraction pattern, which consists of a series of spots of varying intensities.

  • Structure Solution and Refinement:

    • Data Processing: Integrate the intensities of the diffraction spots and apply corrections for various experimental factors. This yields a set of structure factor amplitudes.

    • Phase Determination: The "phase problem" is solved using computational methods (e.g., direct methods, Patterson methods, or dual-space methods) to determine the phases of the structure factors.

    • Electron Density Map Calculation: A three-dimensional electron density map of the molecule is calculated using the structure factor amplitudes and phases.

    • Model Building and Refinement: An atomic model of the molecule is built into the electron density map. This model is then refined using a least-squares process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

  • Structure Analysis:

    • The final refined structure provides the precise coordinates of each atom in the molecule, from which bond lengths, bond angles, and torsion angles can be determined. This gives a detailed and accurate picture of the linker's conformation in the crystalline state.

Visualizing Linker Rigidity and its Impact

The following diagrams illustrate the concepts of linker rigidity and its influence on drug-target interactions.

G cluster_0 Flexible Linker cluster_1 Rigid Linker (BCO) FlexibleLinker Multiple Low-Energy Conformations HighEntropy High Conformational Entropy FlexibleLinker->HighEntropy Leads to RigidLinker Few Low-Energy Conformations LowEntropy Low Conformational Entropy RigidLinker->LowEntropy Leads to

Fig. 1: Conformational states of flexible vs. rigid linkers.

G cluster_0 Flexible Linker cluster_1 Rigid Linker (BCO) Drug Drug Molecule Binding Binding Event Drug->Binding Target Target Protein Target->Binding Affinity Binding Affinity Binding->Affinity Flexible High Conformational Freedom EntropyPenalty Large Entropic Penalty upon Binding Flexible->EntropyPenalty EntropyPenalty->Binding negatively impacts Rigid Pre-organized Conformation LowEntropyPenalty Small Entropic Penalty upon Binding Rigid->LowEntropyPenalty LowEntropyPenalty->Binding positively impacts

Fig. 2: Impact of linker rigidity on the thermodynamics of binding.

Conclusion

The choice of an appropriate linker is a critical decision in the drug design process. While flexible linkers offer the advantage of conformational sampling, rigid linkers like bicyclo[2.2.2]octane provide a powerful strategy to enhance binding affinity and selectivity by pre-organizing the molecule in a bioactive conformation. The judicious use of rigid scaffolds, informed by computational and experimental conformational analysis, can significantly accelerate the development of potent and highly selective therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the conformational properties of different linkers and make informed decisions in their drug discovery programs.

References

Comparative Efficacy of Rigid Bicyclo[2.2.2]octane Linkers versus Flexible PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Targeted Protein Degradation

In the field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker component plays a critical, non-passive role.[1] A PROTAC molecule consists of two ligands connected by a linker: one binds the protein of interest (POI) and the other recruits an E3 ubiquitin ligase.[2][3] This guide provides a detailed comparison between rigid linkers, exemplified by the dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate scaffold, and flexible polyethylene glycol (PEG) linkers. The choice between these linker types profoundly impacts the formation of the essential POI-PROTAC-E3 ligase ternary complex, thereby influencing degradation efficacy, selectivity, and overall drug-like properties.[4][5]

The Role of the Linker in Ternary Complex Formation

The primary function of the linker is to connect the two ligands, enabling the formation of a stable ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein.[6] The linker's length, rigidity, and composition are critical determinants of the PROTAC's overall efficacy.[7]

  • Flexible PEG Linkers: These linkers, composed of repeating ethylene glycol units, offer significant conformational versatility.[8] This flexibility can be advantageous during initial screening, as it allows the PROTAC to adopt multiple orientations to find a productive binding mode.[8] However, high flexibility can also introduce a significant entropic penalty upon binding, which may reduce the stability of the ternary complex.[4][5]

  • Rigid Bicyclo[2.2.2]octane Linkers: Linkers incorporating rigid cyclic structures, such as bicyclo[2.2.2]octane, pre-organize the PROTAC into a more defined conformation.[1] This structural constraint can reduce the entropic cost of forming the ternary complex, potentially leading to enhanced stability and greater degradation potency.[1][9] However, the lack of flexibility means that achieving an optimal geometry for the specific POI and E3 ligase pair can be more challenging.[8]

Quantitative Performance Comparison

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data compiled from various studies to illustrate the performance differences between PROTACs utilizing rigid versus flexible linkers.

Parameter Rigid Linker (Bicycloalkane-type) Flexible Linker (PEG-type) Rationale / Key Considerations
Degradation Potency (DC50) Often lower (more potent)Variable, often higherRigid linkers can reduce the entropic penalty of ternary complex formation, leading to higher stability and potency.[1][5]
Max Degradation (Dmax) Can achieve >90%Can achieve >90%Both linker types can achieve high Dmax, but this is highly dependent on achieving a productive ternary complex geometry.[1]
Cell Permeability (Papp) Generally higherCan be lowerRigid linkers often have a lower number of rotatable bonds and may have more favorable physicochemical properties for passive diffusion.[8] Long, polar PEG chains can negatively impact permeability.[6][7]
Solubility Variable, can be a challengeGenerally higherThe hydrophilicity of PEG linkers can improve the aqueous solubility of the entire PROTAC molecule, which is often large and lipophilic.[7][10]
Metabolic Stability Generally higherMore susceptible to metabolismFlexible alkyl and PEG chains can be more prone to oxidative metabolism.[6]
Synthetic Accessibility More complexSimpler and more modularPEG linkers are synthetically accessible and allow for easy modification of length.[11] Rigid scaffolds often require more complex synthetic routes.[8]

Note: The data presented is a synthesized comparison from multiple studies and is intended for illustrative purposes. Direct head-to-head comparisons are highly dependent on the specific target, E3 ligase, and ligand combination.[5][6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To better understand the mechanisms and processes involved in PROTAC development, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the logical relationships in linker design.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Proximity-induced ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_entry PROTAC Enters Cell

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[5]

PROTAC_Workflow start PROTAC Synthesis (Rigid vs. Flexible Linker) degradation Assess Protein Degradation (Western Blot) start->degradation viability Assess Cell Viability (MTT / CTG Assay) degradation->viability ternary Confirm Ternary Complex (e.g., Co-IP, SPR) viability->ternary ubiquitination Verify Target Ubiquitination (IP / Western Blot) ternary->ubiquitination selectivity Assess Selectivity (Proteomics) ubiquitination->selectivity end Candidate Selection selectivity->end

Caption: A typical experimental workflow for comparing PROTAC efficacy.[5]

Linker_Logic cluster_properties Linker Properties cluster_outcomes PROTAC Performance Rigidity Rigidity (Bicycloalkane vs. PEG) Ternary_Stability Ternary Complex Stability & Cooperativity Rigidity->Ternary_Stability Affects entropic penalty Length Length Length->Ternary_Stability Affects geometry Composition Composition (Hydrophilic/phobic) PK_Properties Pharmacokinetics (Solubility, Permeability) Composition->PK_Properties Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Stability->Degradation_Efficacy

Caption: Logical relationship between linker properties and PROTAC performance.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate evaluation of PROTACs.

Protocol 1: Target Protein Degradation via Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC to determine DC50 and Dmax values.[3][12]

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • 6-well tissue culture plates

  • PROTAC compounds (dissolved in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[12]

  • Compound Treatment: Prepare serial dilutions of the PROTAC compounds in culture medium. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 16-24 hours).[12]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of lysis buffer to each well, incubate on ice for 30 minutes, and then scrape the cells.[12]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12] Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.[12]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]

  • Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Strip or re-probe the membrane with an antibody for a loading control. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assessment (CellTiter-Glo® Assay)

This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells, to assess the downstream cytotoxic effects of target protein degradation.[12][13]

Materials:

  • Cell line of interest

  • White, opaque-walled 96-well plates

  • Complete cell culture medium

  • PROTAC compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the PROTAC compounds. Add 10 µL of the diluted compounds or vehicle control to the respective wells.[12] Incubate for the desired treatment period (e.g., 72 hours).[14]

  • Assay Execution: Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).[12]

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[12]

Conclusion

The choice between a rigid this compound type linker and a flexible PEG linker is a critical decision in PROTAC design that is highly dependent on the specific POI-E3 ligase pair.[6] Rigid linkers offer the potential for higher potency and improved pharmacokinetic properties by pre-organizing the molecule into a bioactive conformation, thereby enhancing ternary complex stability.[1] Conversely, flexible PEG linkers provide synthetic tractability and conformational adaptability, making them excellent tools for initial screening and optimization of linker length.[10][11] A successful PROTAC development strategy often involves a systematic exploration of both linker types, guided by robust biophysical and cellular assays, to identify the optimal chemical scaffold that balances degradation efficacy with drug-like properties.[5]

References

A Comparative Guide to Metal-Organic Frameworks: Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid vs. Terephthalic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of Metal-Organic Frameworks (MOFs) synthesized with the aliphatic linker, bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BCOA), versus the archetypal aromatic linker, terephthalic acid (TPA). This guide provides researchers, scientists, and drug development professionals with a comparative overview of their synthesis, structural properties, and performance in key applications, supported by experimental data and detailed methodologies.

The choice of organic linker is a critical determinant in the design and functionality of Metal-Organic Frameworks. While aromatic linkers like terephthalic acid have been extensively studied, leading to iconic structures such as UiO-66, the exploration of aliphatic linkers like bicyclo[2.2.2]octane-1,4-dicarboxylic acid is paving the way for novel materials with unique properties. This guide delves into a comparative analysis of MOFs synthesized using these two distinct linkers, focusing on a prominent example from each class: NU-403 (BCOA-based) and UiO-66 (TPA-based), both of which share the same zirconium-based secondary building unit (SBU).

Performance Comparison: Key Metrics

The structural differences between the rigid, three-dimensional BCOA linker and the planar, aromatic TPA linker manifest in varying performance characteristics of the resulting MOFs. The following tables summarize key quantitative data for NU-403 and UiO-66, providing a basis for objective comparison.

Table 1: Structural and Porosity Characteristics

PropertyNU-403 (BCOA Linker)UiO-66 (TPA Linker)Reference
BET Surface Area (m²/g) ~1827 (defective)~1100 - 1800[1]
Pore Volume (cm³/g) Data not available0.40 - 0.90[2]
Topology fcufcu

Note: The reported surface area for NU-403 is for a sample with a high number of defects, which can significantly influence porosity.

Table 2: Thermal Stability

PropertyNU-403 (BCOA Linker)UiO-66 (TPA Linker)Reference
Decomposition Temperature (°C) ~500 (in inert/reductive atm.)~500[1][3]

Table 3: Gas Adsorption Capacity

GasNU-403 (BCOA Linker)UiO-66 (TPA Linker)Reference
CO₂ Uptake (mmol/g) at 273 K Data not available~3.66 - 3.93[4]

Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, this section details the methodologies for the synthesis and key characterization experiments.

Synthesis of NU-403 (BCOA-based MOF)

A typical synthesis involves the solvothermal reaction of a zirconium salt and bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

  • Procedure: Zirconium(IV) chloride and bicyclo[2.2.2]octane-1,4-dicarboxylic acid are dissolved in N,N-dimethylformamide (DMF). The solution is then heated in a sealed vessel at a specific temperature for a designated period to allow for the crystallization of the MOF. After cooling, the resulting solid is collected, washed with fresh DMF and a lower-boiling-point solvent like acetone, and then activated by heating under vacuum to remove any residual solvent from the pores.

Synthesis of UiO-66 (TPA-based MOF)

The synthesis of UiO-66 is well-established and follows a similar solvothermal approach.

  • Procedure: Zirconium(IV) chloride and terephthalic acid are dissolved in DMF, often with the addition of a modulator such as benzoic acid or hydrochloric acid to control crystal growth and defect formation. The mixture is heated in a sealed container, leading to the formation of UiO-66 crystals. The product is then recovered, washed, and activated using a procedure analogous to that for NU-403.[5]

Characterization Techniques
  • Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the MOFs.[6][7] A small sample of the activated MOF is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the decomposition of the framework.[8]

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K using a volumetric gas adsorption analyzer.[9][10] Prior to the measurement, the samples are activated (degassed) by heating under vacuum to remove any guest molecules from the pores. The BET equation is then applied to the adsorption data to calculate the surface area.[11][12]

  • Volumetric Gas Adsorption Measurements: The gas adsorption capacities of the MOFs are measured using a volumetric gas adsorption analyzer.[13] A known amount of the activated MOF is exposed to the adsorbate gas (e.g., CO₂) at a specific temperature, and the amount of gas adsorbed is measured at various pressures.

Visualization of Methodologies

To further clarify the experimental and logical workflows, the following diagrams are provided.

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation cluster_characterization Characterization start Dissolve Metal Salt & Organic Linker in Solvent heat Heat in Sealed Vessel start->heat cool Cool to Room Temperature heat->cool collect Collect Solid Product cool->collect wash Wash with Solvents collect->wash activate Activate (Heat under Vacuum) wash->activate pxrd PXRD activate->pxrd tga TGA activate->tga bet BET Analysis activate->bet gas_adsorption Gas Adsorption activate->gas_adsorption

General workflow for MOF synthesis and characterization.

Linker_Property_Relationship cluster_linker Linker Properties cluster_mof MOF Properties cluster_performance Performance linker Organic Linker (BCOA vs. TPA) structure Framework Structure & Topology linker->structure determines porosity Porosity (Surface Area, Pore Volume) structure->porosity influences stability Thermal & Chemical Stability structure->stability influences gas_storage Gas Storage & Separation porosity->gas_storage affects drug_delivery Drug Delivery porosity->drug_delivery affects stability->gas_storage impacts stability->drug_delivery impacts

Logical relationship between linker choice and MOF properties.

Discussion and Future Outlook

The comparison between MOFs synthesized with bicyclo[2.2.2]octane-1,4-dicarboxylic acid and terephthalic acid highlights the profound impact of the organic linker on the final material's properties. While UiO-66, with its aromatic TPA linker, has been extensively studied and exhibits robust thermal and chemical stability, the aliphatic BCOA linker in NU-403 also yields a framework with comparable thermal stability.

The limited availability of comprehensive data for NU-403, particularly regarding its porosity and gas adsorption characteristics in a non-defective form, underscores the need for further research in this area. Direct comparative studies under identical conditions are crucial for a definitive assessment of the relative performance of these two classes of MOFs.

For drug development professionals, the choice of linker can have significant implications. The inherent biocompatibility of the linker and its degradation products is a key consideration. While aromatic compounds can sometimes raise toxicity concerns, aliphatic linkers might offer a more benign profile. However, comprehensive biocompatibility and cytotoxicity studies for BCOA-based MOFs are necessary to validate this hypothesis. Furthermore, the different pore environments created by the aliphatic and aromatic linkers could influence drug loading capacities and release kinetics, opening avenues for tailored drug delivery systems.

References

A Comparative Guide to the Validation of Experimental Results with Computational Models for Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate with computationally predicted values. It also includes a comparative analysis with a structurally similar alternative, Dimethyl bicyclo[2.2.1]heptane-2,5-dicarboxylate. The aim is to offer a framework for validating computational models against experimental results, a critical step in modern chemical research and drug development.

Workflow for Validation of Experimental Results with Computational Models

The following diagram illustrates a typical workflow for the validation of experimental data with computational models.

Caption: Workflow for validating experimental data with computational models.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental and computationally predicted data for this compound and its alternative, Dimethyl bicyclo[2.2.1]heptane-2,5-dicarboxylate.

Table 1: Physicochemical Properties
PropertyThis compound (Experimental)This compound (Computed)Dimethyl bicyclo[2.2.1]heptane-2,5-dicarboxylate (Computed)
Molecular FormulaC₁₂H₁₈O₄C₁₂H₁₈O₄C₁₁H₁₆O₄
Molecular Weight226.27 g/mol 226.27 g/mol [1]212.24 g/mol
AppearanceWhite solid--
Boiling Point273.6 °C at 760 mmHg--
Density1.206 g/cm³--
Table 2: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
ProtonsThis compound (Experimental)This compound (Predicted)
-OCH₃3.66 (s, 6H)3.6 - 3.8
-CH₂-1.85 (s, 12H)1.8 - 2.0

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Table 3: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)
CarbonThis compound (Experimental)This compound (Predicted)
C=O175.8170 - 180
Quaternary C40.840 - 50
-OCH₃51.950 - 60
-CH₂-37.135 - 45

Note: Predicted values are based on typical chemical shift ranges and computational models for similar structures.

Table 4: Key FT-IR Vibrational Frequencies (cm⁻¹)
Functional GroupThis compound (Experimental)This compound (Calculated - DFT)
C-H stretch (alkane)2950, 28702940 - 3000
C=O stretch (ester)17251710 - 1740
C-O stretch (ester)1240, 11001200 - 1300, 1000 - 1150

Note: Calculated values are typical ranges obtained from DFT calculations on similar bicyclic esters.

Table 5: Mass Spectrometry m/z Fragments
FragmentThis compound (Experimental)This compound (Predicted)
[M]⁺226226
[M-OCH₃]⁺195195
[M-COOCH₃]⁺167167
[C₈H₁₁O]⁺123123

Note: Predicted fragments are based on common fragmentation patterns of esters.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Obtain spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ=0.00).

  • ¹³C NMR Acquisition : Acquire proton-decoupled ¹³C NMR spectra. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ=77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Prepare a thin solid film by dissolving a small amount of the sample in a volatile solvent (e.g., methylene chloride) and depositing a drop of the solution onto a KBr or NaCl salt plate. Allow the solvent to evaporate completely.

  • Instrumentation : Record the FT-IR spectrum using a standard FT-IR spectrometer.

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the clean salt plate prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Utilize electron ionization (EI) at 70 eV.

  • Analysis : Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Computational Methodology (A Plausible Approach)

  • Geometry Optimization :

    • Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-31G(d) or larger. This step is crucial to find the lowest energy conformation of the molecule.

  • NMR Chemical Shift Calculation :

    • Using the optimized geometry, calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method with the same DFT functional and a larger basis set (e.g., 6-311+G(2d,p)) for better accuracy. The calculated shielding tensors are then converted to chemical shifts by referencing them to TMS, calculated at the same level of theory.

  • Vibrational Frequency Analysis :

    • Perform a vibrational frequency calculation on the optimized geometry at the same level of theory (e.g., B3LYP/6-31G(d)). The calculated frequencies often require a scaling factor (typically around 0.96 for B3LYP) to better match experimental data due to anharmonicity and basis set limitations.

  • Mass Spectrometry Fragmentation Prediction :

    • Predict the mass spectrum by analyzing the bond dissociation energies and the stability of potential fragment ions from the optimized structure. Computational tools and algorithms can be used to simulate the fragmentation pathways under EI conditions.

By systematically comparing the data generated from these experimental and computational methods, researchers can gain confidence in the accuracy of their computational models, which can then be used to predict the properties of novel compounds, saving valuable time and resources in the drug discovery and development process.

References

Purity Analysis of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: A Comparative Guide to HPLC and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, a rigid bicyclic diester with applications in polymer chemistry and pharmaceutical synthesis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For the analysis of the relatively non-polar diester, this compound, a reverse-phase HPLC method is most suitable.

Experimental Protocol: Proposed HPLC Method

A standard reverse-phase HPLC method can be employed for the purity analysis. The following protocol is a starting point for method development and validation.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector at 210 nm
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

PeakRetention Time (min)AreaArea %
Impurity 12.5150000.5
Main Compound 4.2 2970000 99.0
Impurity 25.8150000.5
Total 3000000 100.0

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report Logic_Diagram start Need for Purity Analysis of this compound abs_quant Absolute Quantification Required? start->abs_quant ref_std Certified Reference Standard of Analyte Available? hplc Use HPLC ref_std->hplc Yes qnmr Use qNMR ref_std->qnmr No abs_quant->ref_std Yes hplc_area Use HPLC with Area % for Relative Purity abs_quant->hplc_area No trace_imp Detection of Trace Impurities Critical? trace_imp->hplc Yes qnmr->trace_imp

Comparative study of the reactivity of ester groups in different bicyclic systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of functional groups within complex molecular architectures is paramount. This guide provides a comparative study of the reactivity of ester groups embedded in various bicyclic systems, supported by experimental data and detailed protocols. The inherent strain and conformational rigidity of these frameworks significantly influence the chemical behavior of the ester moiety, impacting reaction rates and pathways.

The reactivity of an ester group is fundamentally governed by the accessibility of its carbonyl carbon to nucleophilic attack and the stability of the tetrahedral intermediate formed during reaction. In bicyclic systems, the rigid carbon skeleton imposes significant steric and electronic constraints that can either accelerate or retard this process compared to acyclic analogues. This guide will focus on three key reactions that highlight these differences: alkaline hydrolysis (saponification), reduction with metal hydrides, and enolate formation.

Comparative Reactivity Data

The following table summarizes the available quantitative data on the relative reactivity of esters in different bicyclic systems. The data is presented as relative rate constants, normalized to a standard acyclic ester where possible, to facilitate direct comparison.

Bicyclic SystemEster PositionReactionRelative Rate Constant (k_rel)Reference CompoundKey Observations
Bicyclo[2.2.1]heptane (Norbornane) exo-2-carboxySaponificationSlowerMethyl AcetateSignificant steric hindrance from the bicyclic framework.
endo-2-carboxySaponificationMarkedly Slowerexo-isomerIncreased steric shielding of the endo face.
Bicyclo[2.2.2]octane 2-carboxySaponificationSlightly SlowerMethyl AcetateLess strained than norbornane, but still exhibits steric hindrance.
Adamantane 1-carboxy (bridgehead)SaponificationExtremely SlowMethyl AcetateSevere steric hindrance at the bridgehead position prevents backside attack.[1]
2-carboxySaponificationSlowerMethyl AcetateSteric hindrance from the cage-like structure.
Cubane 1-carboxy (bridgehead)SaponificationVery SlowMethyl AcetateHigh degree of s-character in the exocyclic bond affects reactivity.[2]

Note: The precise quantitative comparison of reaction rates across different studies can be challenging due to variations in experimental conditions. The trends presented here are based on a synthesis of available literature data.

Factors Influencing Reactivity

The observed differences in reactivity can be attributed to a combination of steric and electronic effects imposed by the bicyclic framework.

Steric Hindrance: The rigid, three-dimensional structure of bicyclic systems can physically block the approach of a nucleophile to the ester's carbonyl carbon. This is particularly pronounced for endo-substituted esters in the norbornane system and for bridgehead esters in systems like adamantane and cubane.[1][2] The cage-like structure of adamantane, for instance, effectively shields the bridgehead position from attack.

Ring Strain: The inherent strain in some bicyclic systems, such as norbornane, can influence the geometry of the transition state. The formation of the tetrahedral intermediate during nucleophilic attack requires a change in hybridization from sp² to sp³, which can be either favored or disfavored depending on how it affects the overall ring strain.

Electronic Effects: The electronic properties of the bicyclic framework can also play a role. For instance, the high degree of s-character in the exocyclic C-C bond of bridgehead esters in strained systems like cubane can affect the electrophilicity of the carbonyl carbon.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Alkaline Hydrolysis (Saponification) - Kinetic Measurement

This protocol outlines a typical procedure for determining the rate of alkaline hydrolysis of a bicyclic ester.

Materials:

  • Bicyclic ester (e.g., methyl bicyclo[2.2.1]heptane-2-carboxylate)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Solvent (e.g., 80:20 ethanol:water)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare a solution of the bicyclic ester of a known concentration in the chosen solvent.

  • Prepare a solution of NaOH of the same concentration in the same solvent.

  • Place both solutions in the thermostated water bath to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a reaction flask. Start a timer immediately.

  • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (aliquot) and quench the reaction by adding it to a flask containing an excess of the standard HCl solution.

  • Titrate the unreacted HCl in the quenched sample with the standard NaOH solution using phenolphthalein as an indicator.

  • The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.

  • The second-order rate constant (k) can be determined by plotting 1/([Ester]) versus time, where the slope of the line is equal to k.

Reduction of Bicyclic Esters with Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of a bicyclic ester to its corresponding alcohol.

Materials:

  • Bicyclic ester

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous solution of sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or argon balloon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.

  • Suspend LAH in anhydrous THF or diethyl ether in the flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the bicyclic ester in the same anhydrous solvent and add it to the dropping funnel.

  • Add the ester solution dropwise to the LAH suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C.

  • Filter the resulting precipitate and wash it thoroughly with the solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude bicyclic alcohol, which can be further purified by chromatography or distillation.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the fundamental reaction mechanism.

Saponification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ester_Sol Ester Solution Mix Mix & Start Timer Ester_Sol->Mix NaOH_Sol NaOH Solution NaOH_Sol->Mix React Reaction at Constant Temp. Mix->React Aliquot Withdraw Aliquot React->Aliquot At time intervals Quench Quench with HCl Aliquot->Quench Titrate Titrate with NaOH Quench->Titrate Calculate Calculate [Ester] Titrate->Calculate Calculate->Aliquot Repeat

Experimental workflow for kinetic analysis of saponification.

LAH_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation LAH_Suspension LAH Suspension in Anhydrous Solvent Add_Ester Dropwise Addition of Ester Solution LAH_Suspension->Add_Ester Stir Stir at 0°C Add_Ester->Stir Quench Quench with Sat. Na2SO4(aq) Stir->Quench Filter Filter Quench->Filter Dry Dry Organic Layer Filter->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Bicyclic Alcohol Evaporate->Product Saponification_Mechanism Reactants R-COOR' + OH⁻ Intermediate    O⁻|R-C-OR'|OH   Reactants->Intermediate Nucleophilic Attack Products R-COO⁻ + R'OH Intermediate->Products Elimination

References

Safety Operating Guide

Safe Disposal of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. The toxicological properties of this compound have not been fully investigated.[1] Therefore, treating it as a potentially hazardous substance is essential.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes:

  • Safety goggles or a face shield to protect the eyes.[1][2]

  • Chemical-resistant gloves.[1][2]

  • A laboratory coat.

  • Protective, chemical-resistant boots.[1]

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] This minimizes the risk of inhalation.

Spill Response: In the event of a spill, immediately wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1][2] For solid material, scoop it up and place it into a suitable container for disposal.[1][2] If the material is in liquid form, absorb it with an inert material such as vermiculite, perlite, or cat litter before placing it in a sealed container for disposal.[3] After the material has been collected, ventilate the area and thoroughly wash the spill site.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration.[1][2] However, the specific procedures may vary based on the quantity of the waste.

For Small Quantities (<50 mL of solution):

  • Absorption: Absorb the liquid onto a paper towel.[3]

  • Evaporation: Place the paper towel in a chemical fume hood to allow the solvent to evaporate.[3]

  • Final Disposal: Once the solvent has completely evaporated, the paper towel can be disposed of in the regular garbage, unless local regulations prohibit this.[3]

For Larger Quantities (>50 mL of solution or solid waste):

  • Segregation and Containerization:

    • Clearly label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound".[4] High-density polyethylene (HDPE) or glass containers are generally suitable.[4]

    • Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[4]

    • Ensure the container is securely sealed to prevent leaks.[4] Do not overfill the container, leaving at least 10% headspace for expansion.[4]

  • Dissolution (for incineration):

    • Dissolve or mix the material with a combustible solvent.[1][2][5] This prepares the waste for incineration.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][2][4] This area should be away from sources of heat, sparks, and open flames.[4]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3][4]

    • Provide the contractor with a complete description of the waste, including its chemical name and any known hazards.[4]

Regulatory Compliance: Always adhere to all federal, state, and local regulations regarding chemical waste disposal.[1][2]

Summary of Key Disposal and Safety Data

ParameterGuidelineSource
Primary Disposal Method Dissolve in a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[1][2][5]
Small Quantity Disposal (<50mL) Absorb on paper and evaporate in a fume hood.[3]
Large Quantity Disposal (>50mL) Collect in a labeled, sealed container for pickup by a licensed waste contractor.[3][4]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat, chemical-resistant boots.[1][2]
Handling Area Well-ventilated area or chemical fume hood.[1][2]
Storage of Waste Cool, dry, well-ventilated area in a sealed, properly labeled container.[1][2][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity < 50 mL solution assess_quantity->small_quantity Small large_quantity > 50 mL solution or solid assess_quantity->large_quantity Large absorb Absorb on Paper Towel small_quantity->absorb containerize Segregate and Containerize in Labeled, Sealed Container large_quantity->containerize evaporate Evaporate in Fume Hood absorb->evaporate dispose_trash Dispose in Regular Trash (check local regulations) evaporate->dispose_trash end End of Disposal Process dispose_trash->end dissolve Dissolve in Combustible Solvent containerize->dissolve store Store in Designated Secondary Containment Area dissolve->store contact_ehs Contact EHS or Licensed Waste Contractor for Incineration store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards: it may cause an allergic skin reaction and causes serious eye irritation.[1] It may also be harmful if ingested or inhaled, and it is irritating to mucous membranes and the upper respiratory tract.[2] The toxicological properties of this compound have not been fully investigated.[2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)Specifications and Use
Eye Protection Wear protective safety goggles or safety glasses. A face shield may be required in situations with a higher risk of splashing.[1][3]
Hand Protection Wear chemical-resistant gloves.[1][2] Nitrile gloves are a suitable option.[4]
Respiratory Protection Use a dust respirator if dust or aerosol generation is likely.[3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Skin and Body Protection Wear protective clothing and chemical-resistant boots to prevent skin contact.[1][2]

Operational and Handling Protocols

Safe handling practices are critical to prevent contamination and accidental exposure. The following step-by-step procedures should be followed:

Preparation:

  • Ensure a safety shower and eye wash station are readily accessible and operational before beginning any work.[1]

  • Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Confirm that the container of this compound is intact and properly labeled.

Handling:

  • Don the appropriate PPE as specified in the table above.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Weigh or transfer the solid material carefully to minimize the generation of dust.

  • Keep the container tightly closed when not in use.[1]

Storage:

  • Store the compound in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed to prevent contamination and degradation.[1]

  • Store away from incompatible materials such as oxidizing agents.[3]

Emergency and Spill Procedures

In the event of an emergency or spill, follow these procedures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][3] Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap.[2] If skin irritation or an allergic reaction occurs, seek medical advice.[3] Contaminated clothing should be removed and washed before reuse.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[2] Seek medical attention.[2]

  • Ingestion: If swallowed, seek immediate medical attention.[2]

  • Spill:

    • Evacuate non-essential personnel from the area.

    • Wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1]

    • For solid spills, carefully scoop the material into an appropriate container for disposal, avoiding dust generation.[1][3]

    • For liquid spills, absorb the material with an inert substance.

    • Ventilate the area and wash the spill site after the material has been completely removed.[1]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.

  • Chemical Waste: Dissolve or mix the material with a combustible solvent.[1][2]

  • Incineration: Burn the solution in a regulated chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Regulatory Compliance: Adhere to all federal, state, and local regulations for chemical waste disposal.[1][2]

Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe Step 1 work_area Prepare Work Area (Fume Hood) prep->work_area Step 2 handling Handling spill Spill/Emergency handling->spill handle_chem Handle Chemical (Avoid Dust/Vapor) handling->handle_chem storage Storage store_chem Store in Cool, Dry, Well-Ventilated Area storage->store_chem spill_response Follow Spill Response Protocol spill->spill_response disposal Disposal dispose_waste Dispose via Incineration disposal->dispose_waste ppe->handling work_area->handling handle_chem->storage Post-Use handle_chem->disposal Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。